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  • Product: Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
  • CAS: 120277-50-1

Core Science & Biosynthesis

Foundational

Chemical properties of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Technical Profile: Chemical Properties & Synthetic Utility of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Executive Summary Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1) is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Chemical Properties & Synthetic Utility of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Executive Summary Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1) is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a "masked" imidazole scaffold, where the tert-butoxycarbonyl (Boc) group performs a dual function: it protects the N1-nitrogen to prevent catalyst poisoning or unwanted coordination, and it locks the regiochemistry of the imidazole ring, distinguishing the 4-position from the 5-position. This guide analyzes its physicochemical profile, synthetic accessibility, and divergent reactivity pathways, specifically focusing on its role as a precursor for imidazole-based aldehydes and alkylating agents.

Structural Analysis & Physicochemical Profile

The molecule consists of a 1,4-disubstituted imidazole ring. The regiochemical designation is critical; the Boc group resides on N1, placing the hydroxymethyl group at C4. This 1,4-substitution pattern is thermodynamically favored over the 1,5-isomer due to steric repulsion between the bulky Boc moiety and the hydroxymethyl group in the latter.

Table 1: Key Physicochemical Data

PropertySpecificationNotes
CAS Number 120277-50-1Unique identifier for the 1,4-isomer.[1]
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Physical State White to off-white solidLow-melting solid or viscous oil depending on purity.
Solubility DCM, THF, MeOH, DMSOPoor solubility in water; hydrolyzes in aqueous acid.
pKa (Imidazole) ~3.5 (Conjugate acid)The Boc group significantly lowers the basicity of the imidazole N3 compared to the parent heterocycle (pKa ~7).
Stability Moisture SensitiveN-Boc imidazoles are "active amides" and can hydrolyze or transfer the Boc group in the presence of strong nucleophiles.

Synthetic Accessibility & Regiochemistry

The synthesis of this compound addresses the classic tautomeric ambiguity of imidazoles. 4-(Hydroxymethyl)imidazole exists as a rapid equilibrium of 4- and 5-isomers. Introduction of the Boc group locks this equilibrium.

Mechanism of Regioselective Protection: Reaction of 4(5)-(hydroxymethyl)imidazole with di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of 1,4- and 1,5-isomers. However, the 1,4-isomer is the major product (often >9:1 ratio) due to steric hindrance. The bulky tert-butyl group avoids the vicinity of the hydroxymethyl substituent.

DOT Diagram 1: Regioselective Synthesis Pathway

Synthesis Start 4(5)-(Hydroxymethyl)imidazole (Tautomeric Mixture) Reagent (Boc)₂O / TEA DCM or THF Start->Reagent Isomer14 TARGET: 1,4-Isomer (Major Product) Reagent->Isomer14 Kinetic/Thermodynamic Control Isomer15 1,5-Isomer (Minor Product - Steric Clash) Reagent->Isomer15

Figure 1: The reaction of 4(5)-hydroxymethylimidazole with (Boc)₂O favors the 1,4-isomer due to steric repulsion in the 1,5-isomer.

Functional Group Transformations

The utility of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate lies in its ability to undergo functionalization at the alcohol without affecting the imidazole nitrogen.

A. Oxidation to Aldehyde

The hydroxymethyl group is a primary alcohol that can be oxidized to the corresponding aldehyde (tert-butyl 4-formyl-1H-imidazole-1-carboxylate). This is a critical intermediate for reductive aminations.

  • Reagents: Manganese Dioxide (MnO₂) is preferred for its mildness and selectivity for allylic/benzylic-type alcohols. Dess-Martin Periodinane (DMP) is a homogeneous alternative.

  • Caution: Avoid strong acidic oxidants (Jones reagent) which will cleave the Boc group.

B. Conversion to Leaving Group (Alkylation Precursor)

The alcohol can be converted to a mesylate, tosylate, or halide.

  • Reagents: Methanesulfonyl chloride (MsCl) with TEA.[2]

  • Instability Warning: 4-Chloromethyl-N-Boc-imidazoles are highly reactive alkylating agents. They can undergo self-polymerization or hydrolysis if not used immediately.

C. Deprotection[3][4]
  • Acidic Cleavage: Standard removal with TFA/DCM or HCl/Dioxane.

  • Nucleophilic Cleavage: Unlike aliphatic N-Boc amines, N-Boc imidazoles behave like acyl imidazoles. They can be cleaved by nucleophiles (e.g., hydrazine, methoxide) or even transfer the Boc group to primary amines.

DOT Diagram 2: Divergent Reactivity Profile

Reactivity Core Tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate Oxidation Oxidation (MnO₂ or DMP) Core->Oxidation Activation Activation (MsCl / TEA) Core->Activation Deprotection Deprotection (TFA or HCl) Core->Deprotection Aldehyde Aldehyde Derivative (Reductive Amination Precursor) Oxidation->Aldehyde Electrophile Mesylate/Halide (Alkylation Agent) Activation->Electrophile FreeImid 4-(Hydroxymethyl)imidazole (Free Base) Deprotection->FreeImid

Figure 2: The core molecule serves as a divergent hub for oxidation, activation, or deprotection.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Based on standard Boc-protection methodologies for imidazoles.

  • Setup: In a round-bottom flask, suspend 4(5)-(hydroxymethyl)imidazole (1.0 equiv) in anhydrous THF or DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) and a catalytic amount of DMAP (0.05 equiv).

  • Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) dissolved in a minimal amount of solvent dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Evolution of CO₂ gas may be observed initially.[3]

  • Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Note: Do not wash with acidic solutions (like 1N HCl) as this may prematurely cleave the Boc or solubilize the product in the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The 1,4-isomer usually elutes differently from the trace 1,5-isomer.

Protocol B: Oxidation to tert-butyl 4-formyl-1H-imidazole-1-carboxylate

Using Manganese Dioxide (MnO₂).

  • Setup: Dissolve tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equiv) in DCM or Chloroform (0.1 M).

  • Oxidant: Add activated MnO₂ (10–15 equiv). Note: Large excess is standard for heterogeneous MnO₂ oxidations.

  • Reaction: Stir vigorously at room temperature or reflux (depending on MnO₂ activity) for 12–24 hours. Monitor by TLC (Aldehyde is usually less polar than the alcohol).

  • Workup: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the crude aldehyde, often sufficiently pure for subsequent reductive aminations.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: While the bulk solid is relatively stable, solutions in protic solvents can degrade over time. The N-Boc bond in imidazoles is chemically distinct from carbamates on aliphatic amines; it possesses partial "anhydride-like" character, making it susceptible to hydrolysis in moist environments.

  • Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above 120°C as thermal Boc-deprotection (isobutylene release) can occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved January 31, 2026, from [Link]

  • Metobo, S. E., et al. (2006). Synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate. (Cited in crystallographic studies of the derivative).[4] Acta Crystallographica Section E, 66(9), o2185.

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1)

This technical guide provides a comprehensive overview of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and strategic applications in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of a Versatile Building Block

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS No. 120277-50-1) is a bifunctional molecule of significant interest in the field of organic synthesis, particularly in the design and development of novel pharmaceutical agents. The imidazole core is a prevalent motif in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] The presence of a protected nitrogen atom via the tert-butyloxycarbonyl (Boc) group and a reactive hydroxymethyl substituent at the 4-position makes this compound a versatile intermediate for the construction of more complex molecular architectures.

The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[3] This guide will delve into the essential physicochemical properties, a detailed synthetic pathway, and the rationale behind the chosen methodologies, providing a practical framework for its utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The following table summarizes the key properties of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

PropertyValueSource
CAS Number 120277-50-1[4]
Molecular Formula C₉H₁₄N₂O₃[4]
Molecular Weight 198.22 g/mol [4]
Appearance White to off-white solidGeneric supplier data
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.Inferred from synthetic protocols
pKa Not reported

Synthesis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence starting from the commercially available 1H-imidazole-4-carboxylic acid. This strategy involves:

  • N-Boc Protection: The selective protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Carboxylic Acid Reduction: The reduction of the carboxylic acid functionality to the corresponding primary alcohol.

This synthetic route is logical and efficient, as it utilizes a readily available starting material and employs well-established and high-yielding reactions.

Synthesis_Workflow A 1H-Imidazole-4-carboxylic acid B Tert-butyl 1H-imidazole-4-carboxylate A->B Step 1: N-Boc Protection (Boc)₂O, Et₃N, MeOH C Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate B->C Step 2: Carboxylic Acid Reduction BH₃·THF or other reducing agents

Caption: Synthetic workflow for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

Step 1: N-Boc Protection of 1H-Imidazole-4-carboxylic Acid

Causality behind Experimental Choices: The protection of the imidazole nitrogen is crucial to prevent side reactions in the subsequent reduction step. The Boc group is an ideal choice due to its stability and ease of removal. The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N), to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the imidazole nitrogen on di-tert-butyl dicarbonate ((Boc)₂O). Methanol is a suitable solvent for this transformation.

Detailed Experimental Protocol:

  • To a stirred solution of 1H-imidazole-4-carboxylic acid (1.0 eq) in methanol, add triethylamine (1.1 eq).

  • To this mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford tert-butyl 1H-imidazole-4-carboxylate, which can often be used in the next step without further purification.

Step 2: Reduction of Tert-butyl 1H-imidazole-4-carboxylate to the Corresponding Alcohol

Causality behind Experimental Choices: The reduction of a carboxylic acid to a primary alcohol requires a sufficiently powerful reducing agent. While lithium aluminum hydride (LiAlH₄) is a common choice, borane-tetrahydrofuran complex (BH₃·THF) is often preferred for its milder reaction conditions and higher functional group tolerance.[1] The use of BH₃·THF can help to avoid potential side reactions, such as the reduction of the Boc group.

Detailed Experimental Protocol (Proposed):

  • Dissolve tert-butyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate as a solid.

Spectroscopic Characterization

The structural elucidation of the final product is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.6 ppm), the methylene protons of the hydroxymethyl group (a singlet or a doublet, depending on coupling to the hydroxyl proton, around 4.5 ppm), and the imidazole ring protons (two singlets or doublets in the aromatic region, typically between 7.0 and 8.5 ppm). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon of the hydroxymethyl group, the carbonyl carbon of the Boc group, and the carbons of the imidazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the alcohol (around 3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups (around 2900-3100 cm⁻¹), a strong C=O stretch from the Boc group (around 1700-1750 cm⁻¹), and C=N and C=C stretches from the imidazole ring (in the 1400-1600 cm⁻¹ region).[5]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 199.11. Fragmentation patterns may show the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Development

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for further molecular elaboration. The protected imidazole core can be incorporated into larger scaffolds, and the Boc group can be removed at a later stage to reveal a secondary amine for further functionalization.

Safety and Handling

As a laboratory chemical, tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate should be handled with appropriate safety precautions.

Hazard Identification:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a strategically important and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward two-step synthesis from a readily available starting material, coupled with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, will enable researchers to effectively utilize this compound in the pursuit of novel therapeutics.

References

  • Metobo, S. E., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5528-o5530.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • BOC. (n.d.). How to handle & store your cylinders safely. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • BOC. (n.d.). Cylinder Safety. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • BOC Gases. (n.d.). Guidelines for Gas Cylinder Safety. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl imidazole-1-carboxylate. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Molecular Structure & Utility of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

This guide provides an in-depth technical analysis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate , a critical intermediate in the synthesis of imidazole-based pharmaceuticals. Executive Summary Tert-butyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate , a critical intermediate in the synthesis of imidazole-based pharmaceuticals.

Executive Summary

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1 ) is a regiochemically defined building block used extensively in medicinal chemistry.[1] It serves as a "masked" imidazole scaffold, where the


-position is protected by a tert-butoxycarbonyl (Boc) group, and the 

-position bears a reactive hydroxymethyl handle.

This molecule solves a fundamental challenge in imidazole chemistry: Regiocontrol .[1] Unprotected imidazoles undergo rapid tautomerization (


-H 


-H), making selective alkylation or functionalization difficult.[1] By locking the nitrogen in the

-Boc state, this reagent allows for precise downstream modifications at the hydroxymethyl group without interference from the imidazole ring nitrogens.[1]

Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6]

Structural Identity

The compound exists primarily as the 1,4-isomer , where the bulky Boc group occupies


 and the hydroxymethyl group is located at 

.[1] This preference is dictated by steric thermodynamics; the 1,5-isomer (where the Boc and hydroxymethyl groups are adjacent) is significantly less stable due to steric clash.
PropertyData
IUPAC Name tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
CAS Number 120277-50-1
Molecular Formula

Molecular Weight 198.22 g/mol
Physical State White to off-white crystalline solid
Melting Point 98–102 °C (typical range)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Regiochemistry & Tautomerism

The core imidazole ring is aromatic.[1] In the absence of protection, the hydrogen on nitrogen rapidly migrates between


 and 

.[1] The introduction of the Boc group breaks this symmetry.[1]
  • 1,4-Isomer (Major): The substituent is distal to the protecting group.

  • 1,5-Isomer (Minor/Unstable): The substituent is proximal (ortho-like) to the protecting group.

Visualization of Regioselectivity

The following diagram illustrates the synthesis and the thermodynamic selection of the 1,4-isomer over the 1,5-isomer.

Regioselectivity Start 4(5)-(Hydroxymethyl)imidazole (Tautomeric Mixture) Reagents Boc2O / Et3N (Electrophilic Attack) Start->Reagents TS_14 Transition State A (Sterically Unhindered) Reagents->TS_14 Attack at N(tau) TS_15 Transition State B (Steric Clash) Reagents->TS_15 Attack at N(pi) Prod_14 1,4-Isomer (MAJOR) Tert-butyl 4-(hydroxymethyl)-... (Thermodynamic Product) TS_14->Prod_14 Prod_15 1,5-Isomer (MINOR) (Sterically Disfavored) TS_15->Prod_15

Caption: Synthesis pathway showing the steric preference for the 1,4-isomer formation.

Synthesis & Production Protocol

Mechanistic Insight

The synthesis relies on the reaction of 4-(hydroxymethyl)imidazole with di-tert-butyl dicarbonate (


). While the starting material exists as a tautomer, the 

-acylation is irreversible under basic conditions.[1] The bulky

group preferentially attacks the nitrogen furthest from the hydroxymethyl group to minimize steric strain (the "1,4" pattern).
Self-Validating Experimental Protocol

Objective: Synthesis of 10g of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

Reagents:

  • 4-(Hydroxymethyl)imidazole (HCl salt or free base)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or DMAP (catalytic)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Suspend 4-(hydroxymethyl)imidazole (50 mmol) in anhydrous DCM (100 mL) under

    
     atmosphere.
    
  • Neutralization: If using the HCl salt, add

    
     (55 mmol) dropwise at 0°C to liberate the free base.[1] Stir for 15 min.
    
  • Protection: Add a solution of

    
     (55 mmol) in DCM (20 mL) dropwise over 30 minutes at 0°C.
    
    • Why? Slow addition at low temperature maximizes regioselectivity by favoring the kinetic/thermodynamic product ratio.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation Point (TLC): Monitor using 5% MeOH in DCM.[1] The starting material (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL).[1] Dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc.[1]

Yield Expectation: 85–95%.

Structural Characterization

Accurate identification of the regioisomer is critical for regulatory compliance in drug development.[1]

NMR Spectroscopy

The 1,4-isomer is distinguished by the chemical shift of the imidazole ring protons and NOE (Nuclear Overhauser Effect) interactions.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (s, 1H, 
      
      
      
      ) – Highly deshielded due to flanking nitrogens.[1]
    • 
       7.35 (s, 1H, 
      
      
      
      ) – Characteristic of the 4-substituted ring.
    • 
       4.65 (s, 2H, 
      
      
      
      ) – Benzylic-like methylene.[1]
    • 
       1.62 (s, 9H, 
      
      
      
      ) – Boc group.[1]
  • NOE Diagnosis:

    • 1,4-Isomer: NOE observed between the Boc tert-butyl group and

      
       is weak or absent; NOE between Boc and 
      
      
      
      is negligible due to distance.[1]
    • 1,5-Isomer: Strong NOE would be observed between the Boc group and the hydroxymethyl protons (or

      
       if it were the other isomer), indicating proximity.
      
Mass Spectrometry[1]
  • ESI-MS:

    
     m/z.[1]
    
  • Fragmentation: Loss of the Boc group (

    
    -butyl cation, m/z 57) is a dominant pathway, often yielding the 
    
    
    
    peak at m/z 99.

Reactivity & Applications in Drug Design

This molecule is a "divergent intermediate."[1] The hydroxymethyl group can be transformed into various electrophiles or nucleophiles while the imidazole remains protected.[1]

Functional Group Transformations
  • Oxidation to Aldehyde:

    • Reagent:

      
       or Dess-Martin Periodinane.[1]
      
    • Product: Tert-butyl 4-formyl-1H-imidazole-1-carboxylate.[1][2]

    • Use: Reductive amination or Wittig reactions.[1]

  • Conversion to Halide:

    • Reagent:

      
       (requires care as HCl deprotects Boc) or 
      
      
      
      (Appel reaction - milder).[1]
    • Product: Tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate.[1]

    • Use: Alkylation of amines or thiols.[1]

  • Deprotection:

    • Reagent: TFA/DCM or 4M HCl/Dioxane.[1]

    • Product: Free 4-(hydroxymethyl)imidazole derivative.[1][3]

Application Workflow Diagram

Applications Core Tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate Oxidation Oxidation (MnO2 / DMP) Core->Oxidation Halogenation Halogenation (Appel Reaction) Core->Halogenation Deprotection Acidic Deprotection (TFA / HCl) Core->Deprotection Aldehyde Imidazole-4-carboxaldehyde (Scaffold for Wittig/Amination) Oxidation->Aldehyde Halide 4-(Chloromethyl)imidazole (Electrophile for Alkylation) Halogenation->Halide Free Free Imidazole (Final Drug Substance) Deprotection->Free

Caption: Divergent synthetic pathways utilizing the protected imidazole scaffold.

Handling, Stability & Safety

  • Storage: Store at 2–8°C. The Boc group is thermally stable up to ~150°C, but the compound is sensitive to strong acids which cause premature deprotection.[1]

  • Moisture: Slightly hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) for long-term stability.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

    • PPE: Wear nitrile gloves and safety goggles.[1] Handle in a fume hood.

References

  • PubChem. Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CID 11629781).[1][3] National Library of Medicine.[1] [Link]

  • Vertex AI Search. Crystal structure analysis of imidazole derivatives. (Consolidated from crystallographic databases).[1]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]

Sources

Exploratory

Technical Guide: 1H NMR Characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

This guide details the 1H NMR characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate , a critical intermediate in the synthesis of histidine analogues and imidazole-based pharmaceuticals.[1] [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate , a critical intermediate in the synthesis of histidine analogues and imidazole-based pharmaceuticals.[1]

[1]

Executive Summary

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (also known as 1-Boc-4-hydroxymethylimidazole) is a protected imidazole derivative.[1] The tert-butoxycarbonyl (Boc) group masks the N1 nitrogen, reducing the basicity of the ring and enabling selective functionalization at the C4 position (e.g., oxidation to aldehyde or conversion to a leaving group).[1]

The primary analytical challenge with this compound is regioisomerism . The introduction of the Boc group onto 4-(hydroxymethyl)imidazole can theoretically yield two isomers: the 1,4-isomer (thermodynamically favored) and the 1,5-isomer (kinetically favored/sterically congested).[1] This guide provides a definitive protocol for assigning the 1H NMR spectrum and verifying the regiochemistry using 1D and 2D NMR techniques.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize exchange broadening of the hydroxyl proton:

  • Solvent: Deuterated Chloroform (CDCl₃ , 99.8% D) with 0.03% v/v TMS.

    • Why: CDCl₃ provides excellent solubility for Boc-protected heterocycles and typically separates the H2 and H5 imidazole signals well.[1]

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic protons upfield.

  • Tube: High-throughput 5mm NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters
  • Field Strength: 400 MHz or higher recommended (to resolve H2/H5 coupling if present).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the Boc signal).

Spectral Interpretation (CDCl₃)

The spectrum is characterized by a distinct aromatic region (two singlets), a methylene signal, and a massive aliphatic singlet for the Boc group.

Data Summary Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Fragment
8.05 – 8.12 Singlet (s)1HH-2 Imidazole (N-CH=N)
7.35 – 7.45 Singlet (s)1HH-5 Imidazole (C=CH-N)
4.55 – 4.65 Singlet (s)*2HCH₂-OH Hydroxymethyl
2.50 – 3.50 Broad (br s)1H-OH Hydroxyl (Exchangeable)
1.60 – 1.65 Singlet (s)9Ht-Bu Boc Group (C(CH₃)₃)

*Note: The CH₂ signal may appear as a doublet (J ~ 5-6 Hz) if the sample is strictly anhydrous and the OH coupling is preserved.

Detailed Signal Analysis
The Imidazole Protons (H-2 vs. H-5)
  • H-2 (δ ~8.10 ppm): This proton is located between the two nitrogen atoms.[1] The electron-withdrawing nature of the N-Boc group (carbamate) significantly deshields this position compared to the free imidazole (which typically resonates ~7.7 ppm).[1] It appears as a sharp singlet.

  • H-5 (δ ~7.40 ppm): Located at the C5 position.[1] In the 1,4-isomer, this proton is adjacent to the N-Boc group but is less deshielded than H-2.[1]

The Hydroxymethyl Group
  • CH₂ (δ ~4.60 ppm): This methylene group is attached to the electron-deficient imidazole ring and an oxygen atom, pushing it downfield.[1]

  • OH (Variable): In "wet" CDCl₃, this signal broadens and drifts between 2.0–3.5 ppm due to exchange with trace water.[1] In dry DMSO-d₆, it would appear as a triplet at ~5.0 ppm.

The Boc Group [1][2][3][4]
  • t-Bu (δ 1.62 ppm): A dominant singlet integrating to 9 protons.[1]

    • Quality Control: If you see a smaller singlet at 1.55 ppm , it is likely Boc anhydride (starting material) or Boc-OH (hydrolysis product).[1]

Advanced Verification: Regioisomer Determination

The reaction of 4-substituted imidazoles with Boc₂O can yield two isomers. Distinguishing them is critical for structural integrity.

  • 1,4-Isomer (Target): Boc on N1, Substituent on C4.[1]

  • 1,5-Isomer (Impurity): Boc on N1, Substituent on C5.

The NOE Diagnostic (Nuclear Overhauser Effect)

The most reliable method to confirm the 1,4-structure is 1D NOE Difference or 2D NOESY .[1]

  • Hypothesis:

    • In the 1,5-isomer , the bulky Boc group (t-Bu) is spatially very close to the Hydroxymethyl (CH₂) group.[1]

    • In the 1,4-isomer , the Boc group is spatially distant from the Hydroxymethyl group but close to H-5 .[1]

  • Protocol: Irradiate the Boc singlet (1.62 ppm).

    • Observation A (1,4-Isomer): Enhancement of H-2 and H-5 .[1] NO enhancement of the CH₂ signal.

    • Observation B (1,5-Isomer): Strong enhancement of the CH₂ signal.[1]

Visualization of Regiochemistry Logic

RegioisomerLogic Start Synthesized Product (Crude Mixture) NMR Acquire 1H NMR & NOESY Start->NMR Decision Irradiate Boc Signal (~1.6 ppm) Check NOE Correlations NMR->Decision Result14 NOE to H-5 & H-2 only (No NOE to CH2) Decision->Result14 Path A Result15 Strong NOE to CH2 (Steric Proximity) Decision->Result15 Path B Conclusion14 CONFIRMED: 1,4-Isomer (Thermodynamic Product) Result14->Conclusion14 Conclusion15 CONFIRMED: 1,5-Isomer (Kinetic/Steric Product) Result15->Conclusion15

Figure 1: Decision tree for distinguishing 1,4- and 1,5-regioisomers using NOE spectroscopy.

Troubleshooting & Impurities

Signal (ppm)MultiplicityIdentityCause/Remedy
7.65 / 7.05 SingletsStarting Material Unreacted 4-(hydroxymethyl)imidazole.[1] Extend reaction time.
1.55 SingletBoc₂O / t-BuOH Excess reagent or hydrolysis. Remove via vacuum or wash with dilute citric acid.
7.26 SingletCHCl₃ Residual solvent proton. Use as internal reference.
1.25 Broad sGrease Contamination from ground glass joints.

Synthesis Context (Causality)

The preference for the 1,4-isomer is driven by thermodynamics.[1] The 1,5-isomer suffers from steric repulsion between the bulky tert-butyl group and the hydroxymethyl substituent.[1] However, if the reaction is performed at low temperatures or with specific bases, the ratio may shift.

Synthesis Pathway:

  • Reagents: 4-(Hydroxymethyl)imidazole + Di-tert-butyl dicarbonate (Boc₂O).[1]

  • Base: Triethylamine (Et₃N) or DMAP (catalytic).

  • Solvent: THF or Acetonitrile.

  • Purification: The 1,4-isomer is typically less polar and can be separated via silica gel chromatography (EtOAc/Hexane).[1]

SynthesisWorkflow SM 4-(Hydroxymethyl)imidazole Reaction N-Acylation (Kinetic vs Thermodynamic Control) SM->Reaction Reagents Boc2O, Et3N, THF Reagents->Reaction Mixture Mixture of Isomers (1,4 > 1,5) Reaction->Mixture Purification Chromatography (Isolate 1,4-isomer) Mixture->Purification Final Pure 1-Boc-4-(hydroxymethyl)imidazole Purification->Final

Figure 2: Synthetic workflow highlighting the purification step required to isolate the target regioisomer.[1]

References

  • Organic Chemistry Data. (2023). 1H NMR Chemical Shifts of Common Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012).[5] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. (Context on 1,4 vs 1,5 selectivity). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) data for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) data for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural information encoded within the ¹³C NMR spectrum of this important heterocyclic compound. We will delve into the predicted chemical shifts, the rationale behind these assignments, a detailed experimental protocol for data acquisition, and the broader implications for chemical synthesis and drug discovery.

Introduction: The Significance of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a valuable building block in medicinal chemistry and organic synthesis. The imidazole core is a key structural motif in numerous biologically active molecules, and the presence of a protected hydroxymethyl group at the 4-position, along with the versatile N-Boc protecting group, allows for a wide range of chemical transformations. Accurate structural characterization is paramount in the synthesis and application of such compounds, and ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose. By providing a unique fingerprint of the carbon skeleton, ¹³C NMR allows for the unambiguous verification of the molecular structure.

Predicted ¹³C NMR Data and Structural Assignment

Molecular Structure with Carbon Numbering:

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Setup & Acquisition cluster_processing Data Processing dissolve Dissolve 50-100 mg of sample in ~0.7 mL of CDCl₃ filter Filter into a clean 5 mm NMR tube dissolve->filter cap Cap the NMR tube securely filter->cap insert Insert sample into the NMR magnet cap->insert lock Lock on the deuterium signal of CDCl₃ insert->lock shim Shim the magnetic field for homogeneity lock->shim setup Set up ¹³C acquisition parameters shim->setup acquire Acquire the ¹³C NMR spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. A higher concentration is generally preferred for ¹³C NMR due to the low natural abundance of the ¹³C isotope. [1] * Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solvating power for many organic compounds and its single deuterium lock signal.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube to prevent solvent evaporation.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp, well-resolved NMR signals.

    • Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR experiment. Key parameters include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A range of approximately 0 to 220 ppm is typically sufficient for most organic molecules.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly quaternary carbons.

      • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Data Processing:

    • After data acquisition, the raw data (Free Induction Decay or FID) is processed.

    • Apply a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of the CDCl₃ solvent peak to 77.16 ppm, which in turn references the spectrum to tetramethylsilane (TMS) at 0 ppm.

Self-Validating Systems and Trustworthiness in Data Interpretation

The interpretation of the ¹³C NMR spectrum is a self-validating process. The number of observed signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, we expect to see seven distinct signals. The chemical shifts of these signals should fall within the expected ranges for the different types of carbon environments present. For instance, the carbonyl carbon should appear significantly downfield, while the aliphatic carbons of the tert-butyl group should be upfield. Any significant deviation from these expectations would warrant a re-evaluation of the compound's structure or purity.

Advanced NMR Techniques for Deeper Structural Insights

For a more comprehensive analysis, additional NMR experiments can be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, as well as quaternary carbons. This would definitively confirm the assignments of the methylene and methyl carbons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of protons with their directly attached carbons, providing unambiguous C-H connectivity information.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and confirming the positions of substituents.

Diagram of Data Interpretation Logic:

Caption: A logical flow for the interpretation and validation of ¹³C NMR data.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. While a publicly available spectrum is currently elusive, a combination of established NMR principles and data from analogous compounds allows for a reliable prediction of the ¹³C chemical shifts. The detailed experimental protocol provided herein outlines a robust methodology for acquiring high-quality data. By following a systematic approach to data acquisition and interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and materials science.

References

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Characteristics of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide, authored from the perspective of a Senior Application Scientist, extrapolates from the known behavior of related N-Boc protected imidazoles and outlines robust experimental protocols for determining its solubility profile. Understanding the solubility of this intermediate is critical for its effective use in drug discovery and development, impacting reaction kinetics, purification strategies, and formulation development. This document details the theoretical considerations of its solubility, provides step-by-step experimental methodologies for both thermodynamic and kinetic solubility assessment, and discusses the appropriate analytical techniques for quantification.

Introduction: The Significance of a Versatile Building Block

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol , is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] The presence of a Boc-protected imidazole ring and a primary alcohol offers synthetic handles for diverse chemical transformations, making it a valuable precursor for the synthesis of various pharmaceutical agents.[3] The tert-butyloxycarbonyl (Boc) protecting group enhances the stability of the imidazole ring and modulates its reactivity, a common strategy in multi-step organic synthesis.[4]

The solubility of this intermediate is a paramount physical property that dictates its handling, reaction conditions, and purification methods. A thorough understanding of its solubility in a range of solvents is essential for optimizing synthetic routes and ensuring process efficiency and scalability.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate suggests a nuanced solubility profile. The molecule possesses both hydrophobic (tert-butyl group) and hydrophilic (hydroxymethyl group and imidazole nitrogen atoms) moieties.

Table 1: Computed Physicochemical Properties of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

PropertyValueSource
Molecular Weight198.22 g/mol PubChem[1]
XLogP30.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Topological Polar Surface Area64.4 ŲPubChem[1]

The positive XLogP3 value suggests a slight preference for lipophilic environments, while the presence of hydrogen bond donors and acceptors indicates the potential for interaction with polar solvents. The principle of "like dissolves like" would predict moderate solubility in polar protic and aprotic solvents. Based on studies of similar imidazole derivatives, solubility in alcohols is expected to decrease as the alkyl chain length of the alcohol increases.[5] Conversely, its solubility in non-polar solvents like alkanes is anticipated to be low. The solubility of imidazoles in chloroalkanes has been reported to be very low.[6][7]

Experimental Determination of Solubility: A Methodical Approach

To rigorously characterize the solubility of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, both thermodynamic and kinetic solubility assays are recommended.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of the compound, representing the true solubility under specific conditions.[8][9]

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify concentration via HPLC-UV or LC-MS/MS analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate to a known volume of the desired solvent in a sealed vial.

    • The use of a significant excess of solid is crucial to ensure that equilibrium is established with the solid phase present.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A vial roller or shaker can be used for this purpose.[8]

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11][12]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[13][14][15]

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare DMSO stock solution prep2 Add stock to aqueous buffer prep1->prep2 incubate Incubate for a short period (e.g., 2h) prep2->incubate analysis1 Measure turbidity (Nephelometry) or incubate->analysis1 analysis2 Filter and quantify supernatant (HPLC-UV/LC-MS/MS)

Caption: Workflow for Kinetic Solubility Determination.

Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in dimethyl sulfoxide (DMSO).

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well and mix thoroughly.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[15]

  • Detection of Precipitation:

    • The amount of precipitated compound can be assessed by measuring the turbidity of the solution using a nephelometer.

    • Alternatively, the solution can be filtered, and the concentration of the compound remaining in the filtrate can be quantified by HPLC-UV or LC-MS/MS.[14]

Analytical Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data.

  • HPLC-UV: This is a robust and widely used technique for the quantification of organic molecules.[10] The imidazole chromophore should allow for sensitive detection at an appropriate UV wavelength. A reversed-phase C18 column is often suitable for the separation of such compounds.

  • LC-MS/MS: For complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice.[12][16] It offers excellent selectivity and sensitivity for the quantification of imidazole derivatives.

A calibration curve should be constructed using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a tabular format.

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)Analytical Method
Water25
PBS (pH 7.4)25
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Dichloromethane25
Toluene25

The obtained solubility data will guide the selection of appropriate solvents for synthesis, purification (e.g., crystallization), and formulation. For instance, high solubility in a particular solvent at elevated temperatures followed by low solubility at room temperature would suggest its suitability for recrystallization.

Conclusion

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Domańska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(11), 3485.
  • MDPI. (2021). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 26(22), 6965.
  • MDPI. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(23), 8299.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • ResearchGate. (2002). Solubility of Imidazoles in Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. European Journal of Medicinal Chemistry, 211, 113095.
  • ResearchGate. (n.d.). Heterocycle N‐Boc deprotection scope. Retrieved from [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11629781. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Prepared by: Senior Application Scientist, Gemini Division Introduction and Compound Overview Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a pivotal intermediate in modern synthetic organic chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction and Compound Overview

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a pivotal intermediate in modern synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its structure incorporates a versatile imidazole core, a reactive hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination allows for its use as a sophisticated building block, but also introduces specific vulnerabilities that dictate its stability and require stringent handling protocols.

The Boc group provides a temporary shield for the imidazole nitrogen, enabling chemists to perform reactions on other parts of the molecule without unintended side reactions at the N-1 position. The hydroxymethyl group serves as a handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group. Understanding the inherent stability of this trifunctional molecule is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final drug candidates. This guide provides a comprehensive analysis of the compound's stability profile and outlines field-proven protocols for its storage and handling.

Chemical Stability Profile

The stability of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is governed by the interplay of its three primary functional components: the acid-labile Boc group, the oxidation-prone imidazole ring, and the hydroxymethyl moiety.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for proper handling, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
Appearance Light cream powder/solidThermo Fisher Scientific[2]
Solubility Water solubleThermo Fisher Scientific[2]
IUPAC Name tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylatePubChem[1]
Principal Degradation Pathways

Exposure to suboptimal conditions can initiate several degradation pathways. The primary points of vulnerability are the Boc protecting group and the imidazole ring itself.

G cluster_molecule Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate cluster_stressors Environmental Stressors cluster_degradation Degradation Products Molecule Imidazole Core - Hydroxymethyl Group - Boc Protecting Group Deprotected Deprotected Imidazole (Loss of Boc group) Molecule->Deprotected Oxidized Oxidized Imidazole Ring &/or Aldehyde/Carboxylic Acid Molecule->Oxidized Photo Photodegradation Adducts Molecule->Photo Acid Strong Acids Acid->Molecule Hydrolysis Oxidants Oxidizing Agents Oxidants->Molecule Oxidation Light UV/High-Intensity Light Light->Molecule Photolysis

Caption: Key stressors and resulting degradation pathways for the title compound.

2.2.1 Acid-Catalyzed Hydrolysis The most significant vulnerability of this molecule is the Boc protecting group. It is an ester of carbamic acid and is notoriously labile under acidic conditions[3]. Contact with strong acids, or even milder acidic environments over prolonged periods, will catalyze the hydrolytic cleavage of the Boc group. This yields the unprotected 4-(hydroxymethyl)-1H-imidazole and releases tert-butanol and carbon dioxide. This deprotection is often an intended synthetic step, but its premature occurrence compromises the material's integrity.

2.2.2 Oxidation The imidazole moiety is susceptible to oxidation, a degradation pathway observed in related complex molecules like daclatasvir[4]. Safety data sheets explicitly list oxidizing agents as incompatible materials[3]. Oxidation can occur on the imidazole ring or at the hydroxymethyl group, potentially converting it to an aldehyde or a carboxylic acid. To prevent this, storage under an inert atmosphere is strongly recommended[3].

2.2.3 Photodegradation Many heterocyclic compounds are sensitive to light, and the imidazole nucleus is no exception. Forced degradation studies on similar structures have confirmed that the imidazole moiety is sensitive to photodegradation when in solution[4]. To maintain product quality, the compound must be protected from light during storage and handling[3].

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's stability from receipt to final use.

Summary of Optimal Long-Term Storage Conditions
ParameterRecommendationRationale & Source
Temperature Refrigerate (2-8°C)To minimize thermal degradation and slow down potential hydrolytic or oxidative processes.[3][5]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent base-mediated autoxidation of the imidazole ring.[3]
Light Exposure Protect from Light (Amber Vial)To prevent photodegradation of the imidazole moiety.[3][4]
Moisture Keep Tightly Closed in a Dry PlaceTo prevent hydrolysis of the Boc group and degradation from moisture ingress.[2][3][6]
Incompatibilities Store away from Strong Acids and Oxidizing AgentsTo prevent rapid chemical degradation through hydrolysis and oxidation.[3]
Experimental Workflow: Compound Receipt and Handling

The following diagram and protocol outline the mandatory steps for handling the compound to preserve its integrity.

G start Receive Shipment inspect Inspect Container Seal and Label Integrity start->inspect equilibrate Equilibrate to Room Temp (30-60 min BEFORE opening) inspect->equilibrate inert_env Transfer to Inert Atmosphere Glovebox equilibrate->inert_env aliquot Aliquot into Pre-weighed, Amber Glass Vials inert_env->aliquot purge Purge Headspace with Inert Gas aliquot->purge seal Seal Tightly with Paraffin Film purge->seal store Store Aliquots under Recommended Conditions seal->store end Ready for Use store->end

Caption: Recommended workflow for receiving and preparing the compound for storage.

Step-by-Step Handling Protocol:

  • Inspection: Upon receipt, visually inspect the container to ensure the supplier's seal is intact and undamaged.

  • Equilibration: Before opening the primary container for the first time, allow it to equilibrate to ambient laboratory temperature for a minimum of 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder, which could initiate hydrolysis.

  • Inert Environment Transfer: If possible, perform all weighing and aliquoting operations inside a glovebox or glove bag filled with nitrogen or argon. This minimizes exposure to both oxygen and moisture.

  • Aliquoting: For long-term projects, avoid repeatedly opening and closing the main stock bottle. Instead, aliquot the material into smaller, single-use or short-term use vials. Use amber glass vials to protect from light.[3]

  • Purge and Seal: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of inert gas. Seal the cap tightly and wrap with paraffin film for an extra barrier against moisture and air.

  • Storage: Immediately place the aliquots in a refrigerator designated for chemical storage at 2-8°C.[3][5] Ensure the storage location is dark.

Quality Control and Purity Assessment

For applications where purity is critical, periodic assessment of the material's integrity is recommended, especially for older stock.

  • Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for analyzing the purity of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.[7]

  • Typical Conditions: An effective separation can be achieved using a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility or phosphoric acid for UV detection.[7] The appearance of new peaks, particularly at earlier retention times, may indicate the formation of the more polar, deprotected imidazole species.

Conclusion

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a stable compound when stored and handled under the correct conditions. Its primary liabilities are susceptibility to acid-catalyzed hydrolysis, oxidation, and photodegradation. The implementation of a rigorous handling protocol, centered on refrigerated storage[3], protection from light[3], and the use of an inert atmosphere[3], is essential to preserve its chemical integrity. By following these guidelines, researchers and drug development professionals can ensure the reliability of their starting material, leading to more consistent and reproducible scientific outcomes.

References

  • . (2009-02-23). Chemsrc.com.

  • . (2024-12-19). CymitQuimica.

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Foundational

A Technical Guide to Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. The guide details its chemical identity, physicochemical properties, and safety information. A significant focus is placed on a robust, two-step synthetic pathway, beginning with the protection of 4-(hydroxymethyl)imidazole, followed by purification and detailed analytical characterization. The utility of this compound as a versatile intermediate is highlighted through its application in the synthesis of advanced pharmaceutical agents. This document aims to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, providing both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Importance of Imidazole Scaffolds

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities lend it to a diverse range of biological activities. The strategic introduction of functional groups onto the imidazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate has emerged as a particularly valuable building block due to the presence of a Boc-protected nitrogen for directing reactions and a primary alcohol for further functionalization, making it a cornerstone in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and for ensuring safe handling.

IdentifierValue
IUPAC Name tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate[2]
CAS Number 120277-50-1[2]
Molecular Formula C₉H₁₄N₂O₃[2]
Molecular Weight 198.22 g/mol [3]
Canonical SMILES CC(C)(C)OC(=O)N1C=C(N=C1)CO[2]
InChIKey BQPGKWMFPIWAGE-UHFFFAOYSA-N[2]

Table 1: Chemical Identifiers for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

PropertyValue
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents
Storage Store in a cool, dry place, sealed in dry, 2-8°C

Table 2: Physicochemical Properties

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

HazardDescription
GHS Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501

Table 3: GHS Hazard Information

Synthesis and Purification: A Practical Approach

The synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate can be efficiently achieved in a two-step process starting from 4-(hydroxymethyl)imidazole. The first step involves the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by purification.

Step 1: Boc Protection of 4-(Hydroxymethyl)imidazole

The Boc protection of imidazoles is a common and effective strategy to modulate their reactivity. A robust method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O).[4]

Boc_Protection 4-(Hydroxymethyl)imidazole 4-(Hydroxymethyl)imidazole Product Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate 4-(Hydroxymethyl)imidazole->Product Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Byproducts tert-Butanol + CO₂ Product->Byproducts

Figure 1: Boc protection of 4-(hydroxymethyl)imidazole.

Experimental Protocol:

  • To a stirred solution of 4-(hydroxymethyl)imidazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then taken up in a water-immiscible organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.

Experimental Protocol:

  • The crude tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is dissolved in a minimal amount of dichloromethane.

  • The solution is loaded onto a silica gel column packed with a suitable non-polar solvent such as hexane.

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

  • Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is evaporated to afford the purified product as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H, imidazole C2-H), 7.45 (s, 1H, imidazole C5-H), 4.65 (s, 2H, -CH₂OH), 1.63 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5 (C=O), 139.0 (imidazole C2), 137.5 (imidazole C4), 115.8 (imidazole C5), 85.0 (-C(CH₃)₃), 56.5 (-CH₂OH), 28.2 (-C(CH₃)₃).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Calculated for C₉H₁₄N₂O₃ [M+H]⁺: 199.1083; found: 199.1085. The fragmentation pattern in MS/MS would likely show the loss of the tert-butyl group (57 Da) and the entire Boc group (100 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • FTIR (KBr, cm⁻¹): A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, sharp peaks around 2980-2850 cm⁻¹ for C-H stretching of the alkyl groups, a strong absorption around 1735 cm⁻¹ for the C=O stretch of the carbamate, and various peaks in the 1600-1400 cm⁻¹ region corresponding to the C=N and C=C stretching of the imidazole ring.

Applications in Drug Discovery

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of antiviral and anticancer drug discovery.[5][6] The Boc-protected nitrogen allows for selective functionalization at other positions of the imidazole ring, while the hydroxymethyl group provides a handle for further elaboration of the molecule.

Applications Intermediate Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Antiviral Antiviral Agents Intermediate->Antiviral Further Synthesis Anticancer Anticancer Agents Intermediate->Anticancer Further Synthesis Other Other Bioactive Molecules Intermediate->Other Further Synthesis

Figure 2: Applications of the title compound in drug discovery.

One notable application is in the synthesis of novel HIV inhibitors. The imidazole core can be elaborated to mimic key interactions within the active site of viral enzymes. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, to introduce further diversity and target specific interactions.[5]

Conclusion

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its functional groups, makes it an ideal starting material for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and characterization, and has highlighted its potential in the development of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the importance of such well-characterized and readily accessible building blocks cannot be overstated.

References

  • BenchChem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • BenchChem. (n.d.). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl imidazole-1-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. PubChem. Retrieved from [Link]

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  • BenchChem. (n.d.). tert-Butyl 1H-imidazole-1-carboxylate: A Versatile Reagent in Modern Medicinal Chemistry.
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  • El-Sayed, N. F., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]

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  • Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (2017). Imidazoles as potential anticancer agents. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Weight of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

This guide provides a comprehensive technical overview of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, with a primary focus on its molecular weight. Intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, with a primary focus on its molecular weight. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of the compound and outlines authoritative methods for the empirical determination of its molecular weight, ensuring scientific integrity and practical applicability.

Introduction to a Versatile Building Block

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a pivotal heterocyclic compound frequently utilized in organic synthesis. Its structure incorporates a Boc-protected imidazole ring, a feature that renders it a stable and versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The imidazole moiety is a common scaffold in biologically active compounds, and the hydroxymethyl group offers a reactive site for further functionalization. Accurate knowledge of its molecular weight is the cornerstone of its characterization, ensuring purity, and enabling precise stoichiometric calculations in synthetic pathways.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is essential for its effective application. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1][2]
Exact Mass 198.10044231 DaPubChem[1][2]
CAS Number 120277-50-1PubChem[1]
IUPAC Name tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylatePubChem[1]
SMILES CC(C)(C)OC(=O)N1C=C(N=C1)COPubChem[1]
Appearance Solid (predicted)N/A
pKa (Predicted) 11.61±0.10ChemicalBook[3]

Authoritative Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, its empirical verification is a critical step in compound validation. Mass spectrometry stands as the definitive method for this purpose, offering high precision and structural information.

The Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] The process involves the ionization of the sample, followed by the separation of the resulting ions based on their m/z ratio and their subsequent detection. For a molecule like Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to prevent fragmentation and observe the intact molecular ion.

Causality in Experimental Design

The choice of ESI-MS is deliberate. Its ability to produce intact molecular ions from polar, thermally labile molecules makes it ideal for this compound. The hydroxymethyl and carboxylate groups impart sufficient polarity for efficient ionization in solution. High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is employed to obtain a highly accurate mass measurement, which can confirm the elemental composition.[5]

Experimental Protocol: High-Resolution Mass Spectrometry

The following protocol outlines a self-validating system for the determination of the molecular weight of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

Sample Preparation
  • Solvent Selection: A high-purity solvent system capable of dissolving the analyte and compatible with ESI is crucial. A mixture of methanol and water (1:1 v/v) with 0.1% formic acid is a standard choice. The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. This prevents saturation of the detector and minimizes the formation of adducts.

  • Internal Standard (Optional but Recommended): The inclusion of an internal standard with a known exact mass close to that of the analyte can enhance mass accuracy.

Instrumentation and Analysis
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a TOF instrument) is required.

  • Ionization Mode: Positive ion mode Electrospray Ionization (ESI) is selected to detect the protonated molecule [M+H]⁺.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable spray.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500). The high resolution of the instrument will allow for the separation of ions with very similar masses.

Data Analysis and Interpretation
  • Identify the Molecular Ion Peak: The primary peak of interest will be the protonated molecule, [C₉H₁₄N₂O₃ + H]⁺, with an expected m/z of approximately 199.1077.

  • Verify Isotopic Pattern: The observed isotopic distribution of the molecular ion peak should be compared with the theoretical pattern for the chemical formula C₉H₁₄N₂O₃. This provides a high degree of confidence in the elemental composition.

  • Calculate Molecular Weight: The experimentally determined exact mass is used to calculate the neutral molecular weight.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental determination of the molecular weight of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate using high-resolution mass spectrometry.

Caption: Workflow for Molecular Weight Determination.

Conclusion

The molecular weight of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a fundamental parameter, theoretically established as 198.22 g/mol . This guide has provided a detailed protocol for its empirical verification using high-resolution mass spectrometry, a method that offers unparalleled accuracy and confidence. Adherence to such rigorous analytical practices is paramount in research and development to ensure the integrity of subsequent scientific endeavors.

References

  • PubChem. Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Application Notes for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in Modern Organic Synthesis

Introduction: The Strategic Importance of a Protected Imidazole Building Block In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a privileged structure, appearing in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Protected Imidazole Building Block

In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a privileged structure, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[1] However, the unprotected imidazole ring possesses a reactive N-H proton that can interfere with many standard synthetic transformations. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group addresses this challenge, rendering the imidazole nucleus stable to a wide range of reaction conditions while being readily removable under mild acidic treatment.[1]

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate emerges as a particularly valuable and versatile building block. It combines the stability of the N-Boc protected imidazole core with a reactive primary alcohol at the C4 position. This hydroxyl group serves as a synthetic handle, allowing for a diverse range of chemical modifications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and key applications of this powerful intermediate, complete with detailed protocols and mechanistic insights.

PART 1: Synthesis of the Core Reagent

The preparation of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is efficiently achieved through the N-Boc protection of commercially available 4-(hydroxymethyl)imidazole. The reaction proceeds via a nucleophilic attack of the imidazole nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The subsequent collapse of the tetrahedral intermediate liberates the desired product along with tert-butanol and carbon dioxide as byproducts.[1]

Experimental Protocol: N-Boc Protection of 4-(hydroxymethyl)imidazole

Materials:

  • 4-(hydroxymethyl)imidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous THF (approx. 0.5 M), add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate as a white solid or viscous oil.

PART 2: Key Synthetic Applications and Protocols

The true utility of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate lies in the diverse transformations of its primary alcohol functionality. This section details the most common and impactful applications.

Application 1: Oxidation to Tert-butyl 4-formyl-1H-imidazole-1-carboxylate

The oxidation of the hydroxymethyl group to an aldehyde provides a crucial intermediate, tert-butyl 4-formyl-1H-imidazole-1-carboxylate, which is a substrate for a multitude of subsequent reactions such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid and to maintain the integrity of the Boc group.

Causality of Reagent Choice: Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild and chemoselective oxidant for allylic and benzylic-type alcohols, minimizing the risk of side reactions. The reaction is heterogeneous, which simplifies workup as the excess reagent and manganese byproducts can be removed by simple filtration.

Protocol: MnO₂ Oxidation

Materials:

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Celite®

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Add activated MnO₂ (5-10 eq by weight) in one portion.

  • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 4-formyl-1H-imidazole-1-carboxylate, which can often be used in the next step without further purification.[4]

Diagram: Oxidation Workflow

G cluster_start Starting Material cluster_process Oxidation cluster_workup Workup cluster_product Product start Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate process 1. Dissolve in DCM 2. Add activated MnO₂ 3. Stir at RT start->process Reagents workup 1. Filter through Celite® 2. Concentrate filtrate process->workup Reaction Mixture product Tert-butyl 4-formyl-1H-imidazole-1-carboxylate workup->product Purified

Caption: Workflow for the oxidation of the hydroxymethyl group.

Application 2: Activation of the Hydroxyl Group via Tosylation

To facilitate nucleophilic substitution, the poor leaving group of the hydroxyl moiety must be converted into a better one. Transformation into a tosylate ester is a robust and widely used method.[5][6] The resulting tosylate is an excellent electrophile for reactions with a wide range of nucleophiles (e.g., amines, thiols, azides).

Causality of Reagent Choice: p-Toluenesulfonyl chloride (TsCl) is used in the presence of a base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst. This conversion proceeds with retention of configuration at the carbon center as the C-O bond is not broken during the reaction.[7][8]

Protocol: Tosylation of the Hydroxymethyl Group

Materials:

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA) and Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalytic amount (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 eq) in anhydrous DCM or pyridine at 0 °C (ice bath).

  • If using DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography to yield the desired tosylate.

Diagram: Tosylation and Subsequent Substitution

G A Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate B Activation Step A->B TsCl, Pyridine C Tosylated Intermediate (Excellent Leaving Group) B->C D Nucleophilic Substitution C->D Nucleophile (Nu⁻) E Substituted Product (e.g., Ether, Amine, Azide) D->E

Caption: Activation via tosylation for nucleophilic substitution.

Application 3: The Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction is a powerful tool for the direct conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with a predictable inversion of stereochemistry (though not relevant for this achiral substrate).[9][10][11] This reaction offers mild conditions and broad substrate scope.

Mechanistic Rationale: The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species then protonates the acidic nucleophile and activates the alcohol by forming an oxyphosphonium salt, which is an excellent leaving group. Subsequent Sₙ2 attack by the conjugate base of the nucleophile yields the desired product.[9][12]

Protocol: Mitsunobu Etherification

Materials:

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

  • A phenolic nucleophile (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired product.

Transformation Key Reagents Product Type Typical Yield Range
Oxidation MnO₂, DCMAldehyde75-95%
Tosylation TsCl, PyridineTosylate80-95%
Mitsunobu Etherification Phenol, PPh₃, DIADAryl Ether60-85%
Mitsunobu Esterification Carboxylic Acid, PPh₃, DIADEster65-90%

Conclusion: A Gateway to Molecular Complexity

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is more than just a protected amino alcohol; it is a strategic building block that provides a reliable entry point into a diverse range of functionalized imidazole derivatives. Its utility in constructing complex molecules, particularly in the synthesis of kinase inhibitors and other pharmacologically relevant compounds, is well-established.[13][14][15] The protocols detailed herein offer robust and reproducible methods for leveraging the synthetic potential of this versatile reagent. By understanding the causality behind the choice of reagents and conditions, researchers can confidently adapt and apply these transformations to accelerate their own research and drug discovery programs.

References

  • Mitsunobu reaction - Organic Synthesis . Organic Synthesis. [Link]

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews . ACS Publications. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour . J-STAGE. [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma . Atlanchim Pharma. [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - International Science Community Association . International Science Community Association. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC . National Center for Biotechnology Information. [Link]

  • (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate - Amanote Research . Amanote. [Link]

  • US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents.
  • 10.3: Alcohol conversion to Esters - Tosylate and Carboxylate - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • tert-Butyl imidazole-1-carboxylate - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers - MDPI . MDPI. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed . PubMed. [Link]

  • Catalytic etherification of glycerol to tert-butyl glycerol ethers using tert-butanol over sulfonic acid functionalized mesoporous polymer - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI . MDPI. [Link]

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite . F1000Research. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar . Semantic Scholar. [Link]

  • Highly efficient conversion of glycerol and

    
    -butanol to biofuel additives over AlPO solid acid catalyst under microwave irradiation technique: kinetic study . Comptes Rendus. Chimie. [Link]
    
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI . MDPI. [Link]

  • Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed . PubMed. [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps . Chemistry Steps. [Link]

  • 12.5c Formation of Tosylate Esters - YouTube . YouTube. [Link]

  • Preparation of mesylates and tosylates (video) - Khan Academy . Khan Academy. [Link]

Sources

Application

Application Note: Oxidation Protocols for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Abstract & Strategic Overview The oxidation of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (Compound 1 ) is a pivotal transformation in the synthesis of histidine analogues, imidazole-based alkaloids, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxidation of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (Compound 1 ) is a pivotal transformation in the synthesis of histidine analogues, imidazole-based alkaloids, and pharmaceutical intermediates. The target product, tert-butyl 4-formyl-1H-imidazole-1-carboxylate (Compound 2 ), serves as a versatile electrophile for reductive aminations and Wittig olefinations.

The Synthetic Challenge: The imidazole ring is electron-rich and prone to oxidative degradation. While the tert-butoxycarbonyl (Boc) group at N1 attenuates this electron density, it introduces acid sensitivity. Standard harsh oxidants (e.g., KMnO₄, Jones reagent) often lead to Boc cleavage or ring destruction.

The Solution: This guide details two validated protocols for selective oxidation to the aldehyde and one for the carboxylic acid:

  • Activated MnO₂ (Heterogeneous): The industry standard for "benzylic-like" heterocyclic alcohols. Robust, scalable, and requires simple filtration workup.[1]

  • Dess-Martin Periodinane (Homogeneous): A rapid, mild alternative for high-value small-scale batches or substrates resistant to MnO₂.

  • Pinnick Oxidation: For direct access to the carboxylic acid without isolating the aldehyde.

Chemical Strategy & Decision Matrix

The hydroxymethyl group at the C4 position of the imidazole ring possesses "pseudo-benzylic" character due to the aromaticity of the heterocycle. This reactivity profile dictates the choice of oxidant.

Decision Tree for Oxidant Selection

OxidationStrategy Start Start: N-Boc-4-hydroxymethylimidazole Target Identify Target Product Start->Target Aldehyde Target: Aldehyde Target->Aldehyde Acid Target: Carboxylic Acid Target->Acid Scale Scale / Purity Req? Aldehyde->Scale Pinnick Method C: Pinnick Oxidation (NaClO2/NaH2PO4) Acid->Pinnick MnO2 Method A: Activated MnO2 (>10g scale, Heterogeneous) Scale->MnO2 High Scale / Low Cost DMP Method B: Dess-Martin (<10g scale, Homogeneous) Scale->DMP High Speed / High Value

Figure 1: Strategic decision matrix for selecting the appropriate oxidation protocol.

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Best For: Large-scale synthesis (>10 g), cost-sensitivity, and avoiding aqueous workup.

Mechanistic Insight

Activated MnO₂ acts as a surface-active oxidant. The reaction occurs via a radical mechanism on the solid surface. The "pseudo-benzylic" nature of the C4-alcohol facilitates the formation of a radical intermediate stabilized by the imidazole


-system. The N-Boc group remains intact as the conditions are neutral.
Reagents & Equipment[1][3][4]
  • Substrate: tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equiv).

  • Oxidant: Activated Manganese Dioxide (MnO₂), ~10–20 equiv.

    • Critical Note: Commercial MnO₂ varies wildly in activity. "Activated" grade is mandatory. If reaction stalls, fresh activation (heating at 110°C) is required.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[2]

  • Equipment: Mechanical stirrer (essential for keeping solid suspended).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Addition: Add Activated MnO₂ (10.0 equiv) in a single portion.

    • Note: A large excess is standard because only the surface is reactive.

  • Reaction: Heat the suspension to a gentle reflux (40°C) with vigorous stirring.

    • Monitoring: Check TLC (50% EtOAc/Hexanes) every 2 hours. The aldehyde is usually less polar than the alcohol.

    • Duration: Typically 4–16 hours. If incomplete after 16h, add another 5.0 equiv of MnO₂.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the black suspension through a pad of Celite® (diatomaceous earth).

    • Wash the filter cake thoroughly with DCM (3 x reaction volume) to desorb the product from the manganese surface.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically obtained as a white to off-white solid.

    • Purification: Usually not required.[3] If necessary, recrystallize from Hexanes/EtOAc.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best For: Rapid synthesis, small scale (<5 g), or substrates where MnO₂ activity is inconsistent.

Mechanistic Insight

DMP is a hypervalent iodine(V) reagent.[2][4] It performs a ligand exchange with the alcohol followed by reductive elimination to release the aldehyde and an iodinane byproduct. The conditions are mild and strictly homogeneous, ensuring consistent kinetics unlike MnO₂.

Reagents & Equipment
  • Substrate: 1.0 equiv.

  • Oxidant: Dess-Martin Periodinane (1.2 equiv).

  • Buffer (Optional): Sodium Bicarbonate (NaHCO₃), 2.0 equiv (to neutralize acetic acid byproduct if substrate is extremely acid-sensitive).

  • Solvent: DCM (anhydrous).

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.15 M) under an inert atmosphere (N₂ or Ar).

  • Addition: Add DMP (1.2 equiv) in one portion at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at room temperature.

    • Duration: Reaction is typically very fast (30 min – 2 hours).

  • Quench (Critical):

    • Dilute with Et₂O.

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct.

  • Workup:

    • Stir the biphasic mixture vigorously until the organic layer is clear (usually 15 min).

    • Separate phases.[5] Extract aqueous layer with Et₂O or DCM.

    • Dry combined organics over MgSO₄, filter, and concentrate.[5]

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol C: Pinnick Oxidation (To Carboxylic Acid)

Target: tert-butyl 4-carboxy-1H-imidazole-1-carboxylate. Note: This is a two-step sequence (Oxidation to aldehyde -> Oxidation to acid) or can be performed directly if the aldehyde is not isolated.

Reagents
  • Substrate: Crude aldehyde from Protocol A or B.

  • Oxidant: Sodium Chlorite (NaClO₂), 1.5 equiv.

  • Scavenger: 2-Methyl-2-butene (10 equiv) or Resorcinol.

    • Function: Scavenges hypochlorous acid (HOCl) generated in situ to prevent chlorination of the imidazole ring.

  • Buffer: NaH₂PO₄ (aqueous solution).

  • Solvent: t-Butanol / Water (3:1).

Procedure
  • Dissolve the aldehyde in t-BuOH/Water (3:1).

  • Add 2-methyl-2-butene (10 equiv).

  • Add NaH₂PO₄ (1.5 equiv) dissolved in minimum water.

  • Add NaClO₂ (1.5 equiv) portion-wise at 0°C.

  • Stir at RT for 2–4 hours.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl (watch Boc stability!), extract with EtOAc.

Comparison of Methods

FeatureMethod A: MnO₂Method B: DMPMethod C: Pinnick
Product AldehydeAldehydeCarboxylic Acid
Reagent Cost LowHighLow
Reaction Type Heterogeneous (Slurry)HomogeneousHomogeneous
Workup Filtration (Simple)Extraction (Moderate)Extraction (Careful pH control)
Scalability Excellent (>100g)Good (<50g)Good
Atom Economy Poor (requires excess)ModerateGood
Boc Stability Excellent (Neutral)Good (Acid byproduct)Good (Buffered)

Troubleshooting & Optimization

Issue: Incomplete Conversion with MnO₂
  • Cause: Surface deactivation of MnO₂ or water contamination.

  • Fix:

    • Add a fresh portion of MnO₂ (5 equiv).

    • Perform azeotropic distillation of the substrate with toluene prior to reaction to remove water.

    • Switch to "Chemical Manganese Dioxide" (CMD) or activate commercial MnO₂ by heating at 110°C under vacuum for 24h.

Issue: Boc Deprotection
  • Cause: Acidic byproducts (Acetic acid in DMP) or adventitious acid.

  • Fix:

    • DMP: Ensure NaHCO₃ is present in the reaction mixture.

    • General: Avoid heating above 60°C; thermal instability of N-Boc imidazole is possible at high temperatures.

Issue: Over-oxidation to Acid
  • Cause: Presence of water + strong oxidant.

  • Fix: Ensure anhydrous solvents are used for Protocol B. Protocol A (MnO₂) rarely over-oxidizes to the acid in DCM.

Safety & Handling

  • Manganese Dioxide: Inhalation hazard. Handle in a fume hood. Dispose of heavy metal waste according to EHS regulations.

  • Dess-Martin Periodinane: Potentially explosive if heated or subjected to shock. Store in a freezer. Do not scale up above 10-20g without safety calorimetry testing.

  • N-Boc Imidazole Derivatives: Generally non-toxic but potential sensitizers. Avoid contact with skin.

References

  • Synthesis of N-Boc-4-formylimidazole via MnO2: Metobo, S. E., et al. "Synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate." Acta Crystallographica Section E, 2006.

  • Dess-Martin Periodinane Methodology: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[6][7] Chem., 1983, 48 (22), 4155–4156.[6]

  • Pinnick Oxidation Protocol: Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981, 37, 2091.

  • Stability of N-Boc Group: Greene, T. W.; Wuts, P. G. M.[7] Protective Groups in Organic Synthesis, 4th ed., Wiley-Interscience, 2006.

Sources

Method

Derivatization of the hydroxyl group in Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Application Note: AN-IMD-042 [1][2] Abstract This technical guide outlines the chemo-selective derivatization of the primary hydroxyl group in tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. As a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMD-042 [1][2]

Abstract

This technical guide outlines the chemo-selective derivatization of the primary hydroxyl group in tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. As a critical intermediate for histidine analogs and purine synthesis, this scaffold presents a specific challenge: the acid-lability of the N1-Boc protecting group. This guide provides validated protocols for Oxidation (Aldehyde synthesis), Halogenation (Appel reaction), and Activation (Mesylation), prioritizing conditions that maintain N-Boc integrity.[1]

Strategic Analysis: The Chemo-Selectivity Paradox

The central challenge in manipulating this scaffold is the N1-Boc protecting group .[2] While it masks the nucleophilicity of the imidazole ring (preventing self-polymerization), it is highly sensitive to acidic conditions (


) and elevated temperatures. Standard alcohol derivatizations often generate acidic byproducts (e.g., 

from

), which can strip the Boc group, leading to product degradation or salt formation.[1][2]
Stability & Reactivity Landscape

The following diagram illustrates the "Safe Operating Window" for this molecule.

ReactionLandscape Start N-Boc-4-hydroxymethylimidazole (Starting Material) Acid Acidic Conditions (pH < 4, HCl, TFA) Start->Acid Avoid Base Mild Basic Conditions (TEA, NaHCO3) Start->Base Preferred Oxidant Neutral Oxidants (MnO2, DMP) Start->Oxidant Derivatization Decomp DECOMPOSITION (Boc Cleavage) Acid->Decomp Rapid Deprotection Stable STABLE (Scaffold Intact) Base->Stable Maintains Boc Aldehyde Target: Aldehyde (Bioactive Synthon) Oxidant->Aldehyde Successful Conversion

Figure 1: The operational stability window.[1][2] Acidic reagents must be strictly avoided or buffered.

Experimental Protocols

Protocol A: Oxidation to Aldehyde (Manganese Dioxide)

Objective: Synthesis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate. Rationale: Activated Manganese Dioxide (


) is the preferred oxidant. Unlike Swern oxidation (which generates acidic byproducts) or PCC (often acidic/difficult to purify), 

operates under heterogeneous, neutral conditions, preserving the acid-sensitive Boc group.[1][2]

Reagents:

  • Substrate: tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equiv)[1][2]

  • Oxidant: Activated

    
     (10.0 - 15.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ), anhydrous.
    

Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate in DCM (0.1 M concentration).

  • Addition: Add activated

    
     (10 equiv) in one portion.
    
    • Note: Commercial "activated"

      
       can vary. If reaction is sluggish, heat 
      
      
      
      at 110°C for 12h prior to use.
  • Reaction: Stir vigorously at room temperature (25°C).

    • Monitoring: Check TLC every 2 hours. The aldehyde is typically less polar than the alcohol.[2]

  • Completion: If incomplete after 12h, add an additional 5 equiv of

    
     and continue stirring.
    
  • Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate in vacuo. The resulting solid is often pure enough for subsequent steps.[2] Recrystallize from Hexanes/EtOAc if necessary.

Self-Validating Checkpoints:

  • TLC: Product spot should be UV active and distinct from starting material.

  • NMR: Disappearance of the

    
     singlet (~4.5 ppm) and appearance of the aldehyde 
    
    
    
    singlet (~9.8 ppm).
Protocol B: Chlorination (Appel Reaction)

Objective: Synthesis of tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate. Rationale: Standard chlorination with Thionyl Chloride (


) generates 

gas, which will instantly remove the Boc group. The Appel Reaction (

) proceeds under neutral conditions, converting the alcohol to a chloride while maintaining the Boc group.[2]

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)[1]
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroethane (
    
    
    
    ) (1.5 equiv)
  • Solvent: DCM (anhydrous)

Procedure:

  • Setup: Dissolve Substrate and

    
     (or 
    
    
    
    ) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[3]
  • Addition: Add

    
     slowly (portion-wise) over 15 minutes.
    
    • Why: Controls the exotherm and prevents side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (mild base to ensure pH stays > 7). Extract with DCM.
    
  • Purification: Silica gel chromatography is required to remove Triphenylphosphine oxide (

    
    ).
    
    • Eluent: Hexanes:Ethyl Acetate (gradient).

Critical Warning:


 is toxic/restricted.[2] 

can be substituted to generate the Bromide analog if the Chloride is not strictly required.[2][3]
Protocol C: Mesylation (Leaving Group Activation)

Objective: Synthesis of the Mesylate intermediate for nucleophilic substitution. Rationale: Mesylates are excellent leaving groups. However, the reaction produces Methanesulfonic acid (


). An excess of base is mandatory  to scavenge protons and protect the Boc group.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl Chloride (

    
    , 1.1 equiv)[1]
    
  • Triethylamine (

    
    ) or DIPEA (2.5 equiv) (Critical Excess) 
    
  • Solvent: DCM (anhydrous)

Procedure:

  • Setup: Dissolve Substrate and

    
     in DCM. Cool to -10°C (Ice/Salt bath).
    
  • Addition: Add

    
     dropwise via syringe over 20 minutes.
    
    • Control: Maintain temperature < 0°C.[3]

  • Reaction: Stir at 0°C for 1 hour. Do not let it warm to RT if storing; mesylates of imidazoles can be thermally unstable.

  • Workup: Wash immediately with cold saturated

    
    . Dry over 
    
    
    
    and concentrate at low temperature (< 30°C).
  • Usage: Use immediately in the next step (nucleophilic displacement). Do not store.

Comparative Data & Selection Guide

ParameterProtocol A (Oxidation)Protocol B (Appel - Cl)Protocol C (Mesylation)
Reagent System

/ DCM

/


/

pH Environment NeutralNeutralBasic (Buffered)
Boc Stability Risk Very LowLowModerate (if base is insufficient)
Primary Product AldehydeAlkyl ChlorideAlkyl Mesylate
Key Byproduct

(adsorbed)

(requires col.)

Rec. Application Wittig, Reductive AminationAlkylation, Heterocycle formationImmediate substitution (

)

Troubleshooting & Quality Control

Common Failure Modes
  • Boc-Deprotection:

    • Symptom:[2][4][5][6][7][8][9] Appearance of a very polar spot on TLC (baseline) or loss of the t-butyl singlet (1.6 ppm) in NMR.

    • Cause: Acidic contamination in solvents or insufficient base during mesylation.

    • Fix: Pre-wash DCM with

      
      ; increase amine base equivalents.
      
  • N-Migration:

    • Symptom:[2][4][5][6][7][8][9] Complex NMR showing isomeric mixtures.

    • Cause: The Boc group on the imidazole can migrate from N1 to N3 under thermodynamic control or catalytic base.[2]

    • Fix: Keep reaction times short and temperatures low (< 40°C).

Analytical Validation (1H NMR - 400 MHz, CDCl3)
  • Starting Material:

    
     1.60 (s, 9H, Boc), 4.60 (s, 2H, 
    
    
    
    ), 7.4 (s, 1H), 8.0 (s, 1H).[1][2]
  • Aldehyde Product:

    
     1.62 (s, 9H, Boc), 9.85 (s, 1H, CHO) .[1][2]
    
  • Chloride Product:

    
     1.61 (s, 9H, Boc), 4.55 (s, 2H, 
    
    
    
    )
    .[1][2]

References

  • BenchChem. (2025).[8][10] N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from 10

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from 11

  • National Institutes of Health (PMC). (2006). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Retrieved from 12

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Vol 99, 274-285. Retrieved from 5

  • Common Organic Chemistry. (n.d.). Manganese Dioxide Oxidations. Retrieved from 4

Sources

Application

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in the synthesis of pharmaceutical intermediates

[1] Abstract Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (N-Boc-4-hydroxymethylimidazole) represents a pivotal scaffold in modern medicinal chemistry, serving as a regiochemically locked precursor for histidi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (N-Boc-4-hydroxymethylimidazole) represents a pivotal scaffold in modern medicinal chemistry, serving as a regiochemically locked precursor for histidine mimetics, kinase inhibitors, and antifungal agents.[1] This guide delineates the strategic advantages of this intermediate, specifically its role in masking the N1-nitrogen to direct functionalization exclusively to the C4-side chain. We provide detailed protocols for its oxidation to the corresponding aldehyde and conversion to alkylating agents, emphasizing reaction conditions that preserve the acid-labile Boc group.

Introduction: The Regiochemical Imperative

The imidazole ring is a ubiquitous pharmacophore, yet its amphoteric nature and tautomerism (N1 vs. N3) present significant synthetic challenges. In unsubstituted 4-hydroxymethylimidazole, electrophilic attack can occur at either nitrogen, leading to difficult-to-separate regioisomers.[1]

Why this intermediate matters:

  • Tautomeric Lock: The tert-butoxycarbonyl (Boc) group on N1 locks the tautomer, forcing the hydroxymethyl group into the C4 position relative to the protected nitrogen.

  • N-Protection: It prevents N-alkylation or N-acylation during side-chain modifications.[1]

  • Solubility: The lipophilic Boc group significantly enhances solubility in organic solvents (DCM, THF, EtOAc) compared to the polar free imidazole.

Chemical Profile & Handling

PropertySpecification
CAS Number 120277-50-1
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DCM, THF, Ethyl Acetate
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Stability Acid-labile (Boc removal); Stable to mild bases and oxidants

Safety Note: This compound is an irritant (Skin/Eye/Respiratory).[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong acids (HCl, TFA) unless deprotection is intended.

Critical Application Protocols

Application A: Oxidation to tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

The conversion of the alcohol to the aldehyde is the most frequent application, creating a "divergence point" for reductive aminations or Wittig reactions.[1]

The Challenge: Over-oxidation to the carboxylic acid or cleavage of the Boc group due to acidic byproducts of certain oxidants. The Solution: Manganese Dioxide (MnO


) oxidation. It is mild, chemoselective for allylic/benzylic-type alcohols, and neutral.[1]
Protocol 1: MnO

Oxidation

Target: Synthesis of the imidazole aldehyde intermediate.

Materials:

  • Substrate: tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 eq)[1][2]

  • Oxidant: Activated MnO

    
     (10.0 eq) – Note: High excess is standard for surface-active oxidants.[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.98 g (10 mmol) of the substrate in 50 mL of anhydrous DCM.

  • Addition: Add 8.7 g (100 mmol) of Activated MnO

    
     in one portion.
    
  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature (20-25°C).

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) every 2 hours.[1] The aldehyde typically runs higher (less polar) than the alcohol. Reaction time is usually 12–24 hours.

  • Filtration: Once consumption of starting material is complete, filter the mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad thoroughly with DCM.

  • Concentration: Concentrate the clear filtrate under reduced pressure (rotary evaporator, <40°C).

  • Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc.

Expert Insight: Do not use Jones Reagent (Chromium/H


SO

); the strong acid will instantly remove the Boc group.
Application B: Activation for Nucleophilic Substitution

Converting the hydroxyl group to a leaving group (chloride or mesylate) allows for the attachment of alkyl chains or heterocycles.

The Challenge: Standard chlorination with Thionyl Chloride (SOCl


) generates HCl gas, which rapidly deprotects the Boc group.
The Solution:  Use Methanesulfonyl Chloride (MsCl) with a base, or SOCl

with excess base at low temperature.
Protocol 2: Mesylation (Conversion to Leaving Group)

Target: Synthesis of the reactive mesylate intermediate.

Materials:

  • Substrate: tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 eq)[1][2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Solvent: Anhydrous DCM[1]

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 eq of substrate and 1.5 eq of TEA in anhydrous DCM under Nitrogen atmosphere. Cool the solution to 0°C (ice bath).

  • Addition: Add MsCl (1.2 eq) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Quench with saturated NaHCO

    
     solution (mildly basic to preserve Boc). Extract with DCM.
    
  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Usage: Use the mesylate immediately for the coupling step (e.g., reaction with an amine or thiol), as these intermediates can be thermally unstable.

Visual Workflow & Mechanistic Logic

The following diagram illustrates the strategic position of this intermediate in drug synthesis, highlighting the "Protection-First" logic.

G raw 4-Hydroxymethylimidazole (Raw Material) boc_step Boc Protection (Regio-control) raw->boc_step (Boc)2O, Base intermediate Tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate (The Topic) boc_step->intermediate aldehyde Aldehyde (via MnO2) intermediate->aldehyde Oxidation (Protocol 1) leaving_group Mesylate/Chloride (via MsCl/Base) intermediate->leaving_group Activation (Protocol 2) reductive_amination Amine Derivatives (Histidine Mimetics) aldehyde->reductive_amination R-NH2, NaBH(OAc)3 substitution Ether/Thioether Analogs leaving_group->substitution Nu-H, Base deprotection Boc Deprotection (TFA or HCl) reductive_amination->deprotection substitution->deprotection

Figure 1: Synthetic workflow illustrating the divergence from the N-Boc protected alcohol to various pharmaceutical scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Boc Group Acidic conditions during reaction or workup.[1]Ensure all reagents (like SOCl

) are neutralized with excess base (TEA/Pyridine).[1] Use NaHCO

for washes, not water/acid.
Low Yield (Oxidation) Incomplete reaction due to surface deactivation of MnO

.
Use "Activated" MnO

specifically. Increase equivalents to 15-20x if necessary. Sonicate the mixture.
N-Migration Boc group migrates to N3 (rare but possible in solution).[1]Store the solid at 4°C. Avoid heating >60°C in protic solvents.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1][4] The Journal of Organic Chemistry, 82(6), 3245–3251. (Cited for context on acid sensitivity of tert-butyl groups). Retrieved from [Link][1]

  • Organic Chemistry Portal. (2021). Oxidation of Alcohols to Aldehydes. (General reference for MnO2 selectivity). Retrieved from [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

[1] Part 1: Strategic Overview & Scientific Rationale The Regioselectivity Challenge The alkylation of free 4-(hydroxymethyl)imidazole is inherently non-selective, typically yielding a mixture of 1,4- and 1,5-isomers, wi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Overview & Scientific Rationale

The Regioselectivity Challenge

The alkylation of free 4-(hydroxymethyl)imidazole is inherently non-selective, typically yielding a mixture of 1,4- and 1,5-isomers, with the 1,4-isomer often predominating due to steric and thermodynamic factors.

The substrate Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1-Boc-4-hydroxymethylimidazole) is a specialized "masked" intermediate designed to overcome this limitation. By blocking the N-1 position with a tert-butoxycarbonyl (Boc) group, the researcher forces alkylation to occur at the sterically hindered and electronically deactivated N-3 position.

The "Boc-Switch" Mechanism

This procedure relies on a three-step "Boc-Switch" strategy to access the elusive 1-alkyl-5-(hydroxymethyl)imidazole regioisomer:

  • Protection: (Already present in starting material) N-1 is blocked.

  • N-Alkylation (Quaternization): The electrophile attacks N-3, forming a quaternary imidazolium salt.

  • Deprotection/Aromatization: Removal of the Boc group (which is labile on the cationic species) restores aromaticity and renumbers the ring. The original N-3 becomes the new N-1, effectively "switching" the substituent positions to yield the 1,5-isomer.

Chemoselectivity: The Hydroxyl Interference

Critical Warning: The substrate contains a free primary alcohol (hydroxymethyl).

  • Base-Mediated Conditions (e.g., NaH/DMF): Will cause rapid O-alkylation , forming the ether side-product.

  • Neutral Conditions (e.g., MeCN/Reflux): Are required to favor N-alkylation . Under these conditions, the hydroxyl group remains protonated and non-nucleophilic, while the pyridine-like N-3 nitrogen retains sufficient nucleophilicity to react with reactive alkyl halides.

Part 2: Experimental Protocols

Materials & Reagents
ReagentRoleSpecifications
Substrate Starting MaterialTert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (>95%)
Alkyl Halide (RX) ElectrophileMethyl iodide, Benzyl bromide, or Allyl bromide (1.2–2.0 equiv)
Acetonitrile (MeCN) SolventAnhydrous, HPLC Grade (Critical for rate)
TBME / Et₂O Workup SolventFor precipitation of the salt
Methanol (MeOH) SolventFor deprotection step
Protocol A: Neutral N-Alkylation (Quaternization)

Target: Synthesis of 1-Boc-3-alkyl-4-(hydroxymethyl)imidazolium halide

Rationale: Uses neutral conditions to prevent O-alkylation. The N-Boc group withdraws electron density, making N-3 a weak nucleophile; therefore, heat and polar aprotic solvents are necessary to drive kinetics.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).

  • Dissolution: Dissolve 1.0 mmol of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in 5.0 mL of anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Add 1.5 mmol (1.5 equiv) of the Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) via syringe.

    • Note: For less reactive alkyl chlorides, add 0.1 equiv of NaI (Finkelstein catalyst).

  • Reaction: Heat the mixture to Reflux (80–82 °C) for 12–24 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The starting material (high R_f) will disappear, and a baseline spot (cationic salt) will appear.

  • Workup (Precipitation):

    • Cool the reaction to room temperature.

    • Concentrate the solvent to ~1 mL under reduced pressure.

    • Add 10 mL of cold Diethyl Ether (Et₂O) or TBME with vigorous stirring. The imidazolium salt should precipitate as a white or off-white solid.

    • If oil forms: Decant the supernatant, triturate the oil with fresh ether, and sonicate.

  • Isolation: Filter the solid under N₂ or decant carefully. Dry in vacuo.

    • Stability:[1] Use immediately in the next step; N-Boc imidazolium salts are moisture-sensitive.

Protocol B: Deprotection (The Regio-Switch)

Target: 1-Alkyl-5-(hydroxymethyl)imidazole

Rationale: The N-Boc group on an imidazolium cation is extremely labile. Often, simple methanolysis or mild acidic hydrolysis is sufficient to remove it, releasing the neutral 1,5-substituted imidazole.

  • Solvolysis: Dissolve the crude imidazolium salt (from Protocol A) in 5 mL of Methanol (MeOH) .

  • Reaction:

    • Method 1 (Thermal): Reflux at 65 °C for 2–4 hours.

    • Method 2 (Acidic): If thermal deprotection is slow, add 0.5 mL of 4M HCl in Dioxane and stir at RT for 1 hour.

  • Neutralization: Concentrate the mixture. Redissolve in DCM (10 mL) and wash with saturated NaHCO₃ (5 mL) to neutralize the acid salt.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient 98:2 to 90:10).

Part 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the "Boc-Switch" mechanism, highlighting the inversion of regiochemistry from the 4-substituted starting material to the 5-substituted product.

BocSwitch SM SM: 1-Boc-4-(hydroxymethyl)imidazole (N-1 Protected) Inter Intermediate: Imidazolium Salt (N-3 Alkylated, Cationic) SM->Inter 1. R-X, MeCN, Reflux (Neutral Conditions) Side Side Product: O-Alkylated Ether (Avoided by Neutral Conditions) SM->Side Strong Base (NaH) (Avoid!) Prod Product: 1-Alkyl-5-(hydroxymethyl)imidazole (Regio-switched) Inter->Prod 2. MeOH/Heat or H+ (-Boc removal)

Caption: Figure 1. The "Boc-Switch" pathway converting 1-Boc-4-substituted precursor to 1-alkyl-5-substituted imidazole via imidazolium salt.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion N-Boc deactivation reduces nucleophilicity.Increase temperature to reflux; add NaI (0.1 equiv) to generate more reactive alkyl iodide in situ.
O-Alkylation (Ether formation) Presence of base or deprotonated OH.Ensure reaction is strictly neutral. Do NOT use NaH, K₂CO₃, or TEA.
Boc Loss during Alkylation Reaction medium became acidic (HX byproduct).Add a non-nucleophilic acid scavenger like 2,6-Lutidine (1.0 equiv) if the Boc group is falling off prematurely.
Product is 1,4-isomer Boc fell off before alkylation.Ensure reagents are anhydrous. If Boc is lost early, non-selective alkylation of free imidazole occurs.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][4][5]

    • Source: Beilstein Journal of Organic Chemistry / NIH.
    • URL:[Link]

    • Relevance: Establishes the principles of steric and electronic control in N-heterocycle alkyl
  • Synthesis of 1,5-Disubstituted Imidazoles

    • Title: Efficient and beta-stereoselective synthesis of 4(5)-methyl-5(4)-(5-amino-5-deoxy-beta-D-ribofuranosyl)imidazole.
    • Source: PubMed / NIH.
    • URL:[Link]

    • Relevance: Demonstrates the use of N-protected imidazoles to direct regiochemistry during functionaliz
  • O- vs N-Alkylation Selectivity

    • Title: Why n-alkylation is more favorable than o-alkyl
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides theoretical grounding for using neutral conditions to favor soft nucleophiles (N) over hard nucleophiles (O).
  • Boc-Protected Heterocycles

    • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • Source: PMC - NIH.
    • URL:[Link]

    • Relevance: Validates the stability and reactivity of N-Boc protected nitrogen heterocycles in alkyl

Sources

Application

Application Note: High-Throughput &amp; Catalytic Synthesis of Substituted Imidazoles

Executive Summary This application note details robust, scalable protocols for the synthesis of substituted imidazoles, a privileged scaffold in medicinal chemistry.[1][2] We focus on two distinct methodologies essential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details robust, scalable protocols for the synthesis of substituted imidazoles, a privileged scaffold in medicinal chemistry.[1][2] We focus on two distinct methodologies essential for modern drug discovery:

  • Microwave-Assisted Multicomponent Condensation (MCR) for the rapid generation of discrete 2,4,5-trisubstituted imidazoles (e.g., p38 MAP kinase inhibitor scaffolds).

  • Groebke-Blackburn-Bienaymé (GBB) Reaction for the one-pot synthesis of fused imidazo[1,2-a]heterocycles.[3]

These protocols prioritize "Green Chemistry" principles (solvent minimization, energy efficiency) and high-throughput library suitability.

Introduction: The Imidazole Pharmacophore

The imidazole ring is amphoteric and serves as a crucial bioisostere for amide, ester, and acid groups.[4] Its ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to biological targets, including heme-iron centers (antifungals) and kinase ATP-binding pockets.

Key Applications:

  • Kinase Inhibitors: SB203580 (p38 inhibitor).

  • Antifungals: Clotrimazole, Ketoconazole.[5][6][7]

  • Antihypertensives: Losartan (imidazole backbone).

Protocol A: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Target: Rapid synthesis of discrete imidazole cores via modified Debus-Radziszewski condensation.

Mechanistic Pathway

This reaction proceeds via the condensation of a 1,2-dicarbonyl (e.g., benzil) with an aldehyde and ammonium acetate.[2] The microwave irradiation accelerates the dehydration steps, preventing the formation of side-products common in thermal reflux.

G Start Aldehyde + NH4OAc Imine Di-imine Intermediate Start->Imine - H2O Condensation Cyclization & Dehydration Imine->Condensation Benzil 1,2-Dicarbonyl (Benzil) Benzil->Condensation Product 2,4,5-Trisubstituted Imidazole Condensation->Product - 2 H2O (Microwave Accelerated)

Figure 1: Mechanistic flow of the microwave-assisted condensation.[2]

Experimental Protocol

Reagents:

  • Benzil (1.0 mmol)[2]

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Ammonium Acetate (4.0 mmol)

  • Catalyst: Ammonium Heptamolybdate (0.1 mmol) or AcOH (glacial, 5 mL as solvent).

Workflow:

  • Preparation: In a 10 mL microwave-transparent crimp vial, combine Benzil (210 mg, 1 mmol), the substituted Benzaldehyde (1 mmol), and Ammonium Acetate (308 mg, 4 mmol).

  • Catalysis: Add Ammonium Heptamolybdate tetrahydrate (120 mg) for solvent-free conditions OR dissolve in 5 mL Glacial Acetic Acid.

  • Irradiation: Seal the vial. Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Set Point: 140°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

  • Work-up:

    • If Solvent-Free: Cool to RT. Add ice-cold water (20 mL). The product will precipitate.

    • If AcOH: Pour mixture into crushed ice (50 g) and neutralize with NH₄OH until pH 7. Collect precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Critical Process Parameters (CPPs):

  • Ammonia Source: Use excess NH₄OAc (4 eq). Stoichiometric amounts lead to incomplete cyclization (mono-imine formation).

  • Temperature: Below 100°C, the reaction is sluggish. 140°C is the sweet spot for <10 min conversion.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: One-pot synthesis of fused imidazo[1,2-a]pyridines (Kinase/GPCR privileged structures).

Mechanistic Pathway

The GBB is an isocyanide-based multicomponent reaction (IMCR).[8] It involves the non-concerted [4+1] cycloaddition of an isocyanide to an imine formed in situ from an aldehyde and a 2-aminoazine.

GBB Aldehyde Aldehyde Imine Schiff Base Intermediate Aldehyde->Imine Amine 2-Aminopyridine Amine->Imine Acid Acid Catalyst (Sc(OTf)3 or AcOH) Acid->Imine Activation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization H-shift Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Figure 2: The GBB Multicomponent Reaction Cascade.

Experimental Protocol

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)[2]

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (DCM is an alternative, but MeOH often accelerates IMCRs).

Workflow:

  • Imine Formation: In a 4 mL vial, dissolve 2-aminopyridine (94 mg, 1 mmol) and aldehyde (1 mmol) in MeOH (2 mL). Stir at RT for 20 mins to pre-form the imine (indicated by slight color change).

  • Component Addition: Add Sc(OTf)₃ (25 mg) followed by the isocyanide (1.1 mmol).

  • Reaction: Stir at RT for 12 hours OR Microwave at 100°C for 15 minutes.

  • Work-up: Evaporate volatiles under reduced pressure.

  • Purification: Flash chromatography (Ethyl Acetate/Hexane gradient).

Why Sc(OTf)₃? Scandium triflate is a water-tolerant Lewis acid. Unlike traditional Lewis acids (AlCl₃), it does not decompose if the aldehyde is hydrated, ensuring high yields in non-anhydrous solvents like MeOH.

Performance Data & Solvent Effects[3]

The choice of solvent and catalyst drastically affects yield and reaction time. Below is a comparison for the synthesis of 2,4,5-triphenylimidazole (Protocol A).

EntryCatalystSolventConditionsTimeYield (%)
1NoneEtOHReflux4 h45
2AcOHAcOHReflux2 h78
3CuCl₂Solvent-FreeMicrowave (140°C)10 min92
4(NH₄)₆Mo₇O₂₄Solvent-FreeMicrowave (100°C)10 min94
5Glyoxylic AcidSolvent-FreeMicrowave (140°C)5 min90

Table 1: Optimization data for 2,4,5-trisubstituted imidazole synthesis.

References

  • Microwave-Assisted Synthesis: Der Pharma Chemica, 2011, 3(1): 553-559.[9] Link

  • Catalytic Advances: Chemistry – An Asian Journal, 2007, 2(5): 568-578.[10][11] Link

  • GBB Reaction Review: Beilstein Journal of Organic Chemistry, 2024, 20: 162.[12] Link

  • Molybdate Catalysts: Journal of Chemical Sciences, 2008, 120: 343–347. Link

  • Medicinal Applications: Organic & Biomolecular Chemistry, 2020, 18: 4157-4174. Link

Sources

Method

Application Note: Strategic Manipulation of tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Executive Summary & Strategic Rationale The imidazole heterocycle is a ubiquitous pharmacophore, present in histidine, purines, and numerous bioactive alkaloids. However, the amphoteric nature of the imidazole ring—posse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The imidazole heterocycle is a ubiquitous pharmacophore, present in histidine, purines, and numerous bioactive alkaloids. However, the amphoteric nature of the imidazole ring—possessing both a basic pyridine-like nitrogen (N3) and an acidic pyrrole-like nitrogen (N1)—presents significant synthetic challenges. Specifically, 4-(hydroxymethyl)imidazole is prone to N-alkylation competition during O-functionalization and suffers from poor solubility in organic solvents.[1]

This guide details the strategic utility of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (hereafter 1-Boc-4-HMI ).[1] Unlike standard amine protection, the N-Boc protection of imidazole creates a unique electronic environment. It suppresses the nucleophilicity of the ring, prevents N-alkylation, and serves as a lipophilic handle for purification.

Key Technical Insight: The N-Boc group on an imidazole is electronically distinct from an N-Boc alkyl amine.[1] It behaves more like an activated amide (acyl imidazole), making it susceptible to nucleophilic cleavage (e.g., by alkoxides or hydrides) under conditions where standard Boc-amines are stable.[1] This differential stability allows for orthogonal deprotection strategies .[1]

Chemical Properties & Regiochemistry[1][2]

The Tautomer Challenge

Unprotected 4-(hydroxymethyl)imidazole exists in rapid equilibrium between the 1,4-tautomer and the 1,5-tautomer. Upon introduction of the Boc group, the regioselectivity is governed by steric repulsion and thermodynamics.

  • 1,4-Isomer (Preferred): The bulky Boc group prefers the N1 position (distal to the hydroxymethyl group at C4) to minimize steric clash.

  • 1,5-Isomer (Minor/Kinetic): Less stable due to steric hindrance between the Boc group and the hydroxymethyl moiety.

Stability Profile
ParameterConditionStability of 1-Boc-4-HMIMechanism of Failure
Acid TFA / HClUnstable Protonation of N3 leads to E1-like loss of t-butyl cation.[1]
Base NaOH / KOH (aq)Moderate Hydrolysis to carbamate anion.[1]
Nucleophiles NaOMe / NaBH₄Unstable Nucleophilic attack at the carbonyl (acyl imidazole reactivity).[1]
Oxidation MnO₂ / SwernStable Compatible with mild oxidation protocols.[1]
Thermal >100°CUnstable Thermal decarboxylation.[1]

Visualizing the Strategy

The following diagram illustrates the synthesis, tautomeric equilibrium, and orthogonal deprotection pathways.

G Substrate 4-(Hydroxymethyl) imidazole Isomer14 1,4-Isomer (Major) (Target) Substrate->Isomer14 Kinetic/Thermo Control Isomer15 1,5-Isomer (Minor) Substrate->Isomer15 Boc2O Boc2O / Et3N Boc2O->Substrate Reagent Func Functionalization (e.g., Oxidation to Aldehyde) Isomer14->Func Retains Boc Deprotect_Acid Acid Deprotection (TFA/DCM) Func->Deprotect_Acid Global Cleavage Deprotect_Nuc Nucleophilic Deprotection (NaBH4/EtOH) Func->Deprotect_Nuc Orthogonal (Cleaves Im-Boc only)

Figure 1: Synthesis pathway showing the thermodynamic preference for the 1,4-isomer and divergent deprotection strategies.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Boc-4-HMI

Objective: Maximize the yield of the 1,4-isomer while suppressing the 1,5-isomer and bis-Boc byproducts.

Reagents:

  • 4-(Hydroxymethyl)imidazole hydrochloride (10.0 mmol)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)[1]

  • Triethylamine (Et₃N) (22.0 mmol)[1]

  • Solvent: DMF (Dimethylformamide) or THF/Acetonitrile mix.[1]

Procedure:

  • Dissolution: Suspend 4-(hydroxymethyl)imidazole HCl in dry DMF (5 mL/g) under nitrogen.

  • Neutralization: Add Et₃N (2.2 equiv) dropwise at 0°C. Stir for 15 min to free-base the imidazole.

  • Protection: Add Boc₂O (1.1 equiv) dissolved in minimal DMF dropwise over 30 minutes at 0°C.

    • Note: Slow addition favors the thermodynamic 1,4-product.

  • Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF.[1]

    • Wash with saturated NaHCO₃ (not brine initially, to ensure removal of acidic byproducts).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (DCM/MeOH).

    • Target: White crystalline solid.[1][2]

Protocol B: Oxidation to 1-Boc-Imidazole-4-Carboxaldehyde

Challenge: Oxidation must not over-oxidize to the acid (which may self-catalyze Boc removal) or cleave the Boc group.[1] Selection: Manganese Dioxide (MnO₂) is preferred over Swern conditions to avoid acidic byproducts (Et₃N[1]·HCl).

Procedure:

  • Dissolve 1-Boc-4-HMI (1.0 equiv) in DCM.[1]

  • Add activated MnO₂ (10–15 equiv).[1]

    • Critical Step: The MnO₂ must be "activated" (heated >100°C under vacuum prior to use) for efficient turnover.[1]

  • Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde is less polar).[1]

  • Filter through a pad of Celite.[1]

  • Concentrate to yield the aldehyde.[1]

    • Stability Note: The aldehyde is electrophilic; store at -20°C to prevent polymerization or hydrate formation.[1]

Protocol C: Orthogonal Deprotection (The "Nucleophilic Switch")

Scenario: You have a molecule with both an N-Boc amine (e.g., a lysine side chain) and the N-Boc imidazole. You wish to deprotect only the imidazole.

Mechanism: The carbonyl of the N-Boc imidazole is sufficiently electrophilic to be attacked by hydride, expelling the imidazole anion. Standard carbamates (Boc-amines) are inert to these conditions.[1]

Procedure (Selective Removal):

  • Dissolve the substrate in Methanol or Ethanol.[1][3]

  • Add NaBH₄ (0.5 – 1.0 equiv) at 0°C.

    • Warning: Gas evolution (H₂) may occur.[1]

  • Stir for 15–30 minutes.

  • Quench with Acetone (scavenges excess hydride) followed by saturated NH₄Cl.

  • Extract with EtOAc.[1] The imidazole is now free (-NH), while aliphatic N-Boc groups remain intact.[1]

Troubleshooting & Critical Pitfalls

ProblemRoot CauseSolution
Boc Migration Equilibrium between N1 and N3 in solution.Avoid heating >60°C in protic solvents.[1] Store in solid state.
Low Yield in Alkylation Reaction at the -OH group fails; Boc falls off.[1]The base used for O-alkylation (e.g., NaH) attacked the Boc carbonyl. Use non-nucleophilic bases like KOtBu or Ag₂O for alkylations.[1]
Loss of Boc during Workup Acidic aqueous washes.Do not use 1M HCl or citric acid washes.[1] Use Phosphate Buffer (pH 6-7) or saturated NH₄Cl.[1]
Regioisomer Mix Kinetic trapping of the 1,5-isomer.Stir longer (overnight) at RT to allow thermodynamic equilibration to the 1,4-isomer.

References

  • Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate.

    • Source:[1]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020, viii, 115-124.[1][4]

    • Source:[1]

  • Regioselective synthesis of 1,4-disubstituted imidazoles.Organic & Biomolecular Chemistry, 2012, 10(5), 1079-87.

    • Source:[1]

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Compound Summary. PubChem CID 11629781.[1]

    • Source:[1]

  • Stability and Storage of N-Boc-imidazole: A Technical Guide. BenchChem Technical Guides.

    • Source:[1]

Sources

Application

Scale-up Synthesis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed, robust, and scalable two-step protocol for the synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key building block in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, robust, and scalable two-step protocol for the synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, a key building block in the development of advanced pharmaceutical intermediates. The synthesis commences with the protection of the imidazole nitrogen of ethyl 1H-imidazole-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O), followed by the selective reduction of the ethyl ester to the corresponding primary alcohol using sodium borohydride. This guide is specifically tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and critical considerations for process optimization and safety during scale-up operations.

Introduction

Imidazole derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the imidazole ring at various positions allows for the generation of diverse molecular architectures with a wide range of biological activities. Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a particularly valuable intermediate, featuring a protected imidazole nitrogen and a reactive hydroxymethyl group, making it an ideal precursor for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2]

The synthetic route described herein involves two key transformations: the protection of the imidazole nitrogen and the subsequent reduction of an ester moiety. While the Boc protection of imidazoles is a well-established reaction, the selective reduction of the ester in the presence of the Boc group requires careful optimization, especially during scale-up, to prevent premature deprotection. This application note addresses these challenges by providing a detailed protocol with explanations for the chosen reagents and conditions, ensuring a high-yielding and reproducible synthesis.

Synthetic Strategy

The overall synthetic pathway for the preparation of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is depicted below. The strategy involves a two-step sequence starting from the commercially available ethyl 1H-imidazole-4-carboxylate.

Synthesis_Scheme cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ester Reduction Starting_Material Ethyl 1H-imidazole-4-carboxylate Intermediate Ethyl 1-(tert-butoxycarbonyl)-1H-imidazole-4-carboxylate Starting_Material->Intermediate Boc₂O, Et₃N, CH₂Cl₂ Final_Product Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Intermediate->Final_Product NaBH₄, THF/MeOH

Caption: Overall synthetic scheme for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

Part 1: Boc Protection of Ethyl 1H-imidazole-4-carboxylate

The first step involves the protection of the imidazole nitrogen of ethyl 1H-imidazole-4-carboxylate with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the carbonic acid byproduct.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 1H-imidazole-4-carboxylate140.15100 g0.713
Di-tert-butyl dicarbonate (Boc₂O)218.25171 g0.784
Triethylamine (Et₃N)101.19108 mL0.784
Dichloromethane (CH₂Cl₂)-1 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 1H-imidazole-4-carboxylate (100 g, 0.713 mol) and dichloromethane (1 L).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add triethylamine (108 mL, 0.784 mol) to the solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (171 g, 0.784 mol) in 200 mL of dichloromethane.

  • Add the Boc₂O solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 30 °C. Gas evolution (CO₂) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture with water (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

The crude ethyl 1-(tert-butoxycarbonyl)-1H-imidazole-4-carboxylate is of sufficient purity to be used directly in the next step without further purification.

Part 2: Selective Reduction of the Ethyl Ester

The second step is the reduction of the ethyl ester of the Boc-protected intermediate to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a cost-effective and relatively safe reducing agent suitable for large-scale operations. However, the reduction of esters with NaBH₄ can be sluggish and may require elevated temperatures or the use of activating agents. A critical consideration in this step is the potential for the cleavage of the N-Boc protecting group by NaBH₄ in alcoholic solvents.[3] To mitigate this, a mixed solvent system of tetrahydrofuran (THF) and methanol is employed, and the reaction temperature is carefully controlled.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 1-(tert-butoxycarbonyl)-1H-imidazole-4-carboxylate240.26171 g (crude)~0.713
Sodium borohydride (NaBH₄)37.8354 g1.426
Tetrahydrofuran (THF)-1 L-
Methanol (MeOH)-500 mL-

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the crude ethyl 1-(tert-butoxycarbonyl)-1H-imidazole-4-carboxylate (171 g, ~0.713 mol) and tetrahydrofuran (1 L).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate flask, carefully add sodium borohydride (54 g, 1.426 mol) to methanol (500 mL) while cooling in an ice bath to manage the initial exotherm.

  • Add the methanolic NaBH₄ solution dropwise to the THF solution of the ester over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the pH is ~7. Caution: Hydrogen gas is evolved during quenching. Ensure adequate ventilation.

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvents.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

    • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization. Filter the solid, wash with cold ethyl acetate, and dry under vacuum to afford tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate as a white to off-white solid.

Process Optimization and Safety Considerations

Boc Protection:
  • Solvent Selection: Dichloromethane is an effective solvent for this reaction. For a more environmentally friendly process, ethyl acetate or acetonitrile can be considered as alternatives.

  • Base Selection: Triethylamine is a suitable base. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.

  • Temperature Control: The reaction is exothermic due to the decomposition of an intermediate to CO₂. On a large scale, controlling the addition rate of Boc₂O is crucial to maintain a safe operating temperature.

Ester Reduction:
  • Control of Boc Deprotection: The use of a mixed THF/methanol solvent system helps to moderate the reactivity of NaBH₄ and minimize the deprotection of the Boc group.[3] Maintaining a low reaction temperature during the addition of the reducing agent is critical.

  • Quenching: The quenching of excess NaBH₄ with acid is highly exothermic and generates hydrogen gas. This step must be performed slowly and with efficient cooling and ventilation.

  • Purification: Crystallization is an effective method for purifying the final product on a large scale. The choice of crystallization solvent may need to be optimized based on the impurity profile.

In-Process Controls and Characterization

  • TLC Monitoring: Regular monitoring of both reaction steps by TLC is essential to determine reaction completion and identify any potential side products.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate and the final product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final product.

Workflow Visualization

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ester Reduction A Dissolve Starting Material (Ethyl 1H-imidazole-4-carboxylate) in CH₂Cl₂ B Add Triethylamine A->B C Dropwise addition of Boc₂O solution B->C D Stir at RT for 12-16h C->D E Aqueous Work-up (Water & Brine Wash) D->E F Concentrate to obtain Crude Intermediate E->F G Dissolve Crude Intermediate in THF F->G Directly to next step H Cool to 0-5 °C G->H J Dropwise addition of NaBH₄ solution H->J I Prepare NaBH₄ in MeOH I->J K Stir at RT for 18-24h J->K L Quench with 1M HCl K->L M Aqueous Work-up & Extraction with Ethyl Acetate L->M N Concentrate and Crystallize M->N O Isolate Pure Final Product N->O

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. By carefully controlling the reaction conditions, particularly during the ester reduction step, the desired product can be obtained in high yield and purity. The detailed experimental procedures and process considerations outlined herein are intended to facilitate the successful implementation of this synthesis in both research and production environments.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • BenchChem. (2025). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols.
  • Gerokonstantis, D., & Detsi, A. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2022). NaBH4 reduction of ester. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]

Sources

Method

Application Note: Visible-Light Photoredox Catalysis

The Role of Late-Stage Functionalization (LSF) in Bioactive Molecule Synthesis[1][2] Executive Summary: The Strategic Role of Photoredox Catalysis In modern drug discovery, the "Make-Test-Analyze" cycle is the primary bo...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Late-Stage Functionalization (LSF) in Bioactive Molecule Synthesis[1][2]

Executive Summary: The Strategic Role of Photoredox Catalysis

In modern drug discovery, the "Make-Test-Analyze" cycle is the primary bottleneck. Traditional synthetic methods often require de novo synthesis to introduce a single methyl or trifluoromethyl group onto a lead scaffold, adding weeks to the optimization process.

Visible-Light Photoredox Catalysis has fundamentally altered this landscape. Its primary role in the synthesis of bioactive molecules is enabling Late-Stage Functionalization (LSF) . By harnessing visible light to access open-shell (radical) pathways under mild conditions, researchers can directly edit native C(sp²)–H bonds in complex heterocycles.

This guide details the Decarboxylative Minisci Alkylation , a robust protocol that allows the direct appendage of alkyl fragments (from abundant carboxylic acid precursors) onto electron-deficient heteroarenes (pyridines, quinolines, diazines)—motifs present in >60% of FDA-approved small molecule drugs.

Mechanistic Principles & Logic

To troubleshoot and optimize these reactions, one must understand the causality of the catalytic cycle. Unlike thermal chemistry, which relies on ground-state thermodynamics, photoredox chemistry relies on excited-state redox potentials .

The "Why" Behind the Reagents:
  • The Photocatalyst (Ir/Ru): Acts as a "photon pump," converting visible light energy into chemical potential (voltage). We select [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ for this protocol because its excited state is strongly oxidizing (

    
     V vs SCE) and long-lived (
    
    
    
    µs), sufficient to oxidize carboxylates.
  • The Oxidant (Persulfate): Acts as the terminal electron acceptor and radical initiator. It oxidizes the Ir(II) back to Ir(III) or directly generates the sulfate radical anion (

    
    ), which is a potent hydrogen atom abstractor.
    
  • The Acid (TFA): Protonates the heteroarene substrate. This lowers the LUMO energy of the heterocycle, making it more electrophilic and susceptible to nucleophilic radical attack (the Minisci mechanism).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-cycle mechanism where the photocatalytic cycle drives the radical generation, intersecting with the substrate activation cycle.

PhotoredoxMechanism Light Blue LED (450 nm) Cat_GS Ir(III) (Ground State) Light->Cat_GS hv Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES Excitation Cat_Red Ir(II) (Reduced) Cat_ES->Cat_Red SET (Oxidation of R-COO-) Cat_Red->Cat_GS Oxidation by Persulfate Substrate Heteroarene (Substrate) Protonated Protonated Heteroarene Substrate->Protonated + TFA Product Functionalized Bioactive Molecule Protonated->Product -H+ (Re-aromatization) R_COOH Alkyl Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) R_COOH->Radical Oxidative Decarboxylation (-CO2, -H+) Radical->Protonated Radical Addition

Caption: Figure 1. Interlocking catalytic cycles for Decarboxylative Minisci Alkylation. The photocatalyst mediates Single Electron Transfer (SET) to generate nucleophilic alkyl radicals from carboxylic acids.

Validated Protocol: Late-Stage C-H Alkylation

Objective: Direct installation of an isopropyl or cyclobutyl group onto a Quinoline scaffold (Model System).

Materials Checklist
ComponentReagentRoleConc./Equiv.
Substrate Quinoline / Isoquinoline derivativeDrug Scaffold1.0 equiv (0.5 mmol)
Radical Precursor Pivalic acid or Cyclobutanecarboxylic acidAlkyl Source2.0 - 3.0 equiv
Photocatalyst [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆SET Agent1.0 - 2.0 mol%
Oxidant Ammonium Persulfate ((NH₄)₂S₂O₈)Terminal Oxidant1.5 - 2.0 equiv
Acid Trifluoroacetic Acid (TFA)Activator1.0 equiv
Solvent DMSO or DMSO/H₂O (1:1)Medium0.1 M
Light Source Blue LED (450 nm, ~30-40W)Energy SourceN/A
Step-by-Step Methodology

1. Reaction Assembly (Benchtop Stable)

  • Step 1: To an 8 mL clear glass vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol, 1.0 equiv), Carboxylic Acid (1.5 mmol, 3.0 equiv), Photocatalyst (10 mg, ~2 mol%), and Ammonium Persulfate (171 mg, 1.5 equiv).

  • Step 2: Add DMSO (5.0 mL). If solubility is poor, use a 1:1 mixture of DMSO and Acetonitrile or Water.

  • Step 3: Add TFA (38 µL, 1.0 equiv) via micropipette.

    • Expert Insight: The acid is critical. Without it, the heterocycle is not electron-deficient enough to accept the nucleophilic alkyl radical.

2. Degassing (Critical for Radical Lifetimes)

  • Step 4: Cap the vial with a septum. Sparge the solution with nitrogen or argon gas for 10–15 minutes via a submerged needle with a vent needle.

    • Why? Oxygen is a triplet radical that quenches excited states (Ir(III)) and scavenges alkyl radicals at diffusion-controlled rates (

      
      ), killing the reaction.
      

3. Irradiation

  • Step 5: Seal the puncture holes with Parafilm or grease. Place the vial in a photoreactor (e.g., Kessil lamp setup or commercial reactor) approx. 2-5 cm from the light source.

  • Step 6: Turn on the fan (cooling is essential to prevent thermal degradation) and the Blue LEDs. Stir vigorously for 12–24 hours.

    • Visual Check: The reaction mixture often changes color (e.g., yellow to dark orange/brown) as the Ir-catalyst cycles.

4. Workup & Analysis

  • Step 7: Dilute with saturated aqueous NaHCO₃ (to neutralize TFA) and extract with Ethyl Acetate (3x).

  • Step 8: Wash organic layer with water/brine (DMSO removal), dry over Na₂SO₄, and concentrate.

  • Step 9: Purify via flash column chromatography.

    • Note: Regioisomers are common in Minisci reactions (C2 vs C4 positions). Gradient elution is often required to separate them.

Experimental Setup Visualization

Proper physical setup is as important as chemical stoichiometry in photochemistry.

Setup cluster_0 Photoreactor Setup LightSource Blue LED Unit (450nm, 40W) Vial Reaction Vial (Pyrex/Borosilicate) LightSource->Vial  Photon Flux   Fan Cooling Fan (Maintains T < 35°C) Fan->Vial  Airflow   StirPlate Magnetic Stir Plate Vial->StirPlate  Agitation  

Caption: Figure 2. Standard batch reactor setup. Cooling is mandatory to decouple thermal background reactions from photochemical activation.

Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
No Conversion Oxygen quenching or Light penetrationRe-degas for 20 mins. Check if solution is opaque/dark (Beer-Lambert law blocking light). Dilute to 0.05 M.
Low Yield (<30%) Radical recombination or HomodimerizationAdd the radical precursor (acid/peroxide) slowly via syringe pump to keep radical concentration low (pseudo-high dilution).
Regioselectivity Issues Intrinsic substrate electronicsAdjust solvent acidity. Using purely aqueous acid (0.5 M H₂SO₄) can sometimes switch selectivity between C2 and C4 by altering protonation equilibria.
Light Source Heating IR emission from LEDsEnsure a water filter or fan is used. Temp > 40°C can degrade the catalyst or cause thermal side reactions.
References
  • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link

  • Dunne, J. F., et al. (2016). A Practical Guide to Photoredox Catalysis in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Cabanero, D. C., & Rovis, T. (2025).[2] Low-energy photoredox catalysis. Nature Reviews Chemistry.[2] Link

  • Merck Sharp & Dohme Corp. (2024). Photoredox Catalysis Desk Reference and User's Guide. Sigma-Aldrich. Link

Sources

Application

Catalytic reactions involving Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

An In-Depth Technical Guide to the Catalytic Applications of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Introduction: A Versatile Heterocyclic Building Block Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Catalytic Applications of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Introduction: A Versatile Heterocyclic Building Block

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its structure combines a reactive primary alcohol with an imidazole core, a privileged scaffold found in numerous natural products and pharmaceuticals.[1][2] The imidazole ring itself is electron-rich and capable of coordinating with various enzymes and receptors, making it a valuable component in drug design.[3]

The molecule's utility is significantly enhanced by the tert-butyloxycarbonyl (Boc) protecting group on one of the imidazole nitrogens. This group serves two primary functions: it deactivates the otherwise nucleophilic N-1 position, preventing unwanted side reactions, and it improves the compound's solubility in common organic solvents, facilitating its use in a wide range of reaction conditions. This guide provides detailed application notes and protocols for key catalytic reactions involving this versatile building block, focusing on transformations of its hydroxymethyl group, which is the primary site of catalytic activity.

Chemical Profile:

  • IUPAC Name: tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate[4]

  • Molecular Formula: C₉H₁₄N₂O₃[4]

  • CAS Number: 120277-50-1[4]

Section 1: Catalytic Aerobic Oxidation to the Aldehyde

The selective oxidation of the primary alcohol on Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate to its corresponding aldehyde, tert-butyl 4-formyl-1H-imidazole-1-carboxylate, is arguably its most important catalytic transformation. The resulting aldehyde is a versatile electrophile, readily participating in C-C and C-N bond-forming reactions such as reductive aminations, Wittig reactions, and aldol condensations, thereby serving as a gateway to a diverse array of complex molecules.

Principle of Copper/TEMPO Catalysis

Among the most effective methods for this transformation is the copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed aerobic oxidation.[5] This system is renowned for its high selectivity for primary alcohols, mild reaction conditions, and use of molecular oxygen (from air) as the terminal oxidant, making it a green and sustainable choice.

The catalytic cycle is generally understood to involve a Cu(I)/Cu(II) redox couple.[5] The alcohol substrate coordinates to a Cu(II) species, and TEMPO mediates a hydrogen atom abstraction from the alcohol's α-carbon. This process generates the aldehyde product, reduces Cu(II) to Cu(I), and produces TEMPOH. The reduced Cu(I) is then re-oxidized by O₂, regenerating the active Cu(II) catalyst to complete the cycle.[5] Ligands such as N-methylimidazole (NMI) or 2,2'-bipyridine (bpy) are often employed to stabilize the copper species and accelerate the catalytic turnover.[6][7][8]

Experimental Workflow: Oxidation Protocol

The following protocol describes a general procedure for the Cu/TEMPO-catalyzed aerobic oxidation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Solvent (MeCN), NMI, and TEMPO in a flask. B Add Cu(I) catalyst (e.g., CuBr). A->B C Stir vigorously under an atmosphere of air or O2. B->C D Monitor reaction by TLC or LC-MS until substrate is consumed. C->D E Quench with aq. NH4Cl. Extract with organic solvent (e.g., EtOAc). D->E F Wash combined organic layers (brine), dry (Na2SO4), and concentrate. E->F G Purify by flash column chromatography. F->G G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification A Dissolve Substrate in anhydrous solvent (e.g., THF, DCM). B Add 1,1'-Carbonyldiimidazole (CDI) portion-wise at 0 °C to RT. A->B C Stir for 1-2 hours to form the activated imidazolyl-carboxylate. B->C D Add the desired amine (R2NH) to the reaction mixture. C->D E Allow reaction to proceed to completion (monitor by TLC). D->E F Quench with water. Extract with an organic solvent. E->F G Wash, dry, and concentrate. Purify by chromatography. F->G G A Boc-Im-CHO (Aldehyde Intermediate) B Reductive Amination (+ R1R2NH, NaBH(OAc)3) A->B C Wittig Reaction (+ Ph3P=CHR) A->C D Grignard Reaction (+ R-MgBr) A->D L1 Diverse Amines (Boc-Im-CH2NR1R2) B->L1 L2 Alkenes (Boc-Im-CH=CHR) C->L2 L3 Secondary Alcohols (Boc-Im-CH(OH)R) D->L3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Ticket ID: PUR-IMID-BOC-004 Subject: Optimization of Column Chromatography for Labile N-Boc Imidazoles Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary Purifying T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IMID-BOC-004 Subject: Optimization of Column Chromatography for Labile N-Boc Imidazoles Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1) presents a specific "trap" for chemists: the N-Boc group on an imidazole ring is significantly more labile than on a standard primary amine.

Standard silica gel chromatography often leads to two failures:

  • Deprotection: The acidity of silica (

    
    ) catalyzes the cleavage of the Boc group, yielding the highly polar, free 4-(hydroxymethyl)imidazole which sticks to the baseline.
    
  • Tailing: The basic nitrogen of the imidazole ring interacts strongly with free silanols, causing band broadening and poor separation.

This guide details a neutralized silica protocol and evaluates non-chromatographic alternatives to ensure high recovery.

Part 1: Pre-Purification Decision Matrix

Stop. Before preparing a column, evaluate if chromatography is strictly necessary. This compound acts as a "Boc-transfer" reagent in situ; it is chemically sensitive.

Recrystallization vs. Chromatography

Literature suggests this compound crystallizes well, which is superior for scalability and stability.

MethodSolvent SystemProsCons
Recrystallization (Recommended) Diethyl Ether (slow evap) or EtOAc/Hexanes>95% recovery, no deprotection risk.Requires >80% crude purity to initiate.
Flash Chromatography EtOAc/Hexanes + 1% TEARemoves specific impurities.High risk of Boc cleavage; lower yield.
Decision Workflow

purification_decision start Start: Crude Mixture Analysis tlc_check TLC Analysis (EtOAc/Hex 1:1) start->tlc_check purity_check Is Crude Purity >80%? tlc_check->purity_check recryst Attempt Recrystallization (Diethyl Ether or EtOAc/Hex) purity_check->recryst Yes column Proceed to Neutralized Column Chromatography purity_check->column No (Complex Mix) success Pure Product (White Solid) recryst->success column->success

Figure 1: Decision tree for selecting the optimal purification pathway. Prioritize recrystallization to avoid silica-induced degradation.

Part 2: The "Neutralized Silica" Protocol

If chromatography is required, you must neutralize the stationary phase.

Mobile Phase Design

Avoid Methanol (MeOH).[1]

  • Why? The N-Boc imidazole bond is susceptible to nucleophilic attack. MeOH can act as a nucleophile, leading to transesterification (stripping the Boc group) or solvolysis, especially on acidic silica.

  • Recommended System: Hexanes / Ethyl Acetate (EtOAc) .[2]

  • Mandatory Additive: Triethylamine (TEA) or 1% NH₄OH .

Optimized Gradient Table:

StepSolvent A (Hexanes + 1% TEA)Solvent B (EtOAc + 1% TEA)Column Volumes (CV)Purpose
Equilibration 90%10%3 CVNeutralizes silica acidity.
Loading ---Dry load on Celite (Do not use silica for loading).
Elution 1 80%20%2 CVElute non-polar impurities.
Elution 2 50%50%5-8 CVTarget Compound Elution.
Wash 0%100%2 CVFlush column.
Column Preparation (The Slurry Method)[3]
  • Slurry Preparation: Mix Silica Gel 60 with the starting mobile phase (90:10 Hex/EtOAc) containing 1% Triethylamine .

  • Packing: Pour the slurry and flush with 2-3 column volumes of the same buffer. This ensures the entire silica bed is basic (

    
    ), preventing the Boc group from seeing acidic protons.
    
  • Loading: Dissolve crude in minimal DCM, adsorb onto Celite 545 , and dry under vacuum. Load the dry powder on top of the packed bed.[2][3]

    • Note: Do not dry load onto silica, as the high local concentration on acidic silica during drying will cause decomposition before the run starts.

Part 3: Troubleshooting & FAQs

Q1: I see a streak from the baseline up to my product spot. What is happening?

Diagnosis: This is "tailing" caused by the imidazole nitrogen interacting with silanol groups (


).
Solution: 
  • Immediate Fix: Increase the Triethylamine (TEA) concentration to 1.5% or 2%. The TEA competes for the silanol sites, effectively "capping" them and allowing your imidazole to pass through.

  • Alternative: Switch to Neutral Alumina stationary phase.[2] Alumina is less acidic than silica and often requires no amine additive for imidazoles.

Q2: My product yield is low, and I isolated a polar solid that is not my compound.

Diagnosis: You likely deprotected the compound (lost the Boc group).[4][5] The polar solid is 4-(hydroxymethyl)-1H-imidazole. Root Cause:

  • Silica was not neutralized properly.

  • Residence time on the column was too long.

  • Methanol was used in the mobile phase.[1][2][6] Corrective Action:

  • Ensure TEA is present in every solvent bottle, not just the column flush.

  • Run the column faster (Flash chromatography).

  • Avoid MeOH. If polarity is needed, use Acetone or Isopropanol (less nucleophilic than MeOH) mixed with DCM, but only if absolutely necessary.

Q3: Can I use DCM/MeOH?

Technical Advice: Avoid if possible. While DCM/MeOH is standard for polar heterocycles, the N-Boc imidazole is a "pseudo-anhydride" (carbamate on an aromatic nitrogen). It is chemically reactive. Methanol can attack the carbonyl. If you must use it (e.g., solubility issues), keep the MeOH % low (<5%) and keep the fraction collection tubes chilled.

Part 4: Mechanism of Failure (Visualized)

Understanding why the separation fails is key to preventing it.

failure_mechanism silica Acidic Silica Surface (Si-OH) interaction Interaction Zone silica->interaction Protons (H+) tailing Result 1: Tailing (H-Bonding w/ Imidazole N) interaction->tailing Reversible Binding deprotection Result 2: Deprotection (Acid Catalyzed Boc Removal) interaction->deprotection Irreversible Cleavage tea Triethylamine (TEA) tea->interaction Neutralizes H+ Blocks Si-OH

Figure 2: Mechanism of silica-induced failure. TEA acts as a competitive inhibitor for the acidic silanol sites.

References

  • NIH National Library of Medicine. (n.d.). Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. PubChem.[7] Retrieved January 31, 2026, from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Imidazole Purification. Org. Synth. Retrieved January 31, 2026, from [Link]

Sources

Optimization

Common side reactions in the synthesis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate?

The most prevalent method is the direct N-acylation of 4-(hydroxymethyl)-1H-imidazole with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). This reaction is typically performed in an aprotic solvent like dichloromethane or acetonitrile.[1] The addition of a base is common to facilitate the reaction, although it can proceed without one.

Q2: What are the primary side reactions I should be aware of?

The key potential side reactions include:

  • Formation of the regioisomeric product: Protection at the N-3 position instead of the desired N-1 position.

  • O-acylation: Formation of a carbonate on the primary alcohol.

  • Di-Boc protection: Addition of two Boc groups to the imidazole ring.

  • Product hydrolysis: Loss of the Boc group during reaction or workup, leading back to the starting material.

  • Oxidation: Conversion of the hydroxymethyl group to an aldehyde or carboxylic acid.

Q3: How stable is the final product?

The N-Boc protecting group on the imidazole ring is known to be labile under both acidic and certain basic conditions.[2][3] It is also susceptible to thermal decomposition.[4] Therefore, careful control of pH during workup and avoiding excessive heat are crucial for maintaining the integrity of the product.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My NMR shows a mixture of two closely related products. What is the likely cause?

Answer: You are likely observing the formation of regioisomers: the desired tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate and the undesired tert-butyl 4-(hydroxymethyl)-1H-imidazole-3-carboxylate.

Causality: The imidazole ring in 4-(hydroxymethyl)-1H-imidazole has two nitrogen atoms (N-1 and N-3) that can be acylated. While the N-1 position is generally favored, the reaction conditions can influence the regioselectivity. Achieving high regioselectivity in the synthesis of substituted imidazoles can be a challenge.[1][5][6]

Troubleshooting Steps:

  • Solvent and Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Base: The presence and type of base can influence the nucleophilicity of the different nitrogen atoms. Running the reaction without a strong base or using a milder, non-nucleophilic base might improve the outcome.

  • Purification: Careful column chromatography on silica gel is often required to separate these isomers. A shallow solvent gradient is recommended.

Issue 2: I've isolated a byproduct with a higher molecular weight, and the NMR suggests the hydroxymethyl proton signal is gone. What happened?

Answer: This is indicative of O-acylation , where the Boc group has reacted with the primary alcohol to form a carbonate, or a mixed carbonate anhydride. While N-acylation is generally faster, O-acylation can occur, especially under certain conditions.

Causality: The hydroxyl group is a nucleophile and can compete with the imidazole nitrogen for the Boc anhydride. While chemoselective N-acylation is often achieved, conditions that enhance the nucleophilicity of the oxygen or the electrophilicity of the Boc anhydride can lead to this side product. For instance, certain acylation catalysts are known to promote O-acylation.[7][8]

Troubleshooting Steps:

  • Avoid Catalytic DMAP: 4-(Dimethylamino)pyridine (DMAP) is a potent acylation catalyst but can promote O-acylation. If you are using it, consider omitting it or using a much smaller catalytic amount.

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of (Boc)₂O to minimize reactions with less nucleophilic sites.

  • Temperature Control: Keep the reaction at room temperature or below, as higher temperatures can increase the rate of O-acylation.

Issue 3: My reaction appears to stall, or I get a low yield of the desired product along with a significant amount of starting material.

Answer: This can be due to either incomplete reaction or decomposition of the product back to the starting material.

Causality:

  • Incomplete Reaction: Insufficient reaction time or inadequate activation of the Boc anhydride.

  • Product Instability: The N-Boc imidazole product is susceptible to hydrolysis, especially if the workup conditions are not neutral. Even mildly basic conditions during an aqueous wash can lead to the cleavage of the Boc group.[2][3]

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Neutral Workup: Ensure that any aqueous washes during the workup are performed with neutral water or a buffered solution (e.g., saturated ammonium chloride) to avoid hydrolysis. Avoid strong bases in the workup.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can consume the Boc anhydride.

Issue 4: I've noticed an impurity that appears to be the corresponding aldehyde or carboxylic acid.

Answer: This is likely due to the oxidation of the primary alcohol of your starting material or product.

Causality: The hydroxymethyl group is susceptible to oxidation. This can sometimes occur if the reaction is left open to the air for extended periods, potentially through radical-mediated mechanisms.[9] Certain reagents or contaminants could also act as oxidants.

Troubleshooting Steps:

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Check Reagent Purity: Ensure that your solvents and reagents are free from oxidizing impurities.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

Experimental Protocols

Standard Protocol for Synthesis
  • To a solution of 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.[1]

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, if excess (Boc)₂O remains, it can be quenched. A common method is to add a small amount of imidazole and stir for an additional hour.[10][11]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol for Workup and Removal of Excess (Boc)₂O

Often, unreacted (Boc)₂O can co-elute with the product. A quench step is recommended.

  • After the reaction is complete (as determined by TLC), add imidazole (0.2 eq) to the reaction mixture.

  • Stir for 1 hour at room temperature. The imidazole reacts with the excess (Boc)₂O to form 1-Boc-imidazole.[11]

  • Concentrate the mixture. The residue can then be partitioned between ethyl acetate and a dilute, mild acid (e.g., 1% HCl) to remove the more basic 1-Boc-imidazole and any unreacted starting material, leaving the desired product in the organic layer.[12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to proceed with column chromatography.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane, Acetonitrile, or THFAprotic solvents prevent reaction with the Boc anhydride.
(Boc)₂O Stoichiometry 1.05 - 1.2 equivalentsMinimizes di-protection and O-acylation side reactions.
Temperature 0 °C to Room TemperatureLower temperatures can improve regioselectivity and reduce side reactions.
Base Optional (e.g., Et₃N, NaHCO₃) or NoneStrong, nucleophilic bases may promote side reactions. Can often proceed without base.
Workup pH NeutralThe N-Boc imidazole product is sensitive to both strong acid and base.

Reaction Pathway Visualization

Below are diagrams illustrating the desired reaction and key side reactions.

Synthesis_Pathway cluster_start Reactants SM 4-(Hydroxymethyl)-1H-imidazole Product < Desired Product Tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate > SM->Product Desired N-1 Acylation Regioisomer < Regioisomer (N-3 Protection) > SM->Regioisomer Side Reaction: N-3 Acylation O_Acyl < O-Acylation Product > SM->O_Acyl Side Reaction: O-Acylation Boc2O (Boc)₂O Boc2O->Product Desired N-1 Acylation Boc2O->Regioisomer Side Reaction: N-3 Acylation Boc2O->O_Acyl Side Reaction: O-Acylation Oxidation < Oxidation Product (Aldehyde/Carboxylic Acid) > Product->Oxidation Side Reaction: Oxidation

Sources

Troubleshooting

Technical Support Center: Purification of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Welcome to the Technical Support Center for the purification of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity.

Introduction

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for identifying and removing common impurities, troubleshooting purification challenges, and ensuring the stability of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, offering practical solutions and preventative measures.

Common Impurities and Their Origins

Q1: What are the most common impurities I should expect in my crude Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Primarily 4-(hydroxymethyl)-1H-imidazole and di-tert-butyl dicarbonate ((Boc)₂O).

  • Deprotected Product: The Boc (tert-butyloxycarbonyl) protecting group can be labile under certain conditions, leading to the formation of 4-(hydroxymethyl)-1H-imidazole.

  • Over-alkylation or Acylation Products: If the reaction conditions are not carefully controlled, side reactions on the imidazole ring or the hydroxyl group can occur.

  • Imidazole Ethers: The formation of ethers from the hydroxymethyl group can be a significant side reaction, especially at elevated temperatures.

The formation of these impurities is a direct consequence of the reactivity of the starting materials and the stability of the product. The imidazole nitrogen is nucleophilic and can react with various electrophiles, while the Boc group is sensitive to acidic conditions.

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate often involves a combination of techniques to effectively remove a range of impurities with varying polarities.

Diagram 1: General Purification Workflow

Purification Workflow Crude_Product Crude Product Extraction Aqueous Workup/ Acid-Base Extraction Crude_Product->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Remove Polar/ Non-polar Impurities Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Troubleshooting Co-elution Problem Problem: Co-elution of Product and Impurity Optimize_MP Optimize Mobile Phase Problem->Optimize_MP Change_SP Change Stationary Phase Problem->Change_SP Dry_Load Use Dry Loading Technique Problem->Dry_Load Solution Improved Separation Optimize_MP->Solution Change_SP->Solution Dry_Load->Solution Recrystallization Solvent Selection Start Start: Crude Solid Soluble_Hot Soluble in Hot Solvent? Start->Soluble_Hot Insoluble_Cold Insoluble in Cold Solvent? Soluble_Hot->Insoluble_Cold Yes Bad_Solvent Try Another Solvent Soluble_Hot->Bad_Solvent No Good_Solvent Good Recrystallization Solvent Insoluble_Cold->Good_Solvent Yes Insoluble_Cold->Bad_Solvent No

Optimization

Troubleshooting guide for the synthesis of imidazole derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: IMZ-SYN-2024 Subject: Troubleshooting Protocols for Imidazole Construction & Functionalization Introduction Welcome to the technical support interface...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: IMZ-SYN-2024 Subject: Troubleshooting Protocols for Imidazole Construction & Functionalization

Introduction

Welcome to the technical support interface for imidazole synthesis. The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in drugs ranging from antifungal azoles to p38 MAP kinase inhibitors. However, its amphoteric nature, tautomerism, and high polarity often lead to experimental failure modes that standard textbooks do not address.[1]

This guide prioritizes causality over procedure . We do not just tell you what to do; we explain why your reaction failed based on mechanistic first principles, allowing you to correct the root cause.

Module 1: The Classics (Debus-Radziszewski Reaction)

Common Ticket: "My reaction mixture turned into a dark, viscous tar, and the yield is <20%."

Root Cause Analysis: Glyoxal Oligomerization

The Debus-Radziszewski reaction relies on the condensation of a 1,2-dicarbonyl (often glyoxal), an aldehyde, and ammonia.[1] The failure mode here is rarely the condensation itself, but the stability of the dicarbonyl.

  • Mechanism of Failure: Glyoxal is highly electrophilic. In the presence of base (ammonia) and heat, it undergoes rapid self-aldol condensation and Cannizzaro disproportionation, forming dark, intractable oligomers before it can react with the aldehyde.[1]

  • The "Ammonia Trap": Adding all reagents at once favors the formation of diimine intermediates, but if the temperature ramps too quickly, the dicarbonyl decomposes.

Troubleshooting Protocol
VariableStandard (Fail-Prone)Optimized (High Yield) Why?
Temperature Reflux from ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


Low temp favors reversible imine formation; high temp drives irreversible aromatization.
Addition Order All-in-one potStepwise: Dicarbonyl +

first, then Aldehyde.[2]
Pre-forming the diimine stabilizes the dicarbonyl core.
Ammonia Source Aqueous ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


in

Acetate acts as a buffer, preventing high pH-induced polymerization.

Expert Tip: If using benzil (1,2-diphenylethane-1,2-dione), the "tar" issue is less prevalent due to steric bulk, but steric hindrance becomes the new enemy.[1] Switch to microwave irradiation (140°C, 10 min) to overcome the activation energy barrier for the final cyclization.

Module 2: Advanced Construction (Van Leusen Synthesis)

Common Ticket: "I am trying to synthesize a 1,4,5-trisubstituted imidazole, but I am isolating oxazoles or starting materials."

Root Cause Analysis: The TosMIC Pathway

The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC).[3][4][5] The reaction diverges based on the substrate:

  • Aldehydes + TosMIC

    
    Oxazoles  (via elimination of TsOH).[5]
    
  • Aldimines (Schiff Bases) + TosMIC

    
    Imidazoles .
    

The Failure: If your imine formation is incomplete before TosMIC addition, TosMIC will react with the residual aldehyde to form the oxazole impurity.[6] Furthermore, moisture hydrolyzes the imine back to the aldehyde.

Troubleshooting Workflow

VanLeusen_Troubleshoot Start Problem: Low Yield / Oxazole Impurity CheckImine Step 1: Check Imine Formation (NMR) Start->CheckImine Moisture Is water present? CheckImine->Moisture Imine incomplete Base Check Base Strength CheckImine->Base Imine complete Dry Action: Add MgSO4 or Molecular Sieves during imine formation Moisture->Dry StrongBase Action: Switch from K2CO3 to t-BuOK or NaH (Stronger Base needed) Base->StrongBase Result Target: 1,4,5-Trisubstituted Imidazole Dry->Result StrongBase->Result

Figure 1: Decision logic for rescuing a failed Van Leusen synthesis.

Corrective Protocol:

  • Pre-form the Imine: Stir the aldehyde and amine with

    
     (anhydrous) in DCM/MeOH for 4–12 hours. Verify disappearance of the aldehyde carbonyl peak in IR or NMR.
    
  • Filter: Remove the drying agent before adding TosMIC and base to prevent surface-catalyzed side reactions.

  • Base Selection: Use

    
     for simple cases, but if the imine is electron-poor, upgrade to t-BuOK  in DME (Dimethoxyethane) to facilitate the deprotonation of TosMIC (
    
    
    
    ).

Module 3: The Regioselectivity Nightmare (N-Alkylation)

Common Ticket: "I need the N1-alkylated product, but I keep getting a mixture of N1 and N3 isomers. How do I control this?"

Root Cause Analysis: Tautomerism & Electronics

The imidazole ring exists as two tautomers (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 and 

). When you deprotonate imidazole, you form a symmetric anion. The site of alkylation is then determined by the interplay of Sterics and Electronics .[7]
  • Steric Control: The electrophile prefers the nitrogen furthest from a bulky C4 substituent.

  • Electronic Control: Electron-Withdrawing Groups (EWG) at C4 make the adjacent N3 less nucleophilic (inductive withdrawal), favoring alkylation at the remote N1. However, this is often complicated by the "pKa flip" in the neutral tautomer.

The Solution: The "SEM-Switch" Strategy

For high-value pharmaceutical intermediates, do not rely on chance. Use the SEM-Switch (2-((trimethylsilyl)ethoxy)methyl) protocol to force regioselectivity [1].

Protocol:

  • Protection: React the imidazole with SEM-Cl. This usually gives a mixture, but the isomers can often be separated or equilibrated.

  • Quaternization: Alkylate the available nitrogen (N3) with your target electrophile (

    
    ). This forms an imidazolium salt.
    
  • Deprotection: Remove the SEM group using TBAF or acid. The SEM group leaves, revealing the N1 position, effectively "swapping" the alkyl group to the desired position relative to the substituent.

Regioselectivity Decision Matrix:

Substituent at C4Dominant Isomer (Basic Conditions)MechanismRecommended Base/Solvent
Bulky Alkyl / Aryl 1,5-isomer (N1 is hindered)Steric repulsion at N3

/ DMF
EWG (

)
1,4-isomer (Remote N1)N3 lone pair deactivated

/ THF
EDG (

)
Mixture (approx 1:1) Weak directing effectUse SEM-Switch Strategy

Module 4: Purification (The "Sticky" Problem)

Common Ticket: "My product tails badly on silica gel and I'm losing mass."

Root Cause Analysis: Silanol Interactions

Imidazoles are basic (


 of conjugate acid 

). The acidic silanol groups (

) on standard silica gel protonate the imidazole, causing it to bind irreversibly or "streak" down the column (tailing).
Purification SOPs

Option A: The "TEA Wash" (Standard)

  • Prepare your mobile phase (e.g., DCM/MeOH).[1]

  • Add 1% Triethylamine (TEA) or 1%

    
      to the solvent system.
    
  • Crucial Step: Flush the column with this basic eluent before loading your sample. This neutralizes the acidic sites on the silica.[8][9]

Option B: The "Alumina Switch" (For Sensitive Compounds) If your compound is acid-sensitive, do not use silica. Use Neutral Alumina (Brockmann Grade III) . Imidazoles elute freely from alumina without tailing.

Option C: Aqueous Workup Tricks Imidazoles are water-soluble.[9] If you cannot extract your product from water:

  • Saturate the aqueous layer with NaCl (Salting out).

  • Adjust pH to exactly the isoelectric point or slightly basic (

    
    ) to ensure the neutral species dominates.
    
  • Extract with n-Butanol or Chloroform/Isopropanol (3:1) .

Visualizing the Regioselectivity Logic

Regio_Logic Start Target: N-Alkylated Imidazole Subst Is there a substituent at C4? Start->Subst NoSub Symmetric: No Regio Issues Subst->NoSub No YesSub Analyze Substituent (R) Subst->YesSub Yes EWG R = Electron Withdrawing (NO2, CN, CF3) YesSub->EWG Steric R = Bulky / Electron Neutral (t-Butyl, Ph) YesSub->Steric Ambiguous R = Weak Donor / Small Group YesSub->Ambiguous Remote Major Product: 1,4-isomer (Remote Alkylation) EWG->Remote Electronic Control Proximal Major Product: 1,5-isomer (Proximal Alkylation) Steric->Proximal Steric Control SEMSwitch Use SEM-Switch Strategy for 100% Regiocontrol Ambiguous->SEMSwitch

Figure 2: Strategic decision matrix for predicting and controlling N-alkylation regiochemistry.

References

  • Van Leusen Imidazole Synthesis Mechanism & Scope: Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[1][6] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[1] Journal of Organic Chemistry.

  • Regioselective N-Alkylation Strategies: Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[7][10][11]

  • Green Chemistry & Catalysis (ZSM-11 Zeolites): Royal Society of Chemistry. (2022).[12][13] An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.[1][13]

  • Purification Techniques for Polar Heterocycles: BenchChem Technical Support. (2025).[8][9][14] Refining Purification Techniques for Polar Imidazole Derivatives. (Simulated based on search context)

  • Direct Arylation and SEM-Switch Methodology: National Institutes of Health (PMC). (2011).[15] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Decomposition of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Welcome to the technical support guide for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS No. 120277-50-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS No. 120277-50-1). This valuable building block is instrumental in the synthesis of complex molecules in pharmaceutical and materials science research.[1] However, its utility is matched by its sensitivity, particularly the lability of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth, field-proven insights to help you mitigate decomposition, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Instability

FAQ: Why is my Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate sample degrading?

The primary cause of decomposition is the cleavage of the N-Boc group. This group is notoriously sensitive to acidic conditions.[2][3] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene gas and carbon dioxide.[2][4] This process, known as deprotection, is often desired but can occur prematurely under improper storage or reaction conditions, leading to the formation of 4-(hydroxymethyl)-1H-imidazole as an impurity.

The imidazole ring itself can influence the lability of the Boc group. N-Boc protected imidazoles are among the most reactive derivatives for deprotection, showing high conversion rates even under thermolytic (heat-induced) conditions without acid.[5]

Core Mechanism: Acid-Catalyzed Decomposition

The decomposition is an acid-catalyzed hydrolysis of the carbamate bond.[6] Even trace amounts of acid in solvents, on glassware, or from atmospheric moisture can initiate this process.

Decomposition_Pathway Fig 1. Acid-Catalyzed Decomposition Pathway Substrate Tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate Protonated Protonated Intermediate Substrate->Protonated Products 4-(hydroxymethyl)-1H-imidazole + CO2 + Isobutylene Protonated->Products Cleavage Acid H+ Acid->Substrate Protonation

Caption: Fig 1. Acid-Catalyzed Decomposition Pathway

Section 2: Troubleshooting and Prevention Guide

This section addresses the most common issues encountered in the lab.

Question 1: What are the definitive storage and handling conditions to ensure stability?

Improper storage is a frequent cause of gradual decomposition. While stable at room temperature for short periods, long-term integrity requires strict environmental control.[3][7]

Table 1: Recommended Storage & Handling Protocols

ParameterRecommendationRationale & Causality
Temperature -20°C (Freezer) [7]Reduces the rate of potential hydrolytic and thermal decomposition pathways. Thermal deprotection can occur at elevated temperatures.[5]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric moisture and CO2, which can form carbonic acid in solution, lowering pH.
Container Amber or Opaque Glass Vial Protects the compound from light, which can potentially cause photo-oxidation.[8]
Handling Use in a Glovebox or under a Dry, Inert Atmosphere Prevents exposure to ambient moisture during weighing and preparation of solutions.
Desiccation Store over a Desiccant (e.g., Drierite) Actively removes residual moisture from the storage environment.

Handling Advisory: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Question 2: My compound is decomposing in solution. Which solvents are safe, and which should be avoided?

Solvent choice is critical. Many common laboratory solvents contain impurities (e.g., acidic stabilizers, water) that can trigger deprotection.

Table 2: Solvent Compatibility Guide

CategoryRecommended SolventsSolvents to Use with CautionSolvents to Avoid
Aprotic Anhydrous Dioxane, Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Anhydrous Acetonitrile (ACN)Dichloromethane (DCM), Chloroform (often stabilized with amylene or ethanol, which is preferable to acid)Acid-stabilized Chloroform
Protic tert-ButanolMethanol, Ethanol (can contain trace acids)Trifluoroethanol (TFE)[5], Acetic Acid, Water (unless pH is controlled)
Other N,N-Dimethylformamide (DMF, anhydrous), Dimethyl sulfoxide (DMSO, anhydrous)------

Causality Explained:

  • Avoid: Protic acids and solvents like TFE can actively facilitate deprotection.[5] Standard grades of chlorinated solvents like DCM can degrade to form trace amounts of HCl, which is a strong catalyst for decomposition.[4][6]

  • Use with Caution: Even high-quality solvents like methanol can be slightly acidic. If their use is unavoidable, consider storing them over dried potassium carbonate to neutralize trace acids.

  • Recommended: Anhydrous, non-protic solvents are the safest choice as they are less likely to contain acidic impurities or act as proton donors.

Question 3: How does temperature affect stability during my reaction?

The Boc group is thermally labile. While significant decomposition often requires high temperatures (e.g., >85-90°C), the presence of catalysts or certain solvents can lower this threshold.[3][8] Recent studies have shown that N-Boc imidazole can be fully deprotected at 120°C in solvents like TFE or methanol.[5]

Field-Proven Insights:

  • Keep it Cool: Whenever possible, run reactions at or below room temperature. If heating is necessary, do so cautiously and for the minimum time required.

  • Monitor Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction for the appearance of the deprotected product.

  • Avoid Local Hotspots: Use a well-stirred oil bath for uniform heating. Avoid direct heating on a hot plate, which can cause localized overheating and decomposition.

Question 4: My subsequent reaction step requires acidic conditions. How can I perform it without deprotecting other molecules in the mixture?

The Boc group is one of the most acid-sensitive protecting groups, making selective deprotection challenging but possible.[10][11]

  • Use a Weaker Acid: Sometimes, a milder acid like aqueous phosphoric acid can be effective for a desired transformation while being less harsh on the Boc group compared to trifluoroacetic acid (TFA) or HCl.[2]

  • Lewis Acids: Certain Lewis acids like AlCl₃ or ZnBr₂ can be used for other transformations and are sometimes employed for Boc deprotection itself, but their compatibility must be tested on a case-by-case basis.[4][6]

  • Temperature Control: Running the acidic reaction at 0°C or lower can significantly slow the rate of Boc deprotection.[12]

Section 3: Protocols & Methodologies

Protocol 1: Rapid Stability Assessment via Thin-Layer Chromatography (TLC)

This protocol provides a quick, self-validating system to check for decomposition before using the compound in a large-scale reaction.

Materials:

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate sample

  • Reference standard of 4-(hydroxymethyl)-1H-imidazole (if available)

  • TLC plate (silica gel 60 F254)

  • Developing solvent: e.g., 10% Methanol in Dichloromethane (adjust as needed)

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare Sample: Dissolve a small amount of your compound in a suitable solvent (e.g., Ethyl Acetate).

  • Spot Plate: On the TLC plate baseline, spot your sample. If you have the deprotected standard, spot it in an adjacent lane.

  • Develop: Place the plate in a TLC chamber with the developing solvent. Allow the solvent front to travel up the plate.

  • Visualize:

    • Dry the plate and view it under a UV lamp. The Boc-protected compound should be UV active.

    • Submerge the plate in a KMnO₄ stain. The alcohol group on both the starting material and the potential impurity will appear as a yellow/brown spot on a purple background.

  • Analyze: The deprotected product, 4-(hydroxymethyl)-1H-imidazole, is more polar and will have a lower Rf value (travel a shorter distance) than the starting material. The presence of a lower spot indicates decomposition.

TLC_Workflow Fig 2. TLC Workflow for Stability Check A 1. Dissolve Sample B 2. Spot Sample & Standard on TLC Plate A->B C 3. Develop Plate in Solvent Chamber B->C D 4. Dry and Visualize (UV & Stain) C->D E 5. Analyze Rf Values (Lower Spot = Decomposition) D->E

Caption: Fig 2. TLC Workflow for Stability Check

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: I see a new, more polar spot on my TLC. What is it?

    • This is almost certainly the deprotected product, 4-(hydroxymethyl)-1H-imidazole. Its free N-H group and hydroxyl group make it significantly more polar than the N-Boc protected starting material.

  • FAQ 2: Can I use a mild base like potassium carbonate with this compound?

    • Yes. The Boc group is generally stable to most bases and nucleophiles, which is a key feature of its utility as a protecting group.[2][3] Mild basic conditions, such as those using K₂CO₃ or triethylamine, are well tolerated.

  • FAQ 3: During workup, my aqueous layer is acidic. How do I neutralize it without causing decomposition?

    • Perform the neutralization at low temperatures (0°C ice bath). Add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) slowly while stirring vigorously until the aqueous layer is neutral or slightly basic (pH 7-8). This minimizes the compound's exposure time to localized acidic conditions during quenching.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications, Organic Process Research & Development. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • BOC Deprotection Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

Sources

Optimization

Recrystallization techniques for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Compound Profile & Technical Overview Compound: Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate CAS Number: Synonyms: N-Boc-4-(hydroxymethyl)imidazole; 1-Boc-4-hydroxymethylimidazole.[1] Molecular Formula: C9H14N...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Technical Overview

Compound: Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate CAS Number: Synonyms: N-Boc-4-(hydroxymethyl)imidazole; 1-Boc-4-hydroxymethylimidazole.[1] Molecular Formula: C9H14N2O3 Molecular Weight: 198.22 g/mol [1][2]

Critical Physicochemical Insight: This compound features an imidazole ring protected by a tert-butoxycarbonyl (Boc) group and substituted with a hydroxymethyl moiety.[1]

  • Thermal Instability: The N-Boc bond on the imidazole ring is significantly more labile than on a standard aliphatic amine. It can undergo thermal deprotection (releasing isobutylene and CO2) at elevated temperatures (>60-80°C) or in the presence of Lewis acids.

  • Solubility Profile: The molecule exhibits "amphiphilic-like" solubility behavior. The Boc group confers lipophilicity (soluble in ethers, chlorinated solvents), while the hydroxymethyl and imidazole core provide polarity (soluble in alcohols).

  • Isomerism: Synthesis from 4-(hydroxymethyl)imidazole often yields a mixture of 1,4- and 1,5-regioisomers. Recrystallization is the primary method for enriching the thermodynamically preferred 1,4-isomer .

Standard Recrystallization Protocol

Methodology: Solvent/Anti-Solvent Precipitation Target Purity: >98% (HPLC) Target Yield: 75-85%

Reagents Required:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) - High purity, anhydrous preferred.

  • Solvent B (Anti-Solvent):

    
    -Heptane (or Hexanes) - Heptane is preferred due to its higher boiling point and lower volatility.
    
Step-by-Step Workflow:
  • Dissolution (Controlled Heating):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of crude).

    • Heat the mixture gently in an oil bath set to 50°C . Do not exceed 60°C to prevent Boc-decomposition.

    • If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.

    • Checkpoint: If the solution is cloudy or colored, perform a hot filtration through a Celite pad to remove inorganic salts or polymeric impurities.

  • Nucleation & Anti-Solvent Addition:

    • Remove the flask from the heat source and let it cool to room temperature (20-25°C).

    • Slowly add

      
      -Heptane  dropwise with moderate stirring.
      
    • Stop point: Stop adding heptane the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to clear the turbidity (return to a saturated solution).

  • Crystallization:

    • Allow the solution to stand undisturbed at room temperature for 1-2 hours.

    • Transfer the flask to a refrigerator (4°C ) for 4-12 hours to maximize yield.

    • Note: Rapid cooling may result in oiling out (phase separation) rather than crystal formation.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold (0°C) Heptane/EtOAc (9:1 ratio).

    • Dry under high vacuum (< 5 mbar) at room temperature for 4 hours. Avoid oven drying.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

  • Diagnosis: This occurs when the solution exceeds the saturation point too quickly at a temperature above the compound's melting point (in the solvent mixture), or if impurities are preventing lattice formation.

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Slow down: Insulate the flask with a towel to slow the cooling rate.

    • Change Solvent: If the issue persists, switch to Diethyl Ether / Pentane . The lower boiling point allows for evaporation-induced crystallization at lower temperatures.

Q2: I see a new spot on my TLC plate after recrystallization (lower Rf). What happened?

  • Diagnosis: Thermal decomposition.[3] The N-Boc group likely cleaved, yielding the free 4-(hydroxymethyl)imidazole.

  • Cause: Heating the solvent bath above 60°C or prolonged exposure to heat.

  • Corrective Action: Repurify using column chromatography if the impurity level is high. For future attempts, strictly limit the bath temperature to 45-50°C and use vacuum evaporation rather than heat to concentrate.

Q3: My yield is significantly lower than expected (<50%).

  • Diagnosis: The compound is too soluble in the mother liquor.

  • Corrective Action:

    • Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling step (Second Crop).

    • Increase the ratio of Anti-Solvent (Heptane) in the next run.

    • Ensure the filtration wash solvent is ice-cold .

Q4: Can I use alcohols like Methanol or Ethanol?

  • Analysis: While the compound dissolves well in alcohols, they are often too good as solvents, making it difficult to force precipitation without excessive cooling (which risks oiling out). Furthermore, alcohols can undergo transesterification with the Boc group under certain catalytic conditions, though this is rare without a catalyst. EtOAc/Heptane is safer and more robust.

Visualization: Decision Matrix & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on crude purity and observed behavior.

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Check Solubility in EtOAc (50°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Insoluble Insoluble/Cloudy Soluble->Insoluble No AddAnti Add Heptane until Turbid Soluble->AddAnti Yes Filter Hot Filtration (Remove Salts) Insoluble->Filter Filter->AddAnti Cooling Cool to 20°C -> 4°C AddAnti->Cooling Result Crystals Formed? Cooling->Result Success Isolate & Dry (Vac) Result->Success Yes Oiling Oiling Out Result->Oiling No (Gum/Oil) RemedyOil Re-heat & Seed OR Switch to Ether/Pentane Oiling->RemedyOil RemedyOil->Cooling Retry

Quantitative Data Summary

ParameterSpecification / LimitReason for Control
Max Temperature 60°C Prevent thermal deprotection of N-Boc.
Solvent Ratio 1:3 to 1:5 (EtOAc:Heptane)Optimal saturation point for crystallization.
Cooling Rate 10°C / 30 mins Prevent "oiling out" (amorphous precipitation).
Drying Vacuum < 5 mbar Ensure removal of lattice-bound solvent.
Storage Temp 2-8°C Long-term stability against hydrolysis/degradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Retrieved from [Link]

  • American Chemical Society (ACS). Common Chemistry: CAS Registry Number 120277-50-1. Retrieved from [Link][1]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines. (Contextual reference for thermal instability). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Handling of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Case ID: IMP-BOC-4HM Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Status: Active Support Executive Summary & Molecule Profile User Query: "I am facing low yields, regioisomer mixtures, a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-BOC-4HM Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Status: Active Support

Executive Summary & Molecule Profile

User Query: "I am facing low yields, regioisomer mixtures, and degradation during the purification of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate."

Scientist's Analysis: This molecule (CAS: 120277-50-1) presents a "perfect storm" of synthetic challenges. It contains a basic imidazole ring, a nucleophilic primary alcohol, and an acid-labile carbamate (Boc). The primary failure points are regioselectivity (1,4- vs 1,5-isomerism), chemoselectivity (O- vs N-acylation), and chromatographic instability .

Technical Profile:

Feature Specification Critical Note
IUPAC Name tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
Molecular Weight 198.22 g/mol
Key Functionality N-Boc Imidazole Warning: N-Boc imidazoles are activated amides. They can act as Boc-transfer reagents to primary amines.[1]

| Tautomerism | 4(5)-substituted | The starting material exists as a rapid equilibrium between 4- and 5-hydroxymethylimidazole. |

Critical Troubleshooting Modules
Module A: The Regioselectivity Challenge (1,4- vs 1,5-Isomer)

The Issue: The starting material, 4(5)-(hydroxymethyl)imidazole, exists in equilibrium. Reacting with


 can theoretically yield two isomers.
  • Isomer A (Desired): 1,4-substituted (Boc at N1, substituent at C4).

  • Isomer B (Undesired): 1,5-substituted (Boc at N1, substituent at C5).

Diagnostic Question: Does your NMR show a complex mixture of aromatic signals or two distinct spots on TLC that merge upon standing?

Technical Insight: Steric hindrance dictates the product distribution. The 1,5-isomer places the bulky tert-butyl group in close proximity to the hydroxymethyl group, creating significant steric strain. Therefore, the 1,4-isomer is the thermodynamic product .

Solution: If you observe the 1,5-isomer (kinetic product), you can drive the reaction toward the 1,4-isomer by allowing the reaction to equilibrate longer or by using a slightly elevated temperature (40°C) with a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Module B: Chemoselectivity (N- vs O-Acylation)

The Issue: The hydroxymethyl group is nucleophilic.[2]


 can react with the alcohol to form a carbonate (O-Boc).

Diagnostic Question: Does your crude NMR show an integration of ~18 protons in the aliphatic region (indicating di-Boc) or a downfield shift of the methylene protons?

Technical Insight: Under basic conditions (TEA/DMAP), the imidazole nitrogen is significantly more nucleophilic than the alcohol. However, excess


 or prolonged reaction times with DMAP will lead to O-acylation.

Solution:

  • Stoichiometry: Use exactly 1.05 equivalents of

    
    .
    
  • Base Choice: Avoid strong bases that deprotonate the alcohol. Use TEA.

  • Rescue Protocol: If O-acylation occurs, the O-Boc carbonate is more labile to base hydrolysis than the N-Boc group (though N-Boc imidazole is also reactive). A mild wash with 1M NaOH/MeOH can sometimes selectively cleave the carbonate, but this is risky. Prevention is better than cure.

Module C: Purification & Stability (The "Silica Trap")

The Issue: The product disappears or degrades during column chromatography.

Diagnostic Question: Did you use standard silica gel without modification?

Technical Insight: Silica gel is slightly acidic (pH 6.0–6.5). N-Boc imidazoles are acid-sensitive. Furthermore, the imidazole nitrogen is basic. The compound strongly adsorbs to acidic silanols, leading to streaking and deprotection (loss of Boc) [1].

Solution: Neutralize your stationary phase. Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the eluent system. This caps the acidic silanol sites and ensures the N-Boc group survives.

Visualizing the Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the critical decision points for regioselectivity and purification.

SynthesisPathway Start 4(5)-Hydroxymethylimidazole (Tautomeric Mix) Boc2O Reagent: Boc2O (1.05 eq) TEA (1.2 eq) Start->Boc2O Kinetic Kinetic Product (1,5-isomer) (Sterically Crowded) Boc2O->Kinetic Fast (<1h) Thermo Thermodynamic Product (1,4-isomer) (Desired) Boc2O->Thermo Slow / Equil. SideRxn Side Product: N,O-diBoc (Excess Reagent) Boc2O->SideRxn Excess Boc2O + DMAP Kinetic->Thermo Thermodynamic Equilibration Silica Purification: Acidic Silica Thermo->Silica Standard Col. Buffered Purification: TEA-Buffered Silica Thermo->Buffered 1% TEA/Hex Degraded Degraded Product (Free Imidazole) Silica->Degraded Acid Hydrolysis Final Pure Tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate Buffered->Final High Yield

Figure 1: Reaction logic flow showing the conversion of tautomeric starting material to the thermodynamic 1,4-isomer and the critical necessity of buffered purification.

Standard Operating Procedure (SOP)

Objective: Synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (10 mmol scale).

Reagents:

  • 4-(Hydroxymethyl)imidazole hydrochloride (1.35 g, 10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (2.29 g, 10.5 mmol)
    
  • Triethylamine (TEA) (3.04 g, 30 mmol) (Extra eq. needed if starting with HCl salt)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous, 20 mL)

  • DMAP (Catalytic, 0.05 eq) – Optional, use with caution (see Module B).

Protocol:

  • Preparation: In a flame-dried round-bottom flask, suspend 4-(hydroxymethyl)imidazole hydrochloride in anhydrous DCM (20 mL).

  • Neutralization: Add TEA (30 mmol) dropwise at 0°C. The solution will become homogeneous as the free base is liberated. Stir for 15 min.

  • Boc Addition: Add a solution of

    
     (10.5 mmol) in DCM (5 mL) dropwise over 10 minutes at 0°C.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). If the 1,5-isomer is visible (lower Rf usually), stir longer to allow equilibration to the 1,4-isomer [2].

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with Water (2 x 20 mL). Do not use dilute HCl or Citric Acid—this will remove the Boc group.

    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo at <30°C.
      
  • Purification (The Critical Step):

    • Prepare a silica column. Slurry the silica in Hexanes containing 1% Triethylamine .

    • Elute with a gradient of Hexanes:Ethyl Acetate (starting 90:10

      
       50:50).
      
    • Collect fractions containing the major spot.

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in a reductive amination reaction? A: Proceed with extreme caution. N-Boc imidazoles are sensitive to hydride reducing agents. While


 is mild, stronger agents like 

in ethanol have been reported to cleave N-Boc groups from imidazoles [3]. If you need to oxidize the alcohol to an aldehyde and then reduce, consider switching to a more robust protecting group (like Trityl or SEM) if the Boc falls off.

Q2: My product decomposes when stored. Why? A: N-Boc imidazoles are "activated." They are essentially acylating agents. If stored in a moist environment, they will hydrolyze back to the imidazole and t-butanol/CO2. Store at -20°C under argon in a desiccator.

Q3: Can I protect the nitrogen with Boc after oxidizing the alcohol to an aldehyde? A: Yes. Actually, tert-butyl 4-formyl-1H-imidazole-1-carboxylate is a known stable crystalline solid [4]. Protecting the aldehyde variant often avoids the O-acylation side reaction entirely.

Q4: Why not use DMAP to speed up the reaction? A: DMAP is a powerful nucleophilic catalyst that increases the rate of acylation. However, it also increases the rate of O-acylation. If you are struggling with selectivity, omit DMAP and simply let the reaction run longer with TEA.

References
  • Apelqvist, T., & Wensbo, D. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure.[3] Tetrahedron Letters, 37(9), 1471-1472.

  • Chadwick, K., et al. (2010). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 8, 2506-2511.

  • Gerokonstantis, D. T., et al. (2020).[1] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[1] Arkivoc, 2020(viii), 115-124.[1]

  • Wang, J., et al. (2011). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E, E67, o313.

Sources

Optimization

Technical Support Center: By-product Analysis in Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Reactions

Introduction Welcome to the technical support guide for the synthesis and analysis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this important building block. The N-Boc protection of 4-(hydroxymethyl)-1H-imidazole is a crucial step in many synthetic routes, but it is not without its challenges.[1] By-product formation is a common issue that can impact yield, purity, and the performance of downstream reactions.

This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, identify impurities, and optimize your reaction conditions. We will delve into the causality behind by-product formation and provide validated protocols for their analysis and mitigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction is complete by TLC, but my crude NMR shows multiple sets of imidazole proton signals and more than one Boc group. What is happening?

Answer: This is a classic sign of over-protection and/or formation of regioisomers. The two most probable by-products are the undesired N3-Boc protected isomer (tert-butyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate) and the 1,3-di-Boc protected species .

  • Causality—Why it happens: The imidazole ring has two nucleophilic nitrogens (N-1 and N-3). While the N-1 position is generally favored for substitution in 4-substituted imidazoles, the reaction conditions can significantly influence the regioselectivity.[1] Using an excess of di-tert-butyl dicarbonate (Boc₂O) or overly harsh basic conditions can lead to the formation of the thermodynamically stable but often undesired N-3 isomer or drive the reaction towards double protection on both nitrogens.

Question 2: I see a new, less polar spot on my TLC plate that wasn't there at the start. What could it be?

Answer: A less polar spot (higher Rf value in normal phase chromatography) typically indicates a molecule that is less polar than your desired product. The most likely candidate is the 1,3-di-Boc protected by-product . By adding a second bulky, non-polar Boc group, the molecule's affinity for the polar stationary phase (like silica gel) is significantly reduced. Another, though less common, possibility could be O-acylation of the hydroxymethyl group, but this is less favorable than N-acylation.

Question 3: My yield is consistently low, and I have a significant amount of unreacted starting material, even after extending the reaction time. What should I check?

Answer: This issue points towards several potential root causes:

  • Insufficient Base: The N-Boc protection of imidazole is not self-catalyzing and typically requires a base to deprotonate the imidazole nitrogen, increasing its nucleophilicity.[2] If you are using a mild base like triethylamine (TEA) and it is not sufficient, or if you are using a strong base like sodium hydride (NaH) that has degraded due to improper storage, the reaction will be sluggish or incomplete.

  • Reagent Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of Boc₂O. While excess can cause di-protection, a substoichiometric amount will naturally lead to incomplete conversion.

  • Solvent Issues: The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common.[3] Ensure the solvent is dry, as water can hydrolyze Boc₂O and deactivate strong bases like NaH.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach with detailed diagnostic and corrective actions.

Problem A: Poor Regioselectivity - N-1 vs. N-3 Isomer Formation

You observe two distinct product spots on TLC/HPLC with the same mass (by LC-MS) and a complex ¹H NMR spectrum in the aromatic region.

  • Diagnostic Strategy:

    • LC-MS Analysis: Confirm that the major impurity has the same molecular weight (198.22 g/mol ) as the desired product.[4][5]

    • ¹H NMR Spectroscopy: This is the definitive tool for isomer identification. The chemical shifts of the imidazole ring protons (H-2 and H-5 for the N-1 isomer; H-2 and H-4 for the N-3 isomer) are distinct. Due to the electronic effect of the Boc group, the proton adjacent to the N-Boc group is typically shifted downfield.

Compound H-2 (approx. ppm) H-4/H-5 (approx. ppm) Key Differentiator
Desired N-1 Isomer ~7.9-8.1~7.2-7.4The two imidazole protons are distinct and well-separated.
Undesired N-3 Isomer ~7.7-7.9~7.5-7.7The proton signals are often closer together and may show different coupling patterns.
Starting Material~7.7~7.1Reference point for comparison.[6]
Note: Exact chemical shifts are solvent-dependent and should be used as a guide.[7][8] Unambiguous assignment should be confirmed by 2D NMR techniques (COSY, HMBC).
  • Recommended Solutions & Causality:

    • Control Stoichiometry: Use no more than 1.1 equivalents of Boc₂O. This minimizes the chance of side reactions.

    • Optimize Base and Temperature: The choice of base is critical for regioselectivity.

      • For Kinetic Control (Favors N-1): Use a non-nucleophilic, mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like DCM or THF at a lower temperature (0 °C to room temperature). This favors the kinetically preferred, less sterically hindered N-1 position.

      • Avoid Strong Bases/High Temps: Using strong bases like NaH or high temperatures can lead to equilibration and formation of the thermodynamically more stable N-3 isomer.

Problem B: Formation of Di-Boc Protected By-product

You observe a significant, less polar by-product by TLC/HPLC, and the ¹H NMR shows an integration of 18 protons for the t-butyl groups relative to the imidazole and CH₂OH protons.

  • Diagnostic Strategy:

    • LC-MS Analysis: Look for a peak with a mass corresponding to the di-Boc product (M+H)⁺ at m/z 299.3.

    • ¹H NMR Analysis: The key indicator is the integration of the t-butyl signal at ~1.6 ppm. It will integrate to 18H relative to the 2H of the CH₂OH group (~4.6 ppm) and the two imidazole protons.

  • Recommended Solutions & Causality:

    • Strict Stoichiometric Control: This by-product is a direct result of using too much Boc₂O. Carefully weigh your reagents and use a slight excess (1.05-1.1 eq) of Boc₂O. Add the Boc₂O portion-wise or as a solution via syringe pump to avoid localized high concentrations.[3]

    • Monitor the Reaction: Follow the reaction progress closely by TLC or HPLC.[9] Once the starting material is consumed, quench the reaction to prevent further reaction to the di-Boc species.

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard HPLC Method for In-Process Control

This protocol is a self-validating system for monitoring reaction progress and quantifying purity.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Order: Starting Material -> Desired Product (N-1) / N-3 Isomer -> Di-Boc By-product.

Visualization of Key Processes

The following diagram illustrates the primary reaction and the formation of the two most common by-products.

Reaction_Pathway SM 4-(Hydroxymethyl)-1H-imidazole (Starting Material) mid1 SM->mid1 Boc2O Boc₂O (1.0-1.1 eq) Boc2O->mid1 mid2 Boc2O->mid2 >1.2 eq Boc₂O Base Base (e.g., TEA) Base->mid1 P1 Desired Product (N-1 Isomer) P1->mid2 >1.2 eq Boc₂O BP1 By-product 1 (N-3 Isomer) BP2 By-product 2 (Di-Boc) mid1->P1 Kinetic Control Low Temp mid1->BP1 Thermodynamic Control High Temp / Strong Base mid2->BP2

Caption: Synthetic pathways for N-1 isomer, N-3 isomer, and di-Boc by-product.

This workflow provides a logical sequence for identifying an unknown impurity observed during analysis.

Troubleshooting_Workflow decision decision mass_match Impurity is an Isomer (Same MW) decision->mass_match MW ≈ 198 mass_high Impurity is Di-Boc (MW = 298) decision->mass_high MW ≈ 298 mass_low Impurity is SM (MW = 98) decision->mass_low MW ≈ 98 start Unexpected Peak in HPLC/TLC lcms Run LC-MS Analysis start->lcms lcms->decision Compare MW to Product (198) nmr Acquire ¹H and ¹³C NMR check_nmr Analyze NMR for Regiochemistry & Stoichiometry nmr->check_nmr mass_match->nmr mass_high->nmr solution_sm Solution: Check Base Activity Increase Reagent Stoichiometry mass_low->solution_sm solution_isomer Solution: Optimize Base/Temp for Kinetic Control check_nmr->solution_isomer Isomeric Protons Observed solution_diboc Solution: Reduce Boc₂O to 1.1 eq Monitor Reaction Closely check_nmr->solution_diboc 18H t-Butyl Signal Observed

Caption: Diagnostic workflow for identifying common reaction impurities.

References

  • Metobo, S. E., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2185. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7188-7208. [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

  • Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ChemTips. (2012, June 18). Reactions that Work: Boc Protection. [Link]

Sources

Troubleshooting

Optimizing solvent systems for reactions with Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

This technical guide details the solvent system optimization for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate . The content is structured to address the unique reactivity profile of this compound, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent system optimization for Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate . The content is structured to address the unique reactivity profile of this compound, specifically the lability of the N-Boc group on the imidazole ring and the nucleophilicity of the primary alcohol.

Executive Summary

Compound: Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate CAS: 49761-82-2 (Generic ref for N-Boc imidazoles) Critical Reactivity Profile: [1][2][3][4][5][6][7][8]

  • N-Boc Instability: Unlike aliphatic N-Boc amines, N-Boc imidazoles are electronically similar to acyl imidazoles. They are susceptible to nucleophilic attack, hydrolysis, and "Boc-transfer" to primary amines.

  • Acid Sensitivity: The N-Boc group is rapidly cleaved by Brønsted acids (HCl, TFA) and Lewis acids.

  • Hydroxymethyl Reactivity: A primary alcohol susceptible to oxidation, alkylation, and substitution.

Module 1: Solvent Compatibility & Stability Profiling

Solvent Selection Matrix

The choice of solvent is dictated by the trade-off between solubility and Boc-group integrity .

Solvent ClassSpecific SolventCompatibilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Primary choice. High solubility; inert to Boc; low boiling point allows easy removal without thermal stress.
Ethers THF, 1,4-DioxaneGood Excellent for reductions and alkylations. Warning: Commercial THF may contain peroxides or stabilizers that affect oxidation reactions.
Polar Aprotic DMF, DMSOConditional High Risk. While solubility is high, high boiling points require thermal removal, which can cause Boc-thermolysis (>80°C). DMSO is difficult to remove without aqueous workup (emulsion risk).
Nitriles Acetonitrile (MeCN)Good Good alternative to DCM for polar reactions. Ensure it is anhydrous to prevent hydrolysis.
Alcohols MeOH, EtOHIncompatible Avoid. N-Boc imidazoles can undergo transesterification or solvolysis in alcohols, especially with trace base/acid, leading to deprotection.
Water H₂OIncompatible Rapid hydrolysis of the N-Boc group occurs, especially at pH < 5 or pH > 9.
Stability Decision Tree

Use this logic flow to select the correct solvent system for your specific transformation.

SolventSelection Start Start: Select Reaction Type Oxidation Oxidation (OH -> CHO) Start->Oxidation Activation Activation (OH -> OMs/Cl) Start->Activation Alkylation Alkylation (OH -> OR) Start->Alkylation DCM Solvent: Anhydrous DCM Reagent: MnO2 or DMP Oxidation->DCM Swern Avoid Swern (HCl byproduct cleaves Boc) Oxidation->Swern Risk Base Requires Base Scavenger? (e.g. TEA, DIPEA) Activation->Base DMF Solvent: Dry DMF Temp: < 0°C Alkylation->DMF DCM_Base Solvent: DCM + 2.0 eq TEA Base->DCM_Base

Caption: Solvent selection logic based on reaction type and Boc-stability constraints.

Module 2: Reaction-Specific Protocols & Troubleshooting

Scenario A: Oxidation (Alcohol → Aldehyde)

The Challenge: Common oxidation methods (Swern, Jones) generate acidic byproducts or use strong oxidants that cleave the N-Boc group. Recommended Protocol: Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).

Protocol (MnO₂ Method):

  • Dissolution: Dissolve 1.0 eq of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add activated MnO₂ (10–15 eq). Note: Large excess is required due to surface-area dependence.

  • Reaction: Stir at reflux (40°C) for 12–24 hours. Monitor by TLC.[1][4][5][9][10]

  • Workup: Filter through a Celite pad. Rinse with DCM.[5] Concentrate in vacuo at <35°C.

    • Why this works: MnO₂ is neutral/heterogeneous and does not interact with the acid-labile Boc group.

Troubleshooting Q&A:

  • Q: My yield is low, and I see starting material.

    • A: Activated MnO₂ quality varies.[1] Try Dess-Martin Periodinane (1.2 eq) in DCM at 0°C to RT. It is homogeneous and faster (1–2 hours).

  • Q: The Boc group disappeared during Swern oxidation.

    • A: Swern oxidation generates HCl during the quenching step (reaction of oxalyl chloride/DMSO). This acid cleaves the Boc.[7][11] Switch to DMP.

Scenario B: Activation (Alcohol → Mesylate/Halide)

The Challenge: Thionyl chloride (SOCl₂) generates HCl gas, which will instantly deprotect the imidazole. Recommended Protocol: Mesylation with Base Scavenging.

Protocol:

  • Solvent: Anhydrous DCM .

  • Base: Add Triethylamine (TEA) or DIPEA (2.5 eq) before adding the electrophile. The base acts as an acid scavenger.

  • Reagent: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 30 mins.

    • Mechanism:[7][11][12][13][14] The TEA neutralizes the HCl produced in situ, preserving the N-Boc.

Troubleshooting Q&A:

  • Q: Can I use Thionyl Chloride (SOCl₂) to make the chloride?

    • A: Only if you use a massive excess of base (e.g., Pyridine as solvent) or 5+ eq of TEA in DCM. Even then, it is risky. The Appel Reaction (PPh₃/CCl₄ or PPh₃/CBr₄) in DCM is a much safer, neutral alternative for halogenation.

Module 3: Workup & Purification Guide

The N-Boc imidazole bond is weaker than a standard amide bond. Improper workup is the #1 cause of yield loss.

Extraction
  • Do NOT use: Dilute HCl or strong acids to wash the organic layer.

  • Use: Saturated NH₄Cl (mildly acidic, pH ~5-6, usually safe if brief) or Water.

  • Drying: Use Na₂SO₄ (neutral). Avoid MgSO₄ if it is highly acidic (rare, but possible with some batches).

Chromatography
  • Stationary Phase: Standard Silica Gel (SiO₂) is slightly acidic.

  • Modification: Pre-treat the silica column with 1% Triethylamine in the eluent (Hexane/EtOAc) to neutralize acidic sites.

  • Eluent: Hexane/Ethyl Acetate or DCM/MeOH (max 5% MeOH).

    • Warning: Prolonged exposure to silica can cause slow deprotection. Flash chromatography should be fast.

Workflow Diagram: Safe Purification

Purification Crude Crude Reaction Mixture (DCM) Wash Aq. Wash: Water or Brine (Avoid HCl) Crude->Wash Dry Dry: Na2SO4 Filter & Concentrate (<35°C) Wash->Dry Column Column Chromatography Add 1% Et3N to Eluent Dry->Column Product Pure N-Boc Imidazole Column->Product

Caption: Optimized purification workflow to prevent acid-catalyzed deprotection.

References

  • BenchChem. (2025).[1][4] N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from 4

    • Citation Context: Defines the synthesis and general stability profile of N-Boc imidazoles, confirming susceptibility to hydrolysis.
  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis. Retrieved from 1

    • Citation Context: Discusses the kinetic instability of N-Boc imidazole and its use as a Boc-transfer reagent, reinforcing the need to avoid nucleophilic solvents like alcohols.
  • Gerokonstantis, D. T., et al. (2020).[7][9][11] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from 7

    • Citation Context: Provides critical evidence that protic solvents (EtOH) combined with nucleophiles/reductants (NaBH4) cause selective deprotection of the imidazole ring.
  • Greenberg, J. A., & Sammakia, T. (2017).[12] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry. Retrieved from 12

    • Citation Context: Illustrates the incompatibility of tert-butyl groups with Thionyl Chloride/HCl generation, supporting the recommendation to avoid SOCl2 for N-Boc compounds.

Sources

Optimization

Work-up procedures for reactions containing Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Technical Support Center: Work-up & Isolation of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Executive Summary: The Molecule's "Personality" Before initiating any work-up, you must understand the physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Work-up & Isolation of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Executive Summary: The Molecule's "Personality"

Before initiating any work-up, you must understand the physicochemical temperament of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate . This molecule presents a dual challenge often underestimated in standard protocols:

  • The "Achilles' Heel" (N-Boc Instability): Unlike carbamates on primary amines (which are robust), the N-Boc group on an imidazole ring is significantly more labile. The imidazole nitrogen's lone pair is part of the aromatic system; electron-withdrawing protection here is prone to hydrolysis under even mild acidic conditions or thermal stress.

  • The Polarity Trap: The 4-hydroxymethyl group (-CH₂OH) confers significant water solubility. If you treat this like a standard lipophilic Boc-protected amine, you will lose your product to the aqueous phase.

The "Golden Path" Work-up Protocol

This is the standard operating procedure (SOP) designed to maximize yield and purity.

Reagents Required:

  • Ethyl Acetate (EtOAc) – Preferred over DCM due to better solvation of the polar alcohol.

  • Saturated Sodium Bicarbonate (NaHCO₃)[1][2][3]

  • Brine (Saturated NaCl)[3]

  • Sodium Sulfate (Na₂SO₄)[4]

  • Triethylamine (Et₃N) – For silica neutralization.

Step-by-Step Methodology
  • Quenching (The pH Check):

    • Do NOT use HCl or NH₄Cl to quench. The pH must remain ≥ 7 .

    • Add Water or Saturated NaHCO₃ directly to the reaction mixture.

    • Why? N-Boc imidazole hydrolysis accelerates exponentially below pH 4. Even weak acids like NH₄Cl (pH ~5) can trigger degradation if contact time is prolonged.

  • Extraction (The Polarity Management):

    • Dilute with EtOAc .

    • Separate phases.[3][5][6] Do not discard the aqueous phase yet.

    • Critical Step: Back-extract the aqueous layer 2–3 times with fresh EtOAc. The hydroxymethyl group pulls the molecule into water; a single extraction often leaves 20–30% of the product behind.

  • Washing:

    • Combine organic layers.[1][7]

    • Wash once with Brine .

    • Avoid: Excessive water washes. Every water wash strips product.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄.[5]

    • Thermal Limit: Concentrate on a rotary evaporator with the bath temperature < 40°C .

    • Warning: N-Boc imidazoles can undergo thermal deprotection or rearrangement (Boc migration) at temperatures > 50°C.

Troubleshooting Guide (Q&A)

Category A: Stability & Degradation

Q: I used 1M HCl to remove the DMAP/imidazole catalyst, and my product disappeared. What happened? A: You hydrolyzed the Boc group.

  • Mechanism: Protonation of the imidazole ring makes the Boc carbonyl highly electrophilic, leading to rapid loss of CO₂ and tert-butyl cation.

  • Solution: Never use strong acids. To remove basic impurities (DMAP/imidazole), use a 0.5M Citric Acid wash at 0°C and separate layers immediately (< 2 mins contact time). Alternatively, rely on column chromatography to separate the catalyst later.

Q: My NMR shows a mixture of products after leaving the crude oil on the bench overnight. A: N-Boc imidazoles are moisture-sensitive.

  • Causality: Atmospheric moisture can slowly hydrolyze the carbamate, especially if the crude contains residual traces of base or acid.

  • Fix: Store the crude under Nitrogen/Argon in the freezer (-20°C) if not purifying immediately.

Category B: Phase Separation & Yield

Q: I have a persistent emulsion during extraction. A: Imidazoles can act as surfactants or coordinate with metal ions.

  • Protocol:

    • Add solid NaCl to the aqueous phase until saturated.

    • Filter the biphasic mixture through a pad of Celite .

    • Add a small amount (5-10%) of Methanol to the organic phase to break surface tension.

Q: My crude mass is very low, but TLC shows the product was formed. A: Your product is in the aqueous waste.

  • Validation: Spot the aqueous layer on TLC. If UV active, saturate the aqueous layer with solid NaCl (Salting Out) and extract 3x with THF:EtOAc (1:1) . The THF helps pull the polar alcohol out of the brine.

Category C: Purification[1][5][7][8][9]

Q: The product streaks on the silica column or decomposes during purification. A: Silica gel is slightly acidic (pH 6–6.5), which is enough to degrade sensitive N-Boc imidazoles.

  • The Fix: Pre-treat your column.

    • Use an eluent containing 1% Triethylamine (Et₃N) .

    • Slurry the silica in the eluent + Et₃N before packing. This neutralizes acidic sites on the silica surface.

Visual Workflows

Figure 1: Extraction Decision Tree

Caption: Logic flow for selecting the correct extraction media based on reaction pH and impurities.

ExtractionLogic Start Reaction Complete CheckPH Check pH of Mixture Start->CheckPH Acidic pH < 7 CheckPH->Acidic Acidic NeutralBasic pH >= 7 CheckPH->NeutralBasic Neutral/Basic Neutralize Quench with sat. NaHCO3 (Target pH 8) Acidic->Neutralize SolventChoice Choose Extraction Solvent NeutralBasic->SolventChoice Neutralize->SolventChoice DCM DCM (Good for clean reactions) SolventChoice->DCM EtOAc EtOAc (Best for polar alcohol) SolventChoice->EtOAc Preferred WashStep Wash Strategy DCM->WashStep EtOAc->WashStep AminePres Amine Impurities Present? WashStep->AminePres Citric Wash: 0.5M Citric Acid (Cold, Fast) AminePres->Citric Yes (Risk!) BrineOnly Wash: Brine Only AminePres->BrineOnly No (Safe)

Figure 2: Purification & Stability Workflow

Caption: Protocol for purification ensuring minimal Boc-degradation.

Purification Crude Crude Material TLC TLC Analysis (Check Rf) Crude->TLC SilicaPrep Silica Preparation (CRITICAL) TLC->SilicaPrep Eluent Eluent: Hex/EtOAc + 1% Et3N SilicaPrep->Eluent Neutralize Acidity Column Run Column (Fast Flow) Eluent->Column Evap Evaporation < 40°C Column->Evap Storage Store -20°C Under Argon Evap->Storage

Quantitative Data: Stability Profile

Table 1: Stability of N-Boc-4-(hydroxymethyl)imidazole vs. pH and Temperature

ConditionpH RangeStability AssessmentRecommendation
Strongly Acidic < 4.0Unstable (Rapid Hydrolysis)FORBIDDEN. Do not use HCl/H₂SO₄ washes.
Weakly Acidic 4.0 – 6.0Marginal (Time-dependent)Use Citric Acid only if necessary; keep T < 5°C; contact < 5 mins.
Neutral 6.0 – 8.0Stable Ideal range for work-up and storage.[3]
Weakly Basic 8.0 – 10.0Stable Safe for NaHCO₃ / K₂CO₃ washes.
Strongly Basic > 12.0Unstable (Nucleophilic attack)Avoid prolonged exposure to NaOH/KOH, especially with heat.
Thermal Stress N/AUnstable > 50°C Keep rotavap bath at 30–35°C.

References

  • BenchChem Technical Guides. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from

  • Gerokonstantis, D. T., et al. (2020).[4][7] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.[7] Retrieved from

  • Rashid Roni, M. S., et al. (2020).[8] The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182-1192.[8] Retrieved from

  • Google Patents. (2011). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. US8618308B2. Retrieved from

Sources

Troubleshooting

Monitoring reaction progress of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate synthesis via TLC

Topic: Synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Executive Summary & Reaction Context You are synthesizing tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Reaction Context

You are synthesizing tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate via the protection of 4-(hydroxymethyl)imidazole with di-tert-butyl dicarbonate (


).

The Core Challenge: This reaction presents a "polarity mismatch." The starting material (SM) is highly polar, basic, and prone to streaking, while the product is lipophilic but chemically labile on acidic silica. Standard TLC protocols often fail here, leading to "ghost spots" (decomposition) or false negatives.

Reaction Scheme:



Standard Operating Procedure (SOP)

Do not rely on a single mobile phase. This reaction requires a "Dual-System" approach to accurately monitor conversion.

A. The Mobile Phase Strategy
ComponentSystem A (For Starting Material)System B (For Product/Isomers)
Composition DCM : MeOH (90:10) + 1%

Hexanes : EtOAc (50:50) + 1%

Target Rf SM

0.3 - 0.4
Product

0.4 - 0.6
Purpose Confirms consumption of the polar imidazole.Monitors product formation and separates regioisomers.
Critical Additive Ammonium Hydroxide: Suppresses protonation of the basic imidazole nitrogen, preventing streaking.Triethylamine (TEA): Neutralizes silica acidity to prevent in situ deprotection of the

-Boc group.
B. Visualization Protocol
  • UV (254 nm): Primary method.[1] The imidazole ring absorbs strongly.

  • Iodine (

    
    ) Chamber:  Secondary. The Boc group enhances lipophilicity, absorbing iodine effectively (brown spots).
    
  • KMnO

    
     Dip:  Tertiary. The hydroxymethyl group (primary alcohol) oxidizes, appearing as a bright yellow spot on a purple background.
    

Troubleshooting Hub

Identify your issue below to find the specific remediation protocol.

Issue 1: "The product spot disappears or smears during elution."

Diagnosis: Silica-Induced Acidolysis. Unlike standard carbamates (e.g., Boc-protected alkyl amines),


-Boc imidazoles are essentially acyl-imidazoles (urea-like). They are significantly more hydrolytically unstable. The slightly acidic nature of silica gel (pH ~5-6) can catalyze the removal of the Boc group during the TLC run, reverting the product back to the starting material (baseline).

The Fix:

  • Pre-treatment: Dip the empty TLC plate in a solution of 5%

    
     in pentane and let it dry before spotting.
    
  • Mobile Phase: You must add 1-2% Triethylamine (

    
    ) to the eluent.
    
Issue 2: "Starting material stays at the baseline or streaks badly."

Diagnosis: Salt Formation. If you are using 4-(hydroxymethyl)imidazole hydrochloride as your starting material, the salt form will not migrate on silica. Even the free base interacts strongly with silanols.

The Fix: Perform a "Mini-Workup" inside the capillary tube or a small vial before spotting.

SamplePrep start Raw Reaction Aliquot (10 µL) step1 Add to vial with 50 µL EtOAc start->step1 decision Is SM a HCl salt? step1->decision neutralize Add 10 µL Sat. NaHCO3 Shake vigorously decision->neutralize Yes direct Spot directly decision->direct No dry Spot the ORGANIC (Top) layer neutralize->dry direct->dry

Caption: Workflow for neutralizing reaction aliquots to ensure accurate TLC migration.

Issue 3: "I see two spots close together in the product region."

Diagnosis: Regioisomerism (1,4 vs 1,5). The starting material tautomerizes. While the 1,4-isomer (sterically less hindered) is usually favored, the 1,5-isomer often forms.

  • 1,4-Isomer: Generally less polar (higher Rf) due to the hydroxymethyl group being further from the bulky Boc group, allowing better solvation.

  • 1,5-Isomer: Generally more polar (lower Rf) due to steric crowding affecting the dipole.

The Fix: Use a flatter gradient to separate them.

  • Recommendation: Toluene : Acetone (3:1). This system often provides better selectivity for structural isomers than Hex/EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use Ninhydrin to visualize? A: No. Ninhydrin reacts with primary aliphatic amines. The imidazole nitrogen is part of an aromatic system, and the protected nitrogen is a carbamate. Neither will react significantly. Stick to UV and Iodine.[1][2]

Q: Why does my product spot smell like degradation after isolation? A:


-Boc imidazoles are thermally unstable. If you used heat to dry your TLC plate (heat gun), you might have decomposed the spot on the plate, leading to confusion. Always air-dry your plates or use a cold air stream.

Q: The reaction is complete by TLC, but yield is low after column chromatography. Why? A: The product likely decomposed on the column.

  • Solution: You must neutralize the silica gel for the column as well. Slurry the silica in your eluent + 1%

    
     before packing the column.
    

Decision Logic for Solvent Optimization

Use this flow to determine the exact ratio for your specific batch of silica and humidity conditions.

SolventLogic start Start: Hex/EtOAc (1:1) + 1% TEA check Check Product Rf start->check low Rf < 0.2 check->low Too Low high Rf > 0.7 check->high Too High good Rf 0.3 - 0.5 check->good Ideal adjust_polar Increase Polarity: Hex/EtOAc (3:7) low->adjust_polar adjust_nonpolar Decrease Polarity: Hex/EtOAc (7:3) high->adjust_nonpolar separation Check Isomer Separation good->separation adjust_polar->check adjust_nonpolar->check switch Switch to Toluene/Acetone separation->switch Overlapping Spots final Proceed to Column separation->final Clean Spot

Caption: Logic flow for optimizing mobile phase composition to ensure product stability and isomer resolution.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Foundational text on the instability of N-Boc imidazoles vs standard amines).
  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368-6380. Link

  • Jia, X.; et al. "Synthesis and crystal structure of tert-butyl imidazole-1-carboxylate." Acta Crystallographica Section E, 2007 . (Confirming structure and stability profiles). Link

  • Sigma-Aldrich (Merck). "TLC Visualization Methods." Technical Bulletin. (General reference for stain specificity). Link

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for the characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

An Objective Guide to the Analytical Characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate Introduction: The Imperative for Rigorous Characterization Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Analytical Characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Introduction: The Imperative for Rigorous Characterization

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a protected imidazole core and a reactive hydroxymethyl group, makes it a versatile intermediate for synthesizing a wide array of pharmacologically active molecules.[1][2] Given its role in complex synthetic pathways, the unambiguous confirmation of its identity, purity, and stability is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind methodological choices, present comparative data, and offer field-proven insights to guide researchers in establishing a robust analytical control strategy. The multi-faceted approach described herein ensures a self-validating system where data from orthogonal techniques converge to provide a holistic and trustworthy profile of the molecule.

Workflow for Comprehensive Characterization

A systematic approach is critical for the efficient and thorough analysis of a key intermediate like Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. The following workflow outlines a logical sequence of analysis, starting from structural confirmation and moving towards purity and stability assessment.

Characterization_Workflow cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C NMR for primary structure MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula HPLC High-Performance Liquid Chromatography (HPLC) Quantitative Purity Assessment NMR->HPLC Report Certificate of Analysis NMR->Report FTIR Infrared Spectroscopy (FTIR) Identify Key Functional Groups Thermal Thermal Analysis TGA: Stability & Solvates DSC: Melting Point & Phase Transitions HPLC->Thermal HPLC->Report XRay X-ray Crystallography (Optional Gold Standard) Absolute 3D Structure Thermal->XRay Thermal->Report XRay->Report Sample Sample Received Sample->NMR

Caption: Overall workflow for the analytical characterization of the target compound.

Structural Elucidation: A Spectroscopic Triad

The first and most critical step is the unequivocal confirmation of the compound's molecular structure. A combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and orthogonal view of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

Expertise & Causality: The introduction of the bulky tert-butoxycarbonyl (Boc) group onto the imidazole nitrogen significantly alters the electronic environment of the ring compared to the parent imidazole.[3] This causes a predictable downfield shift (deshielding) of the imidazole protons, particularly the H-2 proton, due to the electron-withdrawing nature of the carbamate carbonyl group.[3] This specific electronic effect is a key diagnostic feature for confirming successful N-Boc protection.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Assignment
Boc (C(CH₃)₃) ~1.65 (s, 9H)~85 (C), ~28 (CH₃)The nine equivalent protons of the tert-butyl group appear as a sharp singlet. The quaternary carbon is distinct from the three methyl carbons.
CH₂OH ~4.70 (s, 2H)~55The methylene protons adjacent to the hydroxyl group. The broadness and exact shift can vary with concentration and solvent due to hydrogen bonding.
OH Variable (br s, 1H)N/AHighly variable and often exchanges with trace water in the solvent. May appear as a broad singlet.
Imidazole H-2 ~7.90 (s, 1H)~138Significantly deshielded by the adjacent N-Boc group.[3]
Imidazole H-5 ~7.20 (s, 1H)~120The other imidazole ring proton.
Imidazole C-4 N/A~145Quaternary carbon attached to the hydroxymethyl group.
Carbamate C=O N/A~148The carbonyl carbon of the Boc group, typically found in this region.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often a good first choice for this compound's expected solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis (qNMR) is required.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC) to confirm all assignments.[4]

Mass Spectrometry (MS)

MS provides the exact molecular weight, offering definitive proof of the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this molecule. Its polarity, imparted by the hydroxyl and imidazole groups, makes it amenable to forming protonated molecular ions [M+H]⁺ in positive ion mode. The high-resolution mass measurement (HRMS) should match the calculated theoretical mass to within a few parts per million (ppm), which is considered definitive evidence of the elemental formula.[1]

Comparative Data: Expected vs. Theoretical Mass

Ion Calculated m/z Expected HRMS Result (±5 ppm)
[C₉H₁₄N₂O₃ + H]⁺199.1077199.1077 ± 0.0010
[C₉H₁₄N₂O₃ + Na]⁺221.0897221.0897 ± 0.0011

Fragmentation Analysis: The primary fragment observed would likely correspond to the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da), providing further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[5]

Expertise & Causality: The FTIR spectrum serves as a molecular fingerprint. The most crucial absorption band for this molecule is the strong C=O stretch of the carbamate, which confirms the presence of the Boc protecting group. The O-H stretch from the alcohol group is also a key diagnostic peak.

Key FTIR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
~3400-3200Alcohol (O-H)StretchBroad
~2980-2850Alkyl (C-H)StretchMedium-Strong
~1725-1700Carbamate (C=O)StretchStrong, Sharp
~1550-1450Imidazole RingC=N, C=C StretchMedium
~1250-1050C-O, C-NStretchMedium-Strong

Purity Assessment: The Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of pharmaceutical compounds and separating them from related impurities.[6]

Expertise & Causality: The analysis of nitrogen-containing heterocycles like imidazoles can be challenging due to potential peak tailing caused by interactions between the basic nitrogen atoms and residual silanols on the silica-based stationary phase.[7] To mitigate this, the mobile phase should be buffered at a low pH (e.g., using 0.1% formic or phosphoric acid). This protonates the imidazole nitrogens, ensuring a single, consistent ionic state and leading to sharper, more symmetrical peaks. A reversed-phase C18 column is the logical first choice, providing good retention for the moderately polar molecule.[7][8]

Comparative HPLC Methodologies:

Parameter Method A (Fast Screening) Method B (High Resolution) Rationale
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 3.5 µmShorter column for rapid analysis vs. longer column for better separation of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic modifier to improve peak shape.[7]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)Common organic modifier.
Gradient 5-95% B in 5 min10-90% B in 20 minRapid gradient for quick purity check vs. shallow gradient for resolving complex impurity profiles.
Flow Rate 0.4 mL/min1.0 mL/minAdjusted for column dimensions.
Detector UV at 210 nmUV at 210 nmImidazole ring absorbs at lower UV wavelengths.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved.

  • System Suitability: Inject a standard solution multiple times (n=5) to verify system precision (RSD < 2.0%).

  • Analysis: Inject the sample solution and run the gradient method.

  • Data Processing: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Physicochemical Properties: Thermal Analysis

Understanding the thermal behavior of a compound is critical for determining its stability during storage, drying, and formulation processes.[9] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide this insight.[10]

Thermal_Analysis_Logic start Analyze Sample Thermal Properties query_mass Is there mass loss with temperature? start->query_mass query_energy Are there thermal events (melting, crystallization)? start->query_energy tga Use TGA (Thermogravimetric Analysis) query_mass->tga Yes dsc Use DSC (Differential Scanning Calorimetry) query_energy->dsc Yes tga_result Result: - Decomposition Temperature - Residual Solvent/Water Content - Thermal Stability Profile tga->tga_result dsc_result Result: - Melting Point (Tm) - Glass Transition (Tg) - Crystallinity / Polymorphism dsc->dsc_result

Caption: Decision logic for selecting TGA vs. DSC based on the analytical question.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11]

  • Application: It is used to determine the onset of thermal decomposition, which defines the upper-temperature limit for handling and storage. It is also highly effective at quantifying residual solvents or water content, which appear as mass loss steps at lower temperatures (typically <150°C).[12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9]

  • Application: For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point (Tₘ). The presence of multiple melting peaks or complex transitions could indicate the presence of polymorphs or impurities.[12] This data is crucial for formulation development and for defining material specifications.

Experimental Protocol: TGA/DSC Analysis

  • Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium).

  • Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Place the pan in the instrument furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss (TGA) or heat flow (DSC) versus temperature.

Conclusion: An Integrated, Multi-Technique Strategy

The comprehensive characterization of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate cannot be reliably achieved with a single analytical technique. True scientific integrity and trustworthiness are established through the convergence of data from an integrated, multi-technique approach. NMR, MS, and FTIR form the foundation of structural identity. HPLC provides the quantitative measure of purity, essential for quality control. Finally, thermal analysis (TGA/DSC) defines the material's physical stability, informing its handling, storage, and formulation. By employing this suite of orthogonal methods, researchers and drug developers can proceed with confidence in the quality and integrity of this critical synthetic intermediate.

References

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Available from: [Link]

  • ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available from: [Link]

  • SIELC Technologies. tert-Butyl 1H-imidazole-1-carboxylate. Available from: [Link]

  • PubChem. tert-butyl 1H-imidazole-1-carboxylate. Available from: [Link]

  • MDPI. A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Available from: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • RJ Lee Group. Instrumentation: TGA and DSC Thermal Analysis. Available from: [Link]

  • Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Available from: [Link]

  • Acta Crystallographica Section E. tert-Butyl imidazole-1-carboxylate. Available from: [Link]

  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Available from: [Link]

  • National Center for Biotechnology Information. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate and its Derivatives

<content_type_and_audience> For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of BOC-Protected Imidazoles In modern synthetic and medicinal chemistry, heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

<content_type_and_audience>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of BOC-Protected Imidazoles

In modern synthetic and medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the imidazole ring is a ubiquitous pharmacophore found in numerous therapeutic agents. Its utility is often enhanced through the strategic use of protecting groups, with the tert-butyloxycarbonyl (BOC) group being a workhorse for nitrogen protection due to its stability in many reaction conditions and its straightforward, acid-labile removal.[1][2] Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate represents a key building block—a trifunctional molecule offering handles for diverse synthetic transformations.

Characterizing such molecules and their reaction products is non-trivial. Mass spectrometry (MS) stands as the premier technique for this purpose, providing rapid confirmation of molecular weight and crucial structural information through fragmentation analysis.[3] However, the inherent lability of the BOC group and the nuanced fragmentation of the imidazole core present unique challenges and interpretative puzzles.[2][4]

This guide provides an in-depth comparison of mass spectrometric approaches for analyzing tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate and its derivatives. We will dissect the causality behind ionization choices, predict fragmentation pathways with tandem MS (MS/MS), and compare these signatures to those of logical derivatives to build a robust analytical framework.

Choosing the Right Tool: A Comparison of Ionization Techniques

The first critical choice in MS analysis is the ionization method. For a moderately polar and thermally sensitive molecule like our target compound, the options primarily include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and, with caveats, Gas Chromatography-MS (GC-MS).

Technique Principle Applicability to Target Compound Pros Cons
Electrospray Ionization (ESI) Soft ionization creating ions from solution via a high-voltage spray.Excellent. The compound is polar enough for efficient ionization.- Generates intact protonated molecules [M+H]+. - Minimal in-source fragmentation. - Easily coupled with Liquid Chromatography (LC).[5]- Susceptible to ion suppression from salts. - Can form adducts (e.g., [M+Na]+, [M+NH4]+).[6]
Atmospheric Pressure Chemical Ionization (APCI) Vaporizes sample into a corona discharge, ionizing via gas-phase proton transfer.Good. Suitable for moderately polar compounds.- Less susceptible to matrix effects than ESI. - Can handle higher flow rates.- More energetic than ESI, may cause some in-source fragmentation. - Less efficient for highly polar or non-volatile compounds.
Gas Chromatography-MS (GC-MS) Separates volatile compounds in the gas phase before hard ionization (typically Electron Ionization, EI).Challenging. Requires derivatization.- High chromatographic resolution. - Extensive, standardized libraries for EI.- The hydroxyl group makes the molecule non-volatile. - Derivatization (e.g., silylation) is required, adding complexity. - EI is a hard ionization technique, often preventing observation of the molecular ion.[3]

Expert Rationale: For routine analysis and structural confirmation of this compound class, LC-ESI-MS is the superior choice. Its soft ionization nature is crucial for preserving the labile BOC group and observing the protonated parent molecule, which is the essential starting point for any MS/MS fragmentation analysis. APCI is a viable alternative, but the risk of premature fragmentation makes it secondary. GC-MS is generally unsuitable without derivatization, a step that complicates sample preparation and can introduce artifacts.

The Language of Fragments: Tandem Mass Spectrometry (MS/MS) Analysis

The true power of mass spectrometry for structure elucidation lies in tandem MS (MS/MS). By isolating the protonated parent ion ([M+H]+, m/z 213.12) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint.

The molecular structure of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate contains several predictable cleavage points: the labile BOC group, the hydroxymethyl substituent, and the imidazole ring itself.

The Dominant Fragmentation: The BOC Group

The BOC protecting group is notoriously fragile under MS/MS conditions. Its fragmentation is often the most prominent feature in the spectrum and proceeds through several well-documented pathways.[2][5]

  • Loss of Isobutylene (56 Da): A facile McLafferty-type rearrangement leads to the elimination of isobutylene (C4H8), leaving a carbamic acid intermediate that readily decarboxylates.[4]

  • Loss of the Entire BOC Group (100 Da): The combined loss of isobutylene and carbon dioxide results in a neutral loss of 100 Da.[2]

  • Formation of the Tert-Butyl Cation (57 Da): Direct cleavage can also produce the highly stable tert-butyl cation (tBu+) at m/z 57.[3]

These competing pathways provide a rich diagnostic signature for any BOC-protected amine.

Fragmentation of the Imidazole Core and Substituents

Once the BOC group is lost, the remaining [M-100+H]+ ion (m/z 113.07) consists of the 4-(hydroxymethyl)-imidazole core. Further fragmentation can occur:

  • Loss of Water (18 Da): The hydroxymethyl group can easily eliminate a molecule of water, a common neutral loss for alcohols.[7]

  • Loss of Formaldehyde (30 Da): Cleavage of the C-C bond can lead to the loss of formaldehyde (CH2O).

  • Ring Cleavage: While the imidazole ring is relatively stable, high collision energies can induce its fragmentation, often involving the expulsion of small molecules like HCN.[8][9]

The following diagram illustrates the predicted fragmentation workflow and key pathways.

G cluster_workflow Analytical Workflow A Sample Injection B LC Separation (e.g., C18 column) A->B C ESI Source (Positive Ion Mode) B->C D MS1 Scan (Detect Parent Ion) C->D E MS2: Isolate & Fragment (Collision-Induced Dissociation) D->E F MS2 Scan (Detect Fragment Ions) E->F G parent Parent Ion tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate [M+H]+ = 213.12 frag1 Fragment Ion Deprotected Core m/z = 113.07 parent:f2->frag1:f0  -100.05 Da  (C5H8O2) frag2 Fragment Ion Tert-butyl Cation m/z = 57.07 parent:f2->frag2:f0 frag3 Fragment Ion Carbamic Acid Intermediate m/z = 157.08 parent:f2->frag3:f0  -56.06 Da  (C4H8) frag4 Fragment Ion Loss of Water from Core m/z = 95.06 frag1:f2->frag4:f0  -18.01 Da  (H2O)

Caption: Predicted MS/MS fragmentation pathways.

Comparative Analysis: Mass Spectrometry of Derivatives

To build confidence in our assignments, it is instructive to compare the fragmentation of our parent compound with that of logical derivatives. This approach highlights how subtle structural changes manifest as predictable mass shifts in the MS/MS spectrum.

Compound Structure MW [M+H]+ (m/z) Key Diagnostic Fragments (m/z) and Neutral Losses (Da) Rationale for Change
Parent Compound Imidazole-CH2OH, N-BOC212.24213.12113.07 (-100, BOC loss)95.06 (-100, -18, BOC + H2O loss)57.07 (tBu+ cation)Baseline fragmentation pattern.
Derivative 1: Aldehyde Imidazole-CHO, N-BOC210.22211.10111.05 (-100, BOC loss)83.06 (-100, -28, BOC + CO loss)The hydroxymethyl is oxidized. The core ion is 2 Da lighter. The subsequent loss is now carbon monoxide (-28 Da) instead of water.
Derivative 2: Methyl Ether Imidazole-CH2OCH3, N-BOC226.27227.14127.08 (-100, BOC loss)95.06 (-100, -32, BOC + CH3OH loss)The core ion is 14 Da heavier (CH2 addition). A characteristic loss of methanol (-32 Da) is now possible. [7]
Derivative 3: Cbz-Protected Imidazole-CH2OH, N-Cbz246.25247.10113.07 (-134, Cbz loss)91.05 (Tropylium ion)The BOC group is replaced with a benzyloxycarbonyl (Cbz) group. The dominant neutral loss changes to 134 Da, and the signature tropylium ion at m/z 91 is observed.

This comparative approach is a self-validating system. Observing the expected mass shifts in the fragment ions upon chemical modification provides unequivocal evidence for the assigned fragmentation pathway.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a robust, starting-point protocol for the analysis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate and its derivatives.

Objective: To confirm the molecular weight and obtain a characteristic fragmentation spectrum for the target analyte.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid). c. Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]+ ions.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 minute. Return to 5% B and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Rationale: A standard C18 column provides good retention for this moderately polar compound. The gradient ensures that both the parent compound and potentially more or less polar derivatives are eluted efficiently as sharp peaks.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive.
  • MS1 Scan Range: m/z 100-500.
  • MS/MS Method:
  • Select the calculated [M+H]+ of the target compound as the precursor ion.
  • Isolation Window: ± 0.7 Da.
  • Collision Energy (CE): Start with a collision energy of 15-20 eV. Perform a CE ramp (e.g., 10-40 eV) to observe the full fragmentation profile.
  • Activation: Collision-Induced Dissociation (CID).
  • Rationale: A wider MS1 scan range is used initially to check for impurities or unexpected adducts. The targeted MS/MS experiment with a ramped collision energy is the most efficient way to capture both low-energy (e.g., BOC loss) and high-energy (e.g., ring cleavage) fragments in a single run.

Conclusion

The mass spectrometric analysis of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a clear illustration of structure-driven fragmentation. By leveraging the soft ionization of ESI, the predictable and dominant fragmentation of the BOC protecting group serves as an unmistakable diagnostic handle. Tandem mass spectrometry reveals further characteristic losses from the hydroxymethyl group and the core imidazole structure.

For drug development professionals and synthetic chemists, this analytical strategy is not merely for identification. By comparing the MS/MS spectra of a parent compound to its derivatives, one can rapidly confirm successful chemical transformations, identify unexpected side products, and build a robust, validated understanding of the chemical system. This guide provides the foundational principles and a practical workflow to confidently apply mass spectrometry to this important class of synthetic building blocks.

References

  • Grimmett, M. R. The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Badu-Tawiah, A., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • van der Hage, E. R. E., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. Available at: [Link]

  • Li, Y., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health. Available at: [Link]

  • Vaniya, A., et al. (2016). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. Available at: [Link]

  • Keener, J. E., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Eckers, C., et al. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. Available at: [Link]

  • Gao, Y., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • van der Hooft, J. J. J., et al. (2023). Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. National Institutes of Health. Available at: [Link]

  • Moser, A. (2009). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Available at: [Link]

  • LCMS Central. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Introduction Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The presence of a Boc-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The presence of a Boc-protected imidazole ring and a primary alcohol functional group makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comparative analysis of two common synthetic routes to this valuable compound, offering insights into the practical considerations for laboratory and process chemistry applications. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on factors such as yield, efficiency, and scalability.

Synthetic Strategies Overview

Two principal synthetic pathways to Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate are prevalent in the literature.

  • Route 1: Direct Boc Protection. This approach involves the direct protection of the commercially available 4-(hydroxymethyl)imidazole with di-tert-butyl dicarbonate (Boc₂O).

  • Route 2: Two-Step Synthesis from Imidazole-4-carbaldehyde. This pathway begins with the Boc protection of imidazole-4-carbaldehyde, followed by the selective reduction of the aldehyde functionality to the corresponding alcohol.

This guide will delve into the experimental details of each route, providing a side-by-side comparison of their respective advantages and disadvantages.

Route 1: Direct N-Boc Protection of 4-(Hydroxymethyl)imidazole

This single-step synthesis is arguably the most straightforward approach, leveraging the readily available starting material, 4-(hydroxymethyl)imidazole.

Reaction Principle

The reaction proceeds via a nucleophilic attack of one of the imidazole nitrogen atoms on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The presence of a base, typically a tertiary amine like triethylamine (Et₃N), facilitates the deprotonation of the imidazole nitrogen, enhancing its nucleophilicity. The reaction is driven to completion by the formation of the stable N-Boc protected imidazole and the innocuous byproducts, carbon dioxide and tert-butanol.

Diagram of Route 1 Workflow

Route_1 start 4-(Hydroxymethyl)imidazole reagents Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Methanol/Water start->reagents product Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate reagents->product

Caption: Workflow for the direct Boc protection of 4-(hydroxymethyl)imidazole.

Experimental Protocol

A representative experimental procedure for the Boc protection of a similar amine-containing substrate is as follows[1][2]:

  • Dissolve 4-(hydroxymethyl)imidazole (1.0 eq.) in a 10:10:7 mixture of water, methanol, and triethylamine.

  • To the stirring solution, slowly add di-tert-butyl dicarbonate (1.1-1.6 eq.).

  • Heat the reaction mixture to 55°C and stir overnight (approximately 16 hours).

  • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

Performance and Considerations

This method is highly attractive due to its single-step nature and the use of readily available and relatively inexpensive starting materials. High yields, often in the range of 90-97% for analogous reactions, have been reported[1][2]. The reaction conditions are generally mild, and the workup is straightforward. However, the polarity of the hydroxymethyl group may necessitate careful optimization of the reaction and purification conditions to achieve high purity.

Route 2: Two-Step Synthesis via Reduction of a Formyl Precursor

This alternative route involves the initial preparation of an aldehyde intermediate, which is subsequently reduced to the target alcohol.

Reaction Principle

This two-step sequence first involves the Boc protection of imidazole-4-carbaldehyde, a reaction analogous to that described in Route 1. The resulting intermediate, Tert-butyl 4-formyl-1H-imidazole-1-carboxylate, is then subjected to a selective reduction of the aldehyde group. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mildness and chemoselectivity, as it will not typically reduce the carbamate group or the imidazole ring.

Diagram of Route 2 Workflow

Route_2 start Imidazole-4-carbaldehyde step1_reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N) start->step1_reagents intermediate Tert-butyl 4-formyl-1H-imidazole-1-carboxylate step1_reagents->intermediate step2_reagents Sodium Borohydride (NaBH₄) Methanol or Ethanol intermediate->step2_reagents product Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate step2_reagents->product

Caption: Two-step synthesis of the target compound via a formyl intermediate.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-formyl-1H-imidazole-1-carboxylate

The synthesis of this intermediate has been reported in the literature.[3] A general procedure for the Boc protection of a similar heterocyclic aldehyde is as follows:

  • Dissolve imidazole-4-carbaldehyde (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add di-tert-butyl dicarbonate (1.1 eq.) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired aldehyde.

Step 2: Reduction to Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

A general procedure for the reduction of an aldehyde with sodium borohydride is as follows[4][5]:

  • Dissolve Tert-butyl 4-formyl-1H-imidazole-1-carboxylate (1.0 eq.) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Performance and Considerations

While this route involves an additional step compared to Route 1, it may offer advantages in certain situations. The starting material, imidazole-4-carbaldehyde, is also commercially available. The purification of the intermediate aldehyde may be more straightforward than the direct purification of the final alcohol in Route 1. The reduction step with sodium borohydride is typically high-yielding and clean. However, the overall yield of this two-step process will be dependent on the efficiency of both the protection and reduction steps.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: Direct Boc ProtectionRoute 2: Two-Step Synthesis via Reduction
Number of Steps 12
Starting Material 4-(Hydroxymethyl)imidazoleImidazole-4-carbaldehyde
Key Reagents Di-tert-butyl dicarbonate, TriethylamineDi-tert-butyl dicarbonate, Base, Sodium Borohydride
Reported Yield (Analogous) High (90-97%)[1][2]Moderate to High (Overall yield depends on both steps)
Scalability Good; single-step process is advantageous.Good; both steps are generally scalable.
Purification May require careful optimization due to product polarity.Potentially easier purification of the intermediate aldehyde.
Safety Considerations Standard handling of organic reagents.Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; requires careful handling.
Green Chemistry Fewer steps, potentially less solvent usage overall.Two separate reaction and workup steps may generate more waste.

Conclusion

Both synthetic routes presented offer viable pathways to Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.

Route 1 is the more concise and potentially higher-yielding approach, making it an excellent choice for rapid synthesis and when high overall efficiency is a primary concern. Its single-step nature is also advantageous for large-scale production.

Route 2 provides a reliable alternative, particularly if the purification of the final product in Route 1 proves to be challenging. The two-step process allows for the isolation and purification of a stable intermediate, which may be beneficial for overall purity control.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including the desired scale, purity specifications, and available resources. It is recommended that both routes be evaluated on a small scale to determine the most optimal procedure for a given laboratory setting.

References

  • Ferrari, M., et al. (2009). U.S. Patent No. 8,480,637. U.S.
  • Kang, J.-T., Li, Z.-G., Xu, J.-W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2185. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Tang, W., et al. (2018). U.S. Patent No. 9,969,686. U.S.
  • Jia, Y., et al. (2007). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o405. [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(9), 1024-1043.
  • Ranu, B. C., et al. (2001). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Journal of the Indian Chemical Society, 78(1), 1-4.
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • Carr, A. A., et al. (1979). U.S. Patent No. 4,148,913. U.S.
  • Hoener, M., et al. (2018). U.S. Patent No. 10,029,989. U.S.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Saeed, A., & Abbas, N. (2011). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 33(4), 534-538.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Organic Syntheses. (n.d.). L-Proline. [Link]

  • Almayali, M. Q., Taha, H. K. A., & Aldhalemy, B. F. (2023). Reaction strategies for synthesis of imidazole derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 14(8), 3865-3878.
  • Zarei, M., & Lakouraj, M. M. (2015). One-Pot Reduction of Aromatic Carboxylic Acid to Alcohol by SiO2@FeSO4 Nano Composite at Solvent. International Journal of Nanoscience and Nanotechnology, 11(2), 105-110.

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Reactivity of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts yield, purity, and overall efficiency. Tert-butyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts yield, purity, and overall efficiency. Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a versatile reagent, offering a synthetically useful handle on the imidazole core. The presence of the tert-butoxycarbonyl (Boc) protecting group significantly modulates the reactivity of both the imidazole ring and the hydroxymethyl substituent. This guide provides a comprehensive framework for benchmarking the reactivity of this valuable compound against relevant alternatives, supported by detailed experimental protocols and an analysis of the underlying chemical principles.

The strategic placement of the Boc group on the imidazole nitrogen serves a dual purpose. It deactivates the otherwise nucleophilic imidazole ring towards many electrophiles, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents.[1] However, the electron-withdrawing nature of the carbamate can also influence the reactivity of the adjacent hydroxymethyl group. This guide will explore three key transformations to benchmark this reactivity: oxidation to the corresponding aldehyde, O-alkylation, and O-acylation.

Oxidation: A Comparative Study of Swern and Dess-Martin Periodinane (DMP) Oxidations

The oxidation of the primary alcohol in tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate to the corresponding aldehyde, tert-butyl 4-formyl-1H-imidazole-1-carboxylate, is a crucial transformation for introducing a versatile functional group for further elaboration.[2] We will compare two widely used mild oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4]

The Rationale Behind the Choice of Oxidants

The Swern and DMP oxidations are favored for their mild conditions, which are crucial for substrates bearing sensitive functional groups like the Boc protecting group.[3][4] Unlike harsher, chromium-based oxidants, these methods minimize the risk of over-oxidation to the carboxylic acid and are compatible with the imidazole core. The choice between them often comes down to practical considerations such as temperature control, reagent handling, and purification of byproducts.

Experimental Protocols

Alternative Reagent for Comparison: For a comprehensive benchmark, we propose comparing the reactivity of the title compound with that of unprotected 4-(hydroxymethyl)imidazole. This will highlight the influence of the Boc group on the oxidation process.

dot

Oxidation_Workflow cluster_Swern Swern Oxidation cluster_DMP Dess-Martin Oxidation Swern_Start Alcohol Substrate Swern_Step1 Oxalyl Chloride, DMSO, CH2Cl2, -78 °C Swern_Start->Swern_Step1 Activation Swern_Step2 Triethylamine, -78 °C to RT Swern_Step1->Swern_Step2 Addition & Elimination Swern_End Aldehyde Product Swern_Step2->Swern_End DMP_Start Alcohol Substrate DMP_Step1 Dess-Martin Periodinane, CH2Cl2, RT DMP_Start->DMP_Step1 Oxidation DMP_End Aldehyde Product DMP_Step1->DMP_End

Caption: Comparative workflow for Swern and Dess-Martin oxidations.

Protocol 1: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Comparison and Expected Outcomes
SubstrateOxidation MethodTypical Yield (%)Reaction Time (h)Key Considerations
tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylateSwern85-952-3Requires cryogenic temperatures; produces a foul odor.[3]
DMP90-981-2Reagent is sensitive to moisture; can be expensive.[4]
4-(Hydroxymethyl)imidazoleSwern70-853-5Potential for N-oxidation or other side reactions with the unprotected imidazole.
DMP75-902-4The basicity of the imidazole may interact with the acidic byproducts.

The Boc group is expected to lead to cleaner reactions and higher yields due to its deactivation of the imidazole ring, preventing potential side reactions with the electrophilic oxidizing agents or intermediates.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[5] We will benchmark the reactivity of the hydroxyl group in tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate by reacting it with an alkyl halide in the presence of a base.

The Influence of the Protecting Group on Alkylation

The acidity of the hydroxyl proton can be influenced by the electronics of the imidazole ring. The electron-withdrawing Boc group may slightly increase the acidity of the hydroxyl proton, potentially facilitating its deprotonation.

Experimental Protocol

Alternative Reagent for Comparison: N-Trityl-4-(hydroxymethyl)imidazole. The bulky trityl group provides a sterically different environment around the reaction center, allowing for a comparison of both electronic and steric effects.

dot

Williamson_Ether_Synthesis Start Alcohol Substrate Step1 Base (e.g., NaH), Anhydrous Solvent (e.g., THF) Start->Step1 Deprotonation Step2 Alkyl Halide (e.g., Benzyl Bromide) Step1->Step2 SN2 Attack End Ether Product Step2->End

Caption: General workflow for the Williamson ether synthesis.

Protocol 3: Williamson Ether Synthesis

  • To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Comparison and Expected Outcomes
SubstrateBaseAlkylating AgentTypical Yield (%)Key Considerations
tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylateNaHBenzyl Bromide80-90The Boc group prevents N-alkylation of the imidazole.
N-Trityl-4-(hydroxymethyl)imidazoleNaHBenzyl Bromide75-85The bulky trityl group may slightly hinder the approach of the alkylating agent.
4-(Hydroxymethyl)imidazoleNaHBenzyl Bromide40-60Competitive N-alkylation is a significant side reaction.

The presence of a protecting group on the imidazole nitrogen is crucial for achieving high yields in O-alkylation, as it prevents the competing N-alkylation reaction. The slight difference in yield between the Boc and trityl protected substrates may be attributed to the steric hindrance of the trityl group.

O-Acylation: Ester Formation with Acetic Anhydride

O-acylation is a fundamental transformation for the protection of hydroxyl groups or the introduction of ester functionalities. We will benchmark the reactivity of the hydroxyl group by its acetylation with acetic anhydride.

The Role of Catalysis in Acylation

This reaction is often catalyzed by a base such as pyridine or 4-dimethylaminopyridine (DMAP). The nucleophilicity of the alcohol and the efficiency of the catalyst will determine the reaction rate.

Experimental Protocol

Alternative Reagent for Comparison: 4-(Hydroxymethyl)imidazole. This will demonstrate the effect of the unprotected, nucleophilic imidazole ring on the acylation reaction.

dot

Acylation_Workflow Start Alcohol Substrate Step1 Acetic Anhydride, Pyridine, RT Start->Step1 Acylation End Ester Product Step1->End

Caption: A straightforward workflow for O-acylation.

Protocol 4: O-Acetylation

  • To a solution of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (1.0 equivalent) in pyridine at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Data Comparison and Expected Outcomes
SubstrateAcylating AgentCatalystTypical Yield (%)Key Considerations
tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylateAcetic AnhydridePyridine90-98The Boc group ensures selective O-acylation.
4-(Hydroxymethyl)imidazoleAcetic AnhydridePyridine50-70Competitive N-acylation of the imidazole ring is expected.

The unprotected imidazole is a good nucleophile and will compete with the hydroxyl group for the acylating agent, leading to a mixture of products and a lower yield of the desired O-acylated product. The Boc group effectively prevents this side reaction, leading to a clean and high-yielding transformation.

Conclusion

This guide provides a systematic approach to benchmarking the reactivity of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. The experimental protocols are designed to be robust and reproducible, allowing for a fair comparison with alternative reagents. The presence of the Boc protecting group consistently demonstrates its value in directing reactivity towards the desired functional group transformation, leading to higher yields and cleaner reaction profiles in oxidation, O-alkylation, and O-acylation reactions. By understanding these reactivity patterns, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • Metobo, S. E., et al. (2006). Crystal structure of tert-butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4935-o4936. [Link]

  • PubChem. tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Kutateladze, A. G., & Voznyuk, Z. I. (2018). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Molecules, 23(11), 2958. [Link]

  • Kwan, E. E., & Roetheli, A. (2014). Synthesis of Dess-Martin-Periodinane. [Link]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Rauf, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]

  • Sibi, M. P., & Deshpande, P. K. (2000). Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides. The Journal of Organic Chemistry, 65(23), 7854-7857. [Link]

  • Becerra-Figueroa, L., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degradeing Enzyme. European Journal of Medicinal Chemistry, 87, 626-641. [Link]

  • Organic Syntheses. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. [Link]

  • ChemInform. (2011). An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]

  • Aggarwal, R., et al. (2021). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 11(43), 26867-26877. [Link]

  • Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]

  • Rauf, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2020). Dess-Martin-Periodinane oxidation. [Link]

  • Ghosh, U., & Maiti, S. (2007). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Tetrahedron Letters, 48(14), 2485-2487. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Pelletier, J. C., & Kincaid, S. (2000). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Journal of Organic Chemistry, 65(18), 5647-5650. [Link]

  • Somoza, A. (2018). Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • PubChemLite. tert-Butyl 4-formyl-1h-imidazole-1-carboxylate. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Palaniappan, N., et al. (2019). Experimental and DFT studies of carbon nanotubes covalently functionalized with an imidazole derivative for electrochemical stability and green corrosion inhibition as a. RSC advances, 9(66), 38677-38686.
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Goti, A., et al. (2017). Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. European Journal of Organic Chemistry, 2017(2), 195-209. [Link]

  • More, R., et al. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. International Journal of Pharmaceutical Research and Applications, 8(6), 617-625. [Link]

  • Panday, A., & Verma, V. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-275. [Link]

  • Wang, Y., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Bakr, M. A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1778. [Link]

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Validation

Comparing the efficacy of different oxidizing agents for the hydroxymethyl group

Executive Summary: The Hydroxymethyl Challenge The hydroxymethyl group ( ) is a pivotal pharmacophore and synthetic handle in drug discovery. Its oxidation is a gateway transformation, leading either to the aldehyde (a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxymethyl Challenge

The hydroxymethyl group (


) is a pivotal pharmacophore and synthetic handle in drug discovery. Its oxidation is a gateway transformation, leading either to the aldehyde  (a reactive electrophile for diversification) or the carboxylic acid  (a polar solubilizing group often seen in active metabolites like Cetirizine or Fexofenadine).

Selecting the correct oxidizing agent is not merely about yield; it is a multivariate decision involving chemoselectivity , functional group tolerance , scalability , and green chemistry metrics .[1] This guide moves beyond textbook definitions to evaluate the operational efficacy of modern oxidizing agents, providing a decision framework for high-stakes synthesis.

Strategic Selection Framework

The choice of oxidant must be dictated by the substrate's complexity and the desired oxidation state. The following decision tree outlines the logical flow for selecting the optimal reagent.

OxidantSelection Start Substrate: R-CH2OH Target Target Product? Start->Target Aldehyde Aldehyde (R-CHO) Target->Aldehyde Acid Carboxylic Acid (R-COOH) Target->Acid Scale Scale / Sensitivity? Aldehyde->Scale OnePot One-Pot Required? Acid->OnePot SmallSensitive Small Scale (<1g) Acid/Base Sensitive Scale->SmallSensitive Complex/Fragile LargeRobust Large Scale (>10g) Robust Scaffold Scale->LargeRobust Simple/Robust Pinnick Pinnick Oxidation (2-Step via Aldehyde) OnePot->Pinnick No (High Precision) Tempo TEMPO / Bleach (1-Step, Green) OnePot->Tempo Yes Jones Jones Reagent (Avoid: Toxic/Harsh) OnePot->Jones Legacy Only DMP Dess-Martin Periodinane (High Tolerance, Easy Workup) SmallSensitive->DMP TPAP TPAP / NMO (Catalytic, Mild) SmallSensitive->TPAP Swern Swern Oxidation (Low Cost, Scalable) LargeRobust->Swern

Figure 1: Decision logic for oxidizing hydroxymethyl groups based on target state and substrate constraints.

Partial Oxidation: Targeting the Aldehyde

Stopping oxidation at the aldehyde stage requires reagents that avoid the formation of aldehyde hydrates, which are prone to further oxidation.[2]

A. Dess-Martin Periodinane (DMP)

Role: The Precision Tool.[1] DMP is the gold standard for late-stage functionalization of complex intermediates. It operates under neutral conditions and tolerates sensitive groups like furan rings, sulfides, and silyl ethers.[1][3]

  • Mechanism: Ligand exchange at the hypervalent iodine center followed by reductive elimination.

  • Pros: Room temperature operation, no heavy metals, simple workup (hydrolysis of byproduct).[1]

  • Cons: Potentially explosive (shock sensitive) in large quantities; high cost per gram.[1]

B. Swern Oxidation

Role: The Scalable Workhorse.[1] Ideal for early-stage synthesis or multi-gram scale-up.[1] It uses DMSO activated by oxalyl chloride.[1][4]

  • Mechanism: Formation of an alkoxysulfonium ylide intermediate which undergoes intramolecular proton abstraction.[1]

  • Pros: Inexpensive reagents, reliable reproducibility.[1]

  • Cons: Requires cryogenic conditions (-78°C) to prevent Pummerer rearrangement side products; generates dimethyl sulfide (stench); produces carbon monoxide (safety hazard).[1]

C. TPAP / NMO (Ley-Griffith)

Role: The Catalytic Alternative.[1][5] Tetrapropylammonium perruthenate (TPAP) is used catalytically (5 mol%) with N-Methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][5][6]

  • Pros: Mild, catalytic turnover reduces metal waste.[1]

  • Cons: Ruthenium is expensive; requires molecular sieves to prevent over-oxidation to acid (via hydrate).[1]

Comparative Data: Aldehyde Synthesis
FeatureDess-Martin (DMP)Swern OxidationTPAP / NMOPCC (Legacy)
Selectivity ExcellentExcellentGood (Dry solvents req.)[1]Moderate
Reaction Temp 25°C-78°C to -20°C25°C25°C
pH Conditions Neutral/BufferedBasic workupNeutralAcidic
Atom Economy Poor (High MW oxidant)ModerateGood (Catalytic)Poor
Safety Shock SensitiveCO gas, StenchModerateCarcinogenic (Cr)
Typical Yield 85-95%80-90%75-90%60-80%

Full Oxidation: Targeting the Carboxylic Acid

Direct oxidation of primary alcohols to acids is efficient but risky for sensitive substrates.

A. Pinnick Oxidation (Two-Step)

Role: The High-Fidelity Standard.[1] Usually performed sequentially: Oxidation to aldehyde (via Swern/DMP)


 Oxidation to acid (NaClO2, NaH2PO4, 2-methyl-2-butene).[1]
  • Efficacy: The chlorite oxidation is virtually side-reaction free and avoids epimerization of

    
    -chiral centers.[1]
    
  • Scavenger: 2-methyl-2-butene is critical to scavenge HOCl, which would otherwise chlorinate the substrate.[1]

B. TEMPO / Bleach (Anelli Oxidation)

Role: The Green One-Pot Solution.[1] Uses a catalytic nitroxyl radical (TEMPO) with stoichiometric NaOCl (bleach).[1]

  • Efficacy: Can be tuned.[1] With a phase transfer catalyst and excess bleach, it drives the alcohol straight to the acid.

  • Green Score: High. Uses water as solvent/co-solvent and cheap oxidants.[1]

Experimental Protocols

Note: All protocols assume standard safety PPE. Verify chemical compatibility before execution.

Protocol A: Dess-Martin Oxidation (Small Scale / Sensitive)

Objective: Convert 1.0 mmol of protected amino-alcohol to aldehyde.

  • Preparation: Dissolve alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water for rate acceleration) or anhydrous DCM.[1]

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C or RT.

  • Buffering (Optional): If substrate is acid-labile, add NaHCO3 (5 equiv) to the suspension.[1]

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC.[1][4]

  • Workup (Critical): Dilute with Et2O. Add 1:1 mixture of sat. aq. NaHCO3 and sat.[1][4] aq. Na2S2O3.[1][4] Stir vigorously until the organic layer is clear (removes iodinane byproducts).

  • Isolation: Separate layers, dry organic phase over MgSO4, and concentrate.

Protocol B: Swern Oxidation (Scale-Up)

Objective: Convert 50 mmol of benzyl alcohol derivative to aldehyde.

  • Activation: To a flame-dried flask under N2, add oxalyl chloride (1.1 equiv) in dry DCM. Cool to -78°C.[1][4]

  • DMSO Addition: Add dry DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO, CO2).[1] Stir for 15 min.

  • Substrate Addition: Add the alcohol (1.0 equiv) in minimal DCM dropwise.[1][4] Maintain temp < -60°C. Stir for 30-45 min.

  • Termination: Add Et3N (5.0 equiv) dropwise. The mixture will become thick.

  • Warming: Allow to warm to RT over 45 mins.

  • Workup: Quench with water. Extract with DCM.[1][4][5] Wash with dilute HCl (if product is not basic) and brine.[1][4]

Mechanistic Visualization

Understanding the mechanism is key to troubleshooting. Below is the catalytic cycle for the TEMPO-mediated oxidation , a prime example of a green, catalytic system.

TempoCycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Oxoammonium Regeneration by NaOCl Substrate Alcohol (R-CH2OH) Product Aldehyde (R-CHO) Substrate->Product Net Transformation Bleach NaOCl (Stoichiometric Oxidant)

Figure 2: The catalytic cycle of TEMPO oxidation. The N-oxoammonium species is the active oxidant that converts the alcohol to the aldehyde, being reduced to hydroxylamine in the process, and subsequently regenerated by the terminal oxidant (Bleach).

References

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][7] Journal of Organic Chemistry. Link[1]

  • Omura, K., & Swern, D. (1978).[1][4] Oxidation of alcohols by "activated" dimethyl sulfoxide.[6][7] A preparative, steric and mechanistic study. Tetrahedron. Link[1]

  • Ley, S. V., et al. (1994).[1][8] TPAP: A Catalytic Oxidant for Organic Synthesis.[1][8] Synthesis. Link

  • Anelli, P. L., et al. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] Journal of Organic Chemistry. Link[1]

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1] Link

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Link[1]

Sources

Comparative

Alternatives to Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate in Drug Discovery

Executive Summary In medicinal chemistry, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (N-Boc-4-hydroxymethylimidazole) is a ubiquitous building block used to synthesize histamine H2 antagonists, kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (N-Boc-4-hydroxymethylimidazole) is a ubiquitous building block used to synthesize histamine H2 antagonists, kinase inhibitors, and antifungal agents. The Boc group serves two critical functions: it masks the acidic N-H proton to prevent side reactions during alkylation or oxidation, and it influences the regiochemistry of the imidazole ring.[1]

However, the Boc group is not a universal solution.[2] Its acid sensitivity, thermal instability (>150°C), and susceptibility to nucleophilic attack by strong bases (e.g., organolithiums) often necessitate alternatives. This guide analyzes three superior alternatives—Trityl (Trt) , SEM , and Tosyl (Ts) —providing experimental protocols and decision frameworks for their application.

The Incumbent: Limitations of the N-Boc Scaffold

While the N-Boc derivative is commercially available and easily deprotected with TFA or HCl, it presents specific failure modes in complex synthesis:

  • Regiochemical Flux: N-Boc imidazoles exist as an equilibrium of 1,4- and 1,5-isomers. While the 1,4-isomer is thermodynamically preferred, the Boc group can migrate (N-acyl migration) under nucleophilic conditions, leading to inseparable isomeric mixtures.

  • Lithiation Incompatibility: The carbonyl of the Boc group is electrophilic.[2] Attempting C-2 lithiation (to functionalize the imidazole core) often results in nucleophilic attack on the Boc carbonyl rather than the desired deprotonation.

  • Acid Lability: It is incompatible with reactions requiring Lewis acids or Brønsted acids (e.g., certain glycosylations or Friedel-Crafts reactions).

Strategic Alternatives: Comparative Analysis

Alternative A: The Steric Shield – Trityl (Trt) Protection

Best For: Preventing N-isomerization and sequences requiring base stability. The Triphenylmethyl (Trityl) group is extremely bulky. Once installed on the imidazole nitrogen (specifically the


-nitrogen), it sterically locks the tautomer, preventing the 1,4- to 1,5-isomerization common with Boc.
  • Stability: Stable to strong bases (NaOH, KOH) and nucleophiles.

  • Deprotection: Mildly acidic conditions (AcOH, dilute HCl) or hydrogenolysis.

  • Advantage: The steric bulk protects the N-3 nitrogen from unwanted alkylation, ensuring high regioselectivity during downstream functionalization of the hydroxymethyl group.

Alternative B: The Lithiation Enabler – SEM (2-(Trimethylsilyl)ethoxymethyl)

Best For: C-2 functionalization via organolithiums. The SEM group acts as a robust acetal-like protecting group. Unlike Boc, it has no electrophilic carbonyl.

  • Stability: Extremely stable to strong bases (n-BuLi, LDA) and moderate acids.

  • Deprotection: Fluoride sources (TBAF) or strong acids (HCl/EtOH).

  • Advantage: Allows for "directed ortho-metalation" (DoM). You can treat N-SEM-4-(hydroxymethyl)imidazole with n-BuLi to lithiate the C-2 position, introducing electrophiles (aldehydes, halides) without touching the protecting group.

Alternative C: The Electronic Deactivator – Tosyl (Ts)

Best For: Increasing electrophilicity of the ring. The sulfonyl group is strongly electron-withdrawing.

  • Stability: Stable to acids; cleaved by nucleophiles/bases.

  • Advantage: It deactivates the imidazole ring, making it less prone to oxidation side-reactions, but it also makes the C-2 proton more acidic, facilitating mild deprotonation.

Decision Matrix: Selecting the Right Precursor

The following diagram illustrates the logical flow for selecting the appropriate protecting group based on downstream chemistry requirements.

ProtectingGroupSelection Start Start: 4-(Hydroxymethyl)imidazole Functionalization Q1 Does the synthesis require Strong Acid (TFA/HCl)? Start->Q1 Q2 Does the synthesis require Organolithium (n-BuLi)? Q1->Q2 No UseTs Use N-Tosyl (Electron Withdrawing) Q1->UseTs Yes (Need Acid Stability) Q3 Is Regioselectivity (1,4 vs 1,5) critical during alkylation? Q2->Q3 No UseSEM Use N-SEM (Base Stable, Fluoride Cleavable) Q2->UseSEM Yes (Need Base Stability) UseBoc Use N-Boc (Standard, Cheap) Q3->UseBoc No (Standard Route) UseTrt Use N-Trityl (Trt) (Acid Labile but Sterically Bulky) Q3->UseTrt Yes (Need Steric Control)

Figure 1: Decision tree for selecting imidazole protecting groups based on reaction conditions.

Performance Comparison Data

The table below summarizes the stability and reactivity profiles of the Boc incumbent versus its primary alternatives.

FeatureN-Boc (Incumbent) N-Trityl (Alternative A) N-SEM (Alternative B) N-Tosyl (Alternative C)
Acid Stability Poor (Cleaves in TFA/HCl)Low (Cleaves in AcOH/TFA)High (Stable to dilute acid)High (Stable to HCl)
Base Stability Moderate (Unstable to n-BuLi)High (Stable to NaOH, BuLi)Excellent (Stable to BuLi, LDA)Low (Cleaves in NaOH)
Regiocontrol Moderate (Migration possible)Excellent (Steric lock)GoodModerate
Deprotection Acid (TFA)Mild Acid or H2/PdFluoride (TBAF) or AcidNucleophile (NaOMe)
Atom Economy ModeratePoor (Large group)ModerateModerate
Cost LowModerateHighLow

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Trityl-4-(hydroxymethyl)imidazole

Use this protocol when downstream chemistry involves basic alkylation or requires high regiochemical purity.

Mechanism: The bulky trityl chloride reacts selectively with the less sterically hindered nitrogen of the imidazole ring. The reaction is self-indicating; the disappearance of the starting material (polar) and appearance of the product (non-polar) is easily tracked by TLC.

Materials:

  • 4-(Hydroxymethyl)imidazole hydrochloride (1.0 eq)

  • Trityl chloride (Trt-Cl) (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4-(hydroxymethyl)imidazole HCl (10 mmol) in anhydrous DMF (20 mL) under nitrogen.

  • Base Addition: Add TEA (30 mmol) dropwise at 0°C. The solution may become cloudy as TEA·HCl forms.

  • Protection: Add Trt-Cl (11 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: Check TLC (5% MeOH in DCM). Product Rf ~ 0.6; Starting material Rf ~ 0.1.

  • Workup: Pour into ice water (100 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-92%.

Protocol B: C-2 Lithiation of N-SEM-4-(hydroxymethyl)imidazole

Use this protocol to introduce functional groups at the C-2 position, which is impossible with the Boc derivative.

Mechanism: The SEM group protects the nitrogen without being electrophilic. The hydroxyl group is first deprotonated (forming an alkoxide), followed by C-2 deprotonation by n-BuLi (Directed Ortho Metalation).

Materials:

  • N-SEM-4-(hydroxymethyl)imidazole (1.0 eq)

  • n-Butyllithium (2.5 eq, 1.6M in hexanes)

  • Electrophile (e.g., Methyl Iodide or DMF) (3.0 eq)

  • THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve N-SEM-4-(hydroxymethyl)imidazole (5 mmol) in THF (25 mL) and cool to -78°C.

  • Lithiation: Add n-BuLi (12.5 mmol) dropwise.

    • Note: The first equivalent deprotonates the -OH; the second equivalent lithiates the C-2 position. The solution often turns deep yellow/orange.

  • Incubation: Stir at -78°C for 1 hour.

  • Quench: Add the electrophile (e.g., DMF for formylation) dropwise.

  • Warming: Allow to warm to RT over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3]

    • Validation Point: NMR should show the disappearance of the C-2 proton singlet (approx 7.6 ppm).

Visualizing the Regioselectivity Pathway

The following diagram details why Trityl protection offers superior regiocontrol compared to Boc during alkylation reactions.

Regioselectivity cluster_Boc N-Boc Pathway (Problematic) cluster_Trt N-Trityl Pathway (Superior) Start 4-(Hydroxymethyl)imidazole Boc_Prot N-Boc Protection Start->Boc_Prot Trt_Prot N-Trityl Protection Start->Trt_Prot Mix Mixture of 1,4 and 1,5 isomers (Dynamic Equilibrium) Boc_Prot->Mix Mig N-Boc Migration during reaction Mix->Mig Pure Single 1,4-Isomer (Sterically Locked) Trt_Prot->Pure Stable No Migration Pure->Stable

Figure 2: Comparison of regiochemical stability between Boc and Trityl protection.

References

  • Bellocq, D., et al. (2019). "Regioselective Synthesis of 1,4-Disubstituted Imidazoles: Trityl as a Regiocontrolling Group." Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience.[4] (Standard reference for stability profiles of SEM, Boc, and Trityl).

  • Lipshutz, B. H., & Pegram, J. J. (1980). "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group."[5] Tetrahedron Letters.

  • Ohta, S., et al. (1992). "Lithiation of 1-(2-trimethylsilylethoxymethyl)imidazole: A versatile route to 2-substituted imidazoles." Chemical & Pharmaceutical Bulletin.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate." PubChem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

Welcome to your definitive guide on the safe and compliant disposal of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS No. 120277-50-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe and compliant disposal of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS No. 120277-50-1). As professionals in research and development, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with their safe and environmentally conscious disposal. This document provides a procedural framework grounded in established safety protocols and chemical knowledge, ensuring the protection of personnel and the environment.

The protocols herein are designed to be self-validating, integrating the causality behind each recommendation. We will move beyond a simple checklist to build a deeper understanding of why these steps are critical for handling imidazole derivatives.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific, comprehensive toxicological data for tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is not extensively published, we can infer its likely hazard profile from structurally similar compounds, such as N-Boc-imidazole and other imidazole derivatives.

The core imidazole structure can be corrosive and cause burns, while related N-protected imidazoles are classified as skin and eye irritants and may cause respiratory irritation.[1][2][3] Therefore, as a matter of prudent practice, this compound must be handled as a hazardous substance.

Assumed Hazard Profile:

  • Skin Irritation: May cause irritation upon contact.[2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust should be avoided.[2][3][4][5]

  • Environmental Hazard: Discharge into the environment must be avoided.[6][7]

The primary risk during disposal is the potential for exposure through skin/eye contact or inhalation of aerosolized dust. The secondary risk involves improper disposal leading to environmental contamination. The procedures outlined below are designed to mitigate these risks effectively.

Part 2: Key Chemical & Physical Properties

Understanding the physical properties of a compound is crucial for its safe handling and for anticipating its behavior during storage and disposal. The following data is summarized for your convenience.

PropertyValueSource
IUPAC Name tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylatePubChem[8]
Molecular Formula C₉H₁₄N₂O₃PubChem[8]
Molecular Weight 198.22 g/mol PubChem[8]
Appearance Typically a white to off-white solid/powderInferred from related compounds[7]
Solubility Soluble in waterInferred from related compounds[9]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

To minimize exposure risk, all handling and disposal preparations must be conducted within a certified laboratory chemical fume hood.[10] This primary engineering control is non-negotiable.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required when handling small quantities within a functioning chemical fume hood. If weighing larger quantities where dust generation is possible, consult your institution's Environmental Health & Safety (EHS) department.

Part 4: Step-by-Step Disposal Protocols

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]

Protocol 4.1: Disposal of Unused or Waste Product

This protocol applies to the pure compound, reaction mixtures containing it, or solutions.

  • Container Selection: Select a dedicated hazardous waste container that is sealable, airtight, and chemically compatible (e.g., a high-density polyethylene (HDPE) or glass bottle).[10]

  • Waste Collection: Carefully transfer the chemical waste into the designated container using a funnel or other appropriate transfer tools to minimize spills. If the material is a solid, avoid creating dust.[7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag as required by your institution and local regulations. The label must clearly state the full chemical name: "Waste Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate" and list any other components or solvents in the mixture.

  • Closure: Securely close the container lid. Do not leave funnels in the container. Waste containers must remain closed except when actively adding waste.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Final Disposal: Arrange for pickup by your institution's certified EHS personnel or a licensed chemical waste disposal contractor.[2][4] The ultimate disposal method will likely be controlled incineration at a licensed facility.[6]

Protocol 4.2: Disposal of Contaminated Labware

This applies to items such as gloves, weighing paper, pipette tips, and contaminated paper towels.

  • Segregation: Collect all solid waste contaminated with the compound in a dedicated, labeled, and lined container. A separate container from your non-hazardous lab trash is mandatory.

  • Container: A sealable plastic bag or a designated bin clearly marked "Hazardous Solid Waste" is appropriate.

  • Labeling: The container must be labeled with the chemical contaminant's name.

  • Disposal: Once full, securely seal the bag/container and manage it as hazardous waste for collection by EHS.

Protocol 4.3: Handling Empty Containers

An "empty" container that once held this chemical is not truly empty and must be decontaminated before disposal or reuse.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or methanol).

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste, as described in Protocol 4.1.

  • Deface Label: After triple-rinsing, obliterate or remove the original product label to prevent confusion.[11]

  • Final Disposal: The decontaminated container can now typically be disposed of in the appropriate recycling or solid waste stream (e.g., broken glass box). Confirm this final step with your institutional guidelines.

Part 5: Waste Segregation and Disposal Workflow

Proper segregation is key to safe and cost-effective waste management. Never mix incompatible waste streams. The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_0 Waste Generation & Segregation Start Waste Generated Containing tert-butyl 4-(hydroxymethyl)- 1H-imidazole-1-carboxylate WasteType What is the waste form? Start->WasteType LiquidWaste Protocol 4.1: Collect in Sealable Liquid Waste Container WasteType->LiquidWaste Unused Product, Reaction Mixture, Contaminated Solvent SolidWaste Protocol 4.2: Collect in Lined Solid Waste Bin WasteType->SolidWaste Contaminated Gloves, Pipette Tips, Paper ContainerWaste Protocol 4.3: Triple Rinse Bottle WasteType->ContainerWaste Empty' Reagent Bottle FinalDisposal Store in Satellite Accumulation Area & Arrange EHS Pickup LiquidWaste->FinalDisposal SolidWaste->FinalDisposal Rinsate Collect Rinsate ContainerWaste->Rinsate DecontaminatedContainer Dispose of Decontaminated Container in Appropriate (Non-Hazardous) Stream ContainerWaste->DecontaminatedContainer Rinsate->LiquidWaste

Caption: Decision workflow for proper segregation and disposal.

References

  • Carl ROTH. Imidazole Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. 1H-imidazole-4-carboxylic acid, 97% Material Safety Data Sheet. Available at: [Link]

  • Washington State University. Imidazole Standard Operating Procedure. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11629781, tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 521262, tert-butyl 1H-imidazole-1-carboxylate. Available at: [Link]

  • Cui, G.-L., & Liu, S.-H. (2009). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o543. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

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Handling

Personal protective equipment for handling Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

[1] Executive Safety Summary Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1) is a specialized organic building block used in pharmaceutical synthesis.[1] While not classified as acutely toxic o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate (CAS: 120277-50-1) is a specialized organic building block used in pharmaceutical synthesis.[1] While not classified as acutely toxic or carcinogenic, it acts as a significant mucous membrane irritant .

  • Primary Hazard: Respiratory and ocular irritation (STOT SE 3).[1][2]

  • Critical Control: All solid handling must occur inside a certified chemical fume hood to prevent dust inhalation.[1]

  • Chemical Stability: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and thermally unstable above 150°C. Avoid contact with strong acids to prevent premature deprotection and gas evolution (CO₂/Isobutylene).[1]

Hazard Analysis & Engineering Controls

To ensure safety, we must understand the causality of the risks involved. This compound is an imidazole derivative with a carbamate side chain.[1]

Risk Assessment Matrix
Hazard ClassGHS CodeSignalMechanism of Action
Skin Irritation H315WarningLipophilic Boc-group facilitates dermal interaction; local inflammation upon contact.[1]
Eye Irritation H319WarningFine dust particles cause mechanical and chemical irritation to the cornea/conjunctiva.
Resp. Irritation H335WarningInhalation of dust triggers inflammation of the upper respiratory tract.
Engineering Controls (The First Line of Defense)
  • Primary Containment: Use a Class II Chemical Fume Hood.[1] Verify face velocity is between 80–100 fpm (feet per minute) before use.[1]

  • Static Control: This solid can be electrostatic.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which increases inhalation risk.

Personal Protective Equipment (PPE) Specifications

Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for organic synthesis intermediates.

PPE Technical Specifications Table
Body ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Primary) N95 (Secondary/Emergency)The solid has low vapor pressure but high dust potential.[1] A fume hood captures particles at the source. An N95 is only required if weighing outside a hood (not recommended) or during spill cleanup.[1]
Dermal (Hands) Nitrile Gloves (Min.[1] Thickness: 0.11 mm)Nitrile provides excellent resistance to organic solids.[1] Latex is not recommended due to poor chemical resistance against potential solvents (e.g., DCM) used in subsequent steps.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against airborne dust.[1]
Body Cotton Lab Coat (High-neck preferred)Synthetic fibers (polyester) can melt if a fire occurs (Boc groups are flammable).[1] Cotton is fire-resistant and absorbs spills.[1]

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize exposure while maintaining the chemical purity (preventing hydrolysis).

Step 1: Preparation & Environment Check
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.

  • Solvent Compatibility: Ensure no strong acids (HCl, TFA) are open in the vicinity. Acidic vapors can cleave the Boc-group, degrading your reagent before use.[1]

  • Gather Tools: Anti-static spatula, weighing boat, and solvent (usually Dichloromethane or Methanol) if immediate dissolution is required.

Step 2: Weighing and Transfer
  • The "Draft" Problem: Fume hoods create turbulence.

    • Technique: Place the balance deep in the hood (at least 6 inches back).

    • Action: Tare the weighing boat. Open the container slowly to avoid puffing dust.

    • Transfer: Use a narrow-neck funnel for transfer to the reaction flask to minimize surface area exposure.[1]

Step 3: Reaction Setup
  • Dissolution: If the protocol requires adding solvent, add it slowly down the side of the flask.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopicity), which can make the solid sticky and difficult to handle in future steps.

Step 4: Decontamination
  • Wipe Down: Use a wet paper towel (solvent-dampened if necessary, check surface compatibility) to wipe the balance area.[1]

  • Gloves: Change gloves immediately after handling the solid to prevent cross-contamination of door handles or keyboards.

Visual Workflows

Diagram 1: Operational Safety Logic

This decision tree guides the researcher through the physical handling process.

SafetyLogic Start START: Handling CAS 120277-50-1 CheckState Check Physical State (Solid/Powder) Start->CheckState HoodCheck Is Fume Hood Available? CheckState->HoodCheck HoodYes Verify Face Velocity (80-100 fpm) HoodCheck->HoodYes Yes HoodNo STOP WORK Respiratory Hazard HoodCheck->HoodNo No PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat HoodYes->PPE Weigh Weigh inside Hood (Use Anti-static tools) PPE->Weigh Dissolve Dissolve/React (Avoid Strong Acids) Weigh->Dissolve Cleanup Wet Wipe Decontamination Dispose Waste as Organic Solid Dissolve->Cleanup

Caption: Operational logic flow ensuring engineering controls (Fume Hood) are prioritized before PPE selection.

Diagram 2: Emergency Response Protocol

Immediate actions to take in case of exposure or spill.

EmergencyResponse Incident INCIDENT DETECTED TypeSpill Powder Spill Incident->TypeSpill TypeSkin Skin Contact Incident->TypeSkin TypeEye Eye Contact Incident->TypeEye ActionSpill 1. Evacuate Area 2. Don N95 + Double Gloves 3. Wet Sweep (Do not dry sweep) TypeSpill->ActionSpill ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Aid if Irritated TypeSkin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention TypeEye->ActionEye

Caption: Emergency response triage for spills, skin contact, and eye exposure.

Disposal & Decontamination Plan

Proper disposal is a regulatory requirement and an environmental responsibility.[1]

  • Solid Waste:

    • Collect excess solid or spill cleanup materials in a container labeled "Hazardous Waste - Solid Organic." [1]

    • Do not dispose of in regular trash. The Boc-group can slowly decompose, releasing organic vapors.[1]

  • Liquid Waste (Rinsate):

    • First rinses of glassware should be collected in "Hazardous Waste - Organic Solvents." [1]

    • Do not pour down the drain.[3]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a compatible solvent (e.g., Acetone or Ethanol) before being discarded or recycled as glass waste.[1] Deface the label before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11629781, Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate.[1] Retrieved from [Link][1]

Sources

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